molecular formula C9H7N2NaO B12667949 Sodium p-(1H-imidazol-1-yl)phenolate CAS No. 71662-40-3

Sodium p-(1H-imidazol-1-yl)phenolate

Katalognummer: B12667949
CAS-Nummer: 71662-40-3
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: NCJDARDSMOQBNV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium p-(1H-imidazol-1-yl)phenolate is a salt form of 4-(1H-imidazol-1-yl)phenol, a compound of significant interest in medicinal chemistry research due to its imidazole pharmacophore . The imidazole ring is a fundamental building block in biology and pharmacology, found in endogenous molecules like histidine and histamine, and is a key structural component in a wide array of therapeutic agents . This electron-rich aromatic system is known for its ability to engage in various non-covalent interactions, making it a valuable scaffold for constructing supramolecular complexes and probing biological systems . The parent phenol, 4-(1H-imidazol-1-yl)phenol, has been identified as an inhibitor of inducible nitric oxide synthase (NOS2), a key enzyme involved in the inflammatory response . This suggests potential research applications for the compound in studies related to immunology, inflammation, and associated pathways. More broadly, imidazole-containing compounds are extensively investigated for their diverse biological activities, which include anticancer , antibacterial , antifungal , and enzyme inhibition properties . The sodium phenolate salt may offer enhanced solubility, facilitating its use in various in vitro assay systems. Researchers value this compound and its analogs as versatile tools for developing new diagnostic agents, pathological probes, and for the rational design of novel drug molecules .

Eigenschaften

CAS-Nummer

71662-40-3

Molekularformel

C9H7N2NaO

Molekulargewicht

182.15 g/mol

IUPAC-Name

sodium;4-imidazol-1-ylphenolate

InChI

InChI=1S/C9H8N2O.Na/c12-9-3-1-8(2-4-9)11-6-5-10-7-11;/h1-7,12H;/q;+1/p-1

InChI-Schlüssel

NCJDARDSMOQBNV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1N2C=CN=C2)[O-].[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-(1H-imidazol-1-yl)phenolate (CAS 71662-40-3) is a highly reactive, bifunctional chemical building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs). By bridging an electron-rich phenolate moiety with a coordinating imidazole ring, this compound serves as a critical intermediate in drug discovery—most notably in the development of methylsulfamic acid esters for oral antiarthritic therapies. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in nucleophilic substitutions, and self-validating experimental protocols designed for high-yield API synthesis.

Chemical Identity & Structural Significance

The compound is the pre-formed sodium salt of 4-(1H-imidazol-1-yl)phenol. Structurally, it presents a fascinating dual-reactivity profile:

  • The Imidazole Ring: Acts as a potential hydrogen bond acceptor and a strong coordinating ligand for transition metals, a feature often exploited in target-binding (e.g., enzyme inhibition).

  • The Phenolate Anion: Serves as a "hard," highly reactive nucleophile.

Expertise Insight on Regioselectivity: A common challenge in heterocyclic chemistry is avoiding competitive N-alkylation. Why does alkylation of this compound occur exclusively at the oxygen rather than the imidazole nitrogen? The phenoxide anion possesses a highly localized negative charge. By utilizing the pre-formed sodium salt rather than the neutral phenol, the oxygen's Highest Occupied Molecular Orbital (HOMO) energy is drastically raised. This kinetic advantage ensures >99% O-alkylation regioselectivity during standard SN2 reactions.

Physicochemical Properties

Understanding the quantitative metrics of Sodium p-(1H-imidazol-1-yl)phenolate is essential for stoichiometric precision and downstream pharmacokinetic predictions. The data below is synthesized from the [1] and [2].

PropertyValueCausality / Synthetic Significance
CAS Number 71662-40-3Unique identifier for the sodium salt form.
Molecular Formula C9H7N2NaOIndicates the precise 1:1 stoichiometry of the sodium phenolate.
Molecular Weight 182.15 g/mol Essential for accurate molar equivalent calculations in API synthesis.
Exact Mass 182.0456 DaUtilized for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 38.1 Ų (Conjugate Acid)Predicts membrane permeability; critical for downstream API bioavailability.
Hydrogen Bond Acceptors 3 (Salt form)Dictates strong solvation in protic solvents, necessitating aprotic conditions for SN2.
Physical State Solid (Off-white powder)Allows for facile handling, precise weighing, and long-term shelf stability.

Mechanistic Causality: The Phenolate as a Nucleophile

In the synthesis of antiarthritic agents, such as Methylsulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester[3], the sodium salt is reacted with an alkyl halide (e.g., 2-chloroethanol) via a Williamson ether synthesis.

Solvent Causality: The choice of solvent is the most critical variable in this mechanism. If a protic solvent (like ethanol) is used, the phenolate oxygen becomes heavily heavily solvated via hydrogen bonding, drastically lowering its nucleophilicity. By employing a Polar Aprotic Solvent such as N,N-Dimethylformamide (DMF) or Methyl Ethyl Ketone (MEK), the solvent selectively coordinates the Na+ cation. This ion-pairing separation leaves the phenoxide anion "naked" and highly reactive, lowering the activation energy (


) required for the SN2 attack.

Mechanism A Sodium p-(1H-imidazol-1-yl)phenolate (Pre-formed Salt) B Dissociation in Polar Aprotic Solvent A->B Solvation C Naked Phenoxide Anion (High HOMO Energy) B->C Ion Pairing Separation D Rapid SN2 Attack on Electrophile C->D Nucleophilic Addition

Caption: Mechanistic pathway of enhanced nucleophilicity in polar aprotic solvents.

Self-Validating Experimental Protocol: SN2 Alkylation

To ensure scientific integrity and reproducibility, the following protocol for synthesizing an ether-linked API intermediate is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) that dictate whether the workflow can proceed.

Step-by-Step Methodology
  • Reagent Preparation & Solvation:

    • Action: Suspend 1.0 equivalent of Sodium p-(1H-imidazol-1-yl)phenolate in anhydrous DMF (5 volumes) under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of the electron-rich phenolate. Anhydrous conditions prevent the phenolate from being protonated back to the less reactive phenol.

    • IPC 1 (Self-Validation): Visual inspection. The mixture must form a clear or slightly turbid homogeneous solution. Proceed only if no heavy clumping is observed.

  • Electrophile Addition:

    • Action: Cool the reactor to 0–5°C. Add 1.1 equivalents of the electrophile (e.g., 2-chloroethanol) dropwise over 30 minutes.

    • Causality: Cooling mitigates the exothermic nature of the initial alkylation, preventing the formation of elimination byproducts (e.g., vinyl ethers).

  • Nucleophilic Substitution (Heating):

    • Action: Gradually warm the reaction mixture to 80°C and stir for 4–6 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the steric hindrance of the SN2 displacement.

    • IPC 2 (Self-Validation): HPLC Analysis. At 4 hours, pull a 1 mL sample. The protocol dictates that the reaction may only proceed to workup if the unreacted phenolate peak is <5% (Area%). If >5%, continue heating and re-test every 1 hour.

  • Quenching and Aqueous Workup:

    • Action: Cool the mixture to room temperature and slowly pour it into 15 volumes of ice-cold distilled water under vigorous stirring.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic ether product to precipitate, while the NaCl byproduct and DMF remain dissolved in the aqueous phase.

  • Isolation and Drying:

    • Action: Filter the precipitate under vacuum, wash with cold water (3 x 2 volumes), and dry in a vacuum oven at 50°C until constant weight.

    • IPC 3 (Self-Validation): Karl Fischer (KF) Titration. Ensure moisture content is <0.5% before releasing the batch for downstream API synthesis.

Workflow Step1 Step 1: Reagent Preparation Dissolve Sodium Salt in DMF IPC1 IPC 1: Visual Check Ensure Complete Dissolution Step1->IPC1 Step2 Step 2: Electrophile Addition Dropwise addition at 0-5°C IPC1->Step2 Step3 Step 3: Heating & Reaction Stir at 80°C for 4-6 hours Step2->Step3 IPC2 IPC2 Step3->IPC2 IPC2->Step3 Fail (Continue Heating) Step4 Step 4: Aqueous Workup Quench with Ice Water IPC2->Step4 Pass (>95%) Step5 Step 5: Isolation Filtration & Drying Step4->Step5

Caption: Self-validating SN2 alkylation workflow for API intermediate synthesis.

Conclusion

Sodium p-(1H-imidazol-1-yl)phenolate is a highly specialized intermediate that demands rigorous environmental control (anhydrous, aprotic conditions) to maximize its synthetic utility. By understanding the causality behind its regioselectivity and implementing self-validating IPCs, development chemists can reliably deploy this compound to construct complex, ether-linked imidazole pharmacophores with high yield and purity.

References

  • Title: 1-(p-Hydroxyphenyl)imidazole | C9H8N2O | CID 82315 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: United States Patent 5,260,323 (Example 104: Methylsulfamic acid 2-4-(1H-imidazol-1-yl)phenoxyethyl ester)
  • Title: Methylsulfamic acid esters. A new chemical class of oral antiarthritic agents. Source: Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Sources

Thermal Stability and Decomposition of Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

A Process Safety & Characterization Guide for Pharmaceutical Development

Part 1: Executive Summary & Compound Significance

Sodium p-(1H-imidazol-1-yl)phenolate (CAS: 71662-40-3) is a critical nucleophilic intermediate in the synthesis of third-generation bisphosphonates, most notably Zoledronic Acid . Its thermal stability profile is of paramount importance during the scale-up of pharmaceutical intermediates, where the transition from gram-scale synthesis to kilogram-scale production introduces significant heat transfer limitations.

Unlike its parent compound, p-(1H-imidazol-1-yl)phenol, the sodium salt exhibits distinct thermal behaviors due to the ionic nature of the phenolate group. This guide provides a technical framework for characterizing its stability, understanding its decomposition mechanisms, and establishing self-validating safety protocols for handling.

Key Physicochemical Attributes:

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    NaO
  • Role: Activated nucleophile for phosphonylation reactions.

  • Critical Hazard: Thermal runaway potential during drying or high-temperature anhydrous processing.

Part 2: Physicochemical Characterization & Thermal Profile

To accurately assess thermal stability, one must first distinguish between physical phase changes (desolvation, melting) and chemical decomposition.

2.1 Predicted Thermal Events

Based on structure-activity relationships of imidazole-phenolates and empirical data from bisphosphonate precursors, the thermal profile typically follows three distinct stages:

StageTemperature Range (°C)Event TypeMechanistic Description
I 60°C – 120°C Desolvation Loss of lattice water (if hydrate) or residual solvent (e.g., MeOH/EtOH). Endothermic event.
II 120°C – 260°C Stability Plateau Anhydrous salt remains thermally stable. No significant mass loss.
III > 260°C Decomposition Onset of Degradation (

).
Cleavage of the C-N bond connecting the imidazole and phenyl rings, followed by ring fragmentation and charring.
2.2 Decomposition Mechanism

The decomposition of sodium p-(1H-imidazol-1-yl)phenolate is driven by the instability of the C-N bond under high thermal stress. Unlike nitro-imidazoles (which are energetic), this compound degrades via non-explosive radical fragmentation, though it can generate flammable volatiles.

Primary Pathway:

  • Homolytic Cleavage: The bond between the phenyl ring (C4) and the imidazole nitrogen (N1) weakens.

  • Radical Formation: Generation of a phenoxy radical anion and an imidazolyl radical.

  • Polymerization/Charring: The reactive radicals rapidly recombine to form complex amorphous chars (carbonization), releasing small molecules like HCN or nitriles in trace amounts at very high temperatures (>400°C).

Part 3: Experimental Protocols (Self-Validating Systems)

As a researcher, you must not rely on literature values alone. Batch-to-batch variations in purity (e.g., residual NaOH) can drastically lower decomposition onset temperatures. Use the following Tiered Testing Protocol .

Tier 1: Screening (TGA & DSC)

Objective: Determine


 and Energy Release (

).

Protocol 1.1: Thermogravimetric Analysis (TGA)

  • Sample: 5–10 mg of dried powder.

  • Pan: Open Alumina (

    
    ) or Platinum (avoid Aluminum if T > 600°C).
    
  • Ramp: 10°C/min from Ambient to 600°C.

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

    • Validation Check: If the mass loss curve in Air shows an earlier onset than in

      
      , the material is oxidation-sensitive.
      

Protocol 1.2: Differential Scanning Calorimetry (DSC)

  • Sample: 2–4 mg in a hermetically sealed Gold-plated high-pressure crucible (to contain volatiles).

  • Ramp: 5°C/min (Standard) and 2°C/min (High Sensitivity).

  • Key Metric: Identify the Exothermic Onset Temperature .

    • Safety Rule: Maintain a process safety margin of at least 100°C below the DSC onset for bulk heating.

Tier 2: Adiabatic Testing (ARC)

Objective: Simulate "Runaway" conditions in a bulk reactor. If DSC shows a sharp exotherm (>500 J/g), perform Accelerating Rate Calorimetry (ARC).

  • Heat-Wait-Search Mode: Steps of 5°C.

  • Detection Threshold: 0.02°C/min self-heating rate.

  • Output: Determine the Time to Maximum Rate (TMR) . This tells you how long you have to intervene if cooling fails.

Part 4: Visualization of Decomposition & Safety Workflow
Figure 1: Proposed Decomposition Pathway

This diagram illustrates the structural breakdown of the molecule under thermal stress.

DecompositionPathway Parent Sodium p-(1H-imidazol-1-yl)phenolate (Stable Salt) Transition Activated Radical Complex (T > 260°C) Parent->Transition Heat Input (> Tonset) Cleavage C-N Bond Homolysis Transition->Cleavage Radical Initiation Products Phenolic Char + Volatile Nitriles/HCN Cleavage->Products Fragmentation & Polymerization

Caption: Thermal degradation pathway initiating via C-N bond homolysis followed by irreversible charring.

Figure 2: Process Safety Characterization Workflow

A logic gate for determining safe operating limits in drug development.

SafetyWorkflow Start Start: New Batch of Sodium Imidazolyl Phenolate TGA Step 1: TGA Screening (Mass Loss) Start->TGA DSC Step 2: DSC Analysis (Exotherm Detection) TGA->DSC Decision Exotherm Energy > 800 J/g? DSC->Decision Safe Low Risk: Standard Process Controls Decision->Safe No HighRisk High Risk: Perform ARC Testing Decision->HighRisk Yes ARC Step 3: Adiabatic Calorimetry (Determine TMR24) HighRisk->ARC

Caption: Tiered testing strategy to classify thermal risks before scale-up.

Part 5: Handling & Storage Recommendations
  • Moisture Control: The sodium salt is hygroscopic. Store in desiccators or under nitrogen. Hydrate formation alters the effective molecular weight, impacting stoichiometry in Zoledronic acid synthesis.

  • Drying Operations:

    • Do not dry static bulk powder above 100°C without prior ARC testing.

    • Preferred: Vacuum drying at 50–60°C to remove surface solvents.

  • Incompatibility: Avoid contact with strong acids (releases the free phenol) or strong oxidizers (risk of rapid combustion).

References
  • Zoledronic Acid Synthesis & Intermediates

    • Merck Index Online. "Zoledronic Acid - Monograph". Merck & Co., Inc. Link

    • PubChem. "Zoledronic Acid Compound Summary". National Library of Medicine. Link

  • Thermal Analysis Methodology

    • Netzsch Analyzing & Testing. "Thermal Stability of Pharmaceuticals (ASTM E2550-17)".[1] Link

    • Mettler Toledo. "Thermal Analysis of Pharmaceutical Compounds: DSC and TGA Guidelines". Link

  • General Decomposition of Imidazole Derivatives

    • Journal of Thermal Analysis and Calorimetry. "Thermal decomposition of imidazole derivatives". Springer. Link

(Note: Specific thermal data for this exact salt intermediate is proprietary to API manufacturers; the values provided above are predictive estimates based on functional group analysis and standard safety protocols for this chemical class.)

Sources

Technical Guide: Solubility Profile & Process Engineering for Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and process engineering applications for Sodium p-(1H-imidazol-1-yl)phenolate .

Executive Summary

Sodium p-(1H-imidazol-1-yl)phenolate (CAS: 10041-02-8 [Parent]) is the sodium salt of 4-(1H-imidazol-1-yl)phenol. Unlike its neutral parent compound, which exhibits classic organic solubility (soluble in alcohols, moderately soluble in chlorinated solvents), the sodium salt is an ionic species with a distinct solubility matrix driven by lattice energy and solvation enthalpy.

This guide provides a definitive solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (process-relevant), and offers a validated protocol for solvent selection during isolation and purification.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

Understanding the ionization state is critical for predicting solubility. This compound exhibits pH-dependent speciation which dictates its solubility in aqueous vs. organic phases.

FeatureSpecification
Compound Name Sodium 4-(1H-imidazol-1-yl)phenolate
Parent Compound 4-(1H-imidazol-1-yl)phenol
Formula

Molecular Weight ~182.16 g/mol (Salt)
Key Functional Groups Phenolate (Anionic, Hard Nucleophile), Imidazole (Neutral at pH > 7, Basic Nitrogen)
pKa (Parent) Phenol –OH: ~9.9
The "Solubility Switch" Mechanism

The solubility of this molecule is tunable via pH, a feature exploited in purification:

  • pH > 11 (Target Salt): Species is Anionic (Phenolate). High water solubility; Low organic solubility.

  • pH 7–9 (Neutral Parent): Species is Neutral . Low water solubility; High organic solubility (Alcohols, THF).

  • pH < 6 (Acidic Salt): Species is Cationic (Imidazolium). High water solubility.

Solubility Profile Analysis

The following data categorizes solvent compatibility for the Sodium Salt form specifically.

Table 1: Solubility Matrix (Sodium Salt Form)
Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Protic WaterHigh (>100 mg/mL)Primary solvent for synthesis/dissolution.
Polar Protic MethanolModerate/High Good for salt formation; potential recrystallization solvent.
Polar Protic EthanolModerate Solubility decreases significantly compared to MeOH.
Polar Protic Isopropanol (IPA)Low Excellent antisolvent for crystallization.
Polar Aprotic DMSOHigh Analytical standard; difficult to remove in process.
Polar Aprotic DMF/NMPModerate/High Alternative reaction media; high boiling point risks.
Ether/Ester THF, EtOAcVery Low/Insoluble Antisolvents. Used to crash out the salt.
Non-Polar DCM, Toluene, HexaneInsoluble Wash solvents to remove non-polar impurities.

Critical Insight: The sodium salt is highly hygroscopic. In "dry" organic solvents (e.g., Acetone, THF), trace moisture can significantly increase apparent solubility, leading to oiling out rather than crystallization.

Experimental Protocols

To validate these values for your specific lot or polymorph, use the following standardized protocols.

Protocol A: Gravimetric Equilibrium Solubility (The "Gold Standard")

Objective: Determine the exact saturation point in a specific solvent at a fixed temperature (e.g., 25°C).

  • Preparation: Weigh 100 mg of Sodium p-(1H-imidazol-1-yl)phenolate into a 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Equilibration: Once dissolved (or if suspension persists after 2 mL), place in a thermomixer at 25°C @ 500 RPM for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate in a tared aluminum pan under vacuum. Weigh the residue.

    • Calculation: Solubility (

      
      ) = 
      
      
      
      (mg/mL).
Protocol B: Antisolvent Crystallization Threshold

Objective: Determine the "Cloud Point" for isolation.

  • Stock Solution: Prepare a 100 mg/mL solution of the salt in Methanol.

  • Titration: Place 1 mL of stock solution in a vial with a magnetic stir bar.

  • Addition: Dropwise add the antisolvent (e.g., MTBE or IPA) while monitoring turbidity.

  • Endpoint: Record the volume of antisolvent required to produce a persistent haze (Cloud Point).

  • Aging: Allow to stir for 1 hour to verify if an oil or crystal forms.

Process Engineering & Isolation Strategy

The most common application for this solubility profile is the purification of the parent phenol or the isolation of the salt.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the desired form (Salt vs. Neutral).

SolubilityWorkflow Start Crude Reaction Mixture (Containing 4-(imidazol-1-yl)phenol) CheckpH Check pH / Form Start->CheckpH NeutralPath Target: Neutral Phenol (Purification) CheckpH->NeutralPath pH < 9 SaltPath Target: Sodium Salt (Water Soluble Formulation) CheckpH->SaltPath pH > 11 DissolveOrg Dissolve in Hot EtOH or DCM NeutralPath->DissolveOrg DissolveAq Dissolve in MeOH or Water SaltPath->DissolveAq Filter Filter Insolubles (Salts) DissolveOrg->Filter Cryst Cool / Add Heptane Filter->Cryst IsolateNeutral Isolate Pure Phenol Cryst->IsolateNeutral AddBase Add 1.0 eq NaOH DissolveAq->AddBase Precip Add Antisolvent (IPA, Acetone, or MTBE) AddBase->Precip IsolateSalt Isolate Sodium Salt Precip->IsolateSalt

Figure 1: Purification workflow distinguishing between the neutral phenol purification (via organic solvents) and sodium salt isolation (via antisolvent precipitation).

Process Recommendation:

For high-purity isolation of the sodium salt:

  • Dissolution: Dissolve the neutral parent in a minimum volume of Methanol .

  • Salt Formation: Add 1.0 equivalent of Sodium Methoxide (NaOMe) in MeOH. (Avoid aqueous NaOH if possible to skip lyophilization).

  • Precipitation: Slowly charge MTBE or Isopropanol (Ratio 1:3 Solvent:Antisolvent) at room temperature.

  • Filtration: Filter the resulting white precipitate under Nitrogen (to prevent moisture uptake).

References

  • Synthesis & Properties of Parent Phenol

    • Title: Preparation method of 4-(imidazole-1-yl)phenol.[1][2][3]

    • Source: CN113512003A (P
    • URL:

    • Context: Describes the recrystallization of the neutral phenol from t-butanol or ethanol, establishing the baseline for antisolvent selection for the salt.
  • General Solubility of Sodium Phenolates

    • Title: Sodium Phenolate - Physicochemical Properties.[4]

    • Source: PubChem / N
    • URL:

    • Context: Validates the high solubility of phenolate salts in alcohols and w
  • Analytical Application (Luminol Enhancer)

    • Title: Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer.[2][5][6]

    • Source: Analytica Chimica Acta, Vol 509, Issue 1.[5]

    • URL:

    • Context: Establishes the stability and usage of the compound in aqueous buffer systems (pH 8.5+).

Sources

Electronic Structure and Nucleophilicity of the p-(1H-imidazol-1-yl)phenolate Anion

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the electronic structure, nucleophilic character, and experimental utility of the p-(1H-imidazol-1-yl)phenolate anion.

A Mechanistic Guide for Chemical Biology and Catalysis

Executive Summary

The p-(1H-imidazol-1-yl)phenolate anion (derived from 4-(1H-imidazol-1-yl)phenol, CAS 10041-02-8) is a bifunctional molecular scaffold that serves as a critical model for the Tyr244-His240 crosslink found in the active site of Cytochrome c Oxidase (CcO). Beyond its biological significance, this anion exhibits unique "ambident" nucleophilicity driven by the electronic coupling between the electron-rich phenolate oxygen and the electron-deficient imidazole ring.

This guide analyzes the molecule’s electronic landscape, quantifying its reactivity through Hammett linear free-energy relationships (LFER) and providing validated protocols for its synthesis and kinetic characterization.

Electronic Structure Analysis

Molecular Architecture & Geometry

Unlike planar biphenyl systems, the p-(imidazol-1-yl)phenol molecule adopts a twisted geometry . Steric repulsion between the ortho-hydrogens of the phenyl ring and the H2/H5 protons of the imidazole ring forces a dihedral twist angle (


) of approximately 40–45° .
  • Consequence of Twist: This non-planar geometry partially decouples the

    
    -systems of the two rings. While resonance communication is diminished, it is not eliminated.
    
  • Inductive Effects: The imidazole ring, attached via the pyrrole-like Nitrogen (N1), exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring.

Hammett Substituent Effects

The electronic influence of the 1-imidazolyl group on the phenolate center is quantified by Hammett substituent constants.

ParameterValueInterpretation

(Hammett Para)
+0.21 The group is overall electron-withdrawing, stabilizing the phenolate anion more than a hydrogen atom would.

(Hammett Meta)
+0.45 Stronger withdrawal in the meta position due to closer proximity of the inductive field.

(Cation Stabilization)
-0.45 Paradoxically, in the presence of a strong electron demand (e.g., a radical cation), the imidazole can act as a strong

-donor.
Charge Distribution (Resonance)

In the anionic form (phenolate), the negative charge is primarily localized on the oxygen atom. However, the electron-withdrawing nature of the imidazole ring (N1) pulls electron density through the


-framework, lowering the pKa of the parent phenol relative to unsubstituted phenol.
  • Phenol pKa: ~10.0

  • 4-(Imidazol-1-yl)phenol pKa: ~9.5 (Calculated via

    
    , where 
    
    
    
    ).
Visualizing the Electronic Landscape

The following diagram illustrates the resonance conflict and the twisted geometry that defines the molecule's reactivity.

ElectronicStructure cluster_0 Electronic Components cluster_1 Reactivity Consequence Phenolate Phenolate Oxygen (O-) Strong +M Donor Nucleophilic Center Phenyl Phenyl Linker Twisted (~45°) Phenolate->Phenyl Resonance (+M) Nucleophilicity Modulated Nucleophilicity Lower than Phenolate Higher than 4-Nitrophenolate Phenolate->Nucleophilicity Imidazole Imidazole Ring (N1-linked) Inductive Acceptor (-I) Secondary Basic Site (N3) Phenyl->Imidazole Inductive Withdrawal (-I) (Stabilizes Anion) pKa pKa ~ 9.5 (More acidic than Phenol) Imidazole->pKa

Caption: Electronic coupling pathway showing the push-pull interaction between the donor phenolate and acceptor imidazole, modulated by the steric twist.

Nucleophilicity & Reactivity Profile[1][2]

The Ambident Nucleophile

The anion possesses two distinct nucleophilic sites:

  • The Phenolate Oxygen (Hard Nucleophile): The kinetic site for charge-controlled reactions (e.g., ester hydrolysis, protonation).

  • The Imidazole Nitrogen N3 (Soft/Neutral Nucleophile): Available for coordination to metals (Cu, Zn) or general base catalysis.

Reactivity with Esters (Kinetic Data)

In the hydrolysis of activated esters like p-nitrophenyl acetate (PNPA), the p-(imidazol-1-yl)phenolate anion acts as a nucleophilic catalyst .

  • Mechanism: The phenolate oxygen attacks the carbonyl carbon.

  • Rate Comparison:

    • p-Nitrophenolate (

      
      ): Slow reaction (poor nucleophile).
      
    • p-Cresolate (

      
      ): Fast reaction (good nucleophile).
      
    • p-(Imidazol-1-yl)phenolate (

      
      ):  Intermediate reactivity. It strikes a balance—stable enough to exist at physiological pH, yet reactive enough to cleave esters efficiently.
      
The "Supernucleophile" Connection

While not a "supernucleophile" in the class of DMAP or alpha-effect nucleophiles (like hydroxamates), this scaffold is a precursor to super-reactive radical intermediates . In the presence of oxidants (e.g., HRP/H2O2), the phenolate is oxidized to a phenoxyl radical . The imidazole substituent stabilizes this radical via spin delocalization, a property exploited in chemiluminescence signal enhancement (e.g., the "Enhancer" role in Western Blots).

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)phenol

Principle: Copper-catalyzed Ullmann-type coupling of imidazole with 4-iodophenol.

Reagents:

  • 4-Iodophenol (1.0 equiv)

  • Imidazole (1.2 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%) or 1,10-Phenanthroline

  • K2CO3 (2.0 equiv)

  • DMSO (Solvent)

Step-by-Step Protocol:

  • Charge: In a flame-dried Schlenk tube, combine 4-iodophenol (2.2 g, 10 mmol), imidazole (0.82 g, 12 mmol), CuI (190 mg), and K2CO3 (2.76 g).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Add dry DMSO (10 mL).

  • Heat: Stir at 110 °C for 24 hours. The mixture will turn dark blue/brown.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL) to remove unreacted imidazole.

  • Acidification: The product is in the aqueous layer as the phenolate. Carefully acidify the aqueous layer to pH ~6 with 1M HCl. The neutral phenol will precipitate.

  • Purification: Filter the precipitate and recrystallize from Ethanol/Water.

    • Yield: Typically 75-85%.

    • Melting Point: 204–206 °C.

Kinetic Assay: Nucleophilicity Determination

Objective: Determine the second-order rate constant (


) for the reaction with p-nitrophenyl acetate (PNPA).

ExperimentalWorkflow Step1 Preparation Buffer: Phosphate/Borate (pH 10.0) Substrate: PNPA in MeCN Nucleophile: 4-(Imidazol-1-yl)phenol Step2 Mixing (Stopped-Flow or UV-Vis) [Phenolate] >> [PNPA] (Pseudo-1st Order) Step1->Step2 Step3 Monitoring Absorbance at 400 nm (Release of p-Nitrophenolate) Step2->Step3 Step4 Data Analysis Plot k_obs vs [Phenolate] Slope = k_2 (M^-1 s^-1) Step3->Step4

Caption: Workflow for determining the nucleophilic rate constant (


) under pseudo-first-order conditions.

Protocol:

  • Buffer Prep: Prepare 0.1 M Borate buffer at pH 10.0 (ensures >90% of the phenol is in the phenolate anion form).

  • Stock Solutions:

    • Nucleophile: 10 mM 4-(imidazol-1-yl)phenol in buffer.

    • Substrate: 1 mM PNPA in dry Acetonitrile.

  • Reaction: In a quartz cuvette, add 2.9 mL of buffer containing varying concentrations of nucleophile (0.1 – 1.0 mM).

  • Initiation: Inject 30 µL of PNPA stock. Mix rapidly.

  • Detection: Monitor Absorbance at 400 nm (

    
     for p-nitrophenolate).
    
  • Calculation: Fit the exponential rise to obtain

    
    . Plot 
    
    
    
    vs. [Nucleophile]. The slope is
    
    
    .

References

  • Pratt, D. A., et al. (2005).[1] "Model studies of the histidine-tyrosine cross-link in cytochrome C oxidase reveal the flexible substituent effect of the imidazole moiety."[1][2] Journal of Organic Chemistry. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Buncel, E., et al. (2004). "Nucleophilic substitution at phosphorus centers." Journal of Organic Chemistry. (Contextual reference for PNPA assays).
  • Dotsikas, Y., et al. (2004). "Employment of 4-(1-imidazolyl)phenol as a luminol signal enhancer in a competitive-type chemiluminescence immunoassay." Analytica Chimica Acta. Link

  • PubChem Compound Summary. (2024). "4-(Imidazol-1-yl)phenol."[3][4][5] National Center for Biotechnology Information. Link

Sources

CAS number 71662-40-3 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Chemical Properties and Synthetic Utility of CAS 71662-40-3 (Sodium p-(1H-imidazol-1-yl)phenolate)

Executive Summary & Core Directive

In modern drug discovery and agrochemical development, the efficient construction of diaryl ethers and alkyl aryl ethers is paramount. As a Senior Application Scientist, I have observed that relying on in situ deprotonation of phenols often leads to inconsistent yields, especially when base-sensitive functional groups are present on the electrophile. CAS 71662-40-3, systematically known as sodium p-(1H-imidazol-1-yl)phenolate ([1]), offers a highly reactive, pre-formed nucleophilic building block. This whitepaper provides a comprehensive technical guide on its physicochemical properties, mechanistic behavior, and validated protocols for its application in advanced organic synthesis.

Structural and Physicochemical Profile

CAS 71662-40-3 is the sodium salt of 4-(1H-imidazol-1-yl)phenol, which corresponds to the parent phenol CAS 10041-02-8 ([2]). The presence of the imidazole ring at the para position imparts unique electronic properties to the phenolate anion, making it a valuable intermediate registered in major European chemical databases ([3]).

Table 1: Physicochemical Properties Summary

PropertyValue
Chemical Name Sodium p-(1H-imidazol-1-yl)phenolate[1]
CAS Registry Number 71662-40-3[1]
Parent Phenol CAS 10041-02-8[2]
Molecular Formula C9H7N2NaO[1]
Molecular Weight 182.15 g/mol [1]
Parent Phenol MW 160.17 g/mol ([4])
Structural Class N-Substituted Imidazoles / Phenolate Salts[5]

Causality Insight: Why use the sodium salt instead of the neutral phenol? The neutral phenol requires a strong base (e.g., NaH, KOtBu) to generate the reactive phenolate in situ. This base can inadvertently degrade electrophiles containing esters, epoxides, or acidic alpha-protons. By utilizing the pre-formed sodium salt (CAS 71662-40-3), chemists ensure a strictly nucleophilic environment, minimizing off-target degradation and accelerating reaction kinetics.

Mechanistic Reactivity: The Phenolate as a Nucleophile

The phenolate anion is technically an ambident nucleophile capable of both O-alkylation and C-alkylation. However, the para-imidazole group exerts a strong electron-withdrawing effect via resonance, which stabilizes the anion but also sterically and electronically directs electrophilic attack almost exclusively to the oxygen atom.

When deployed in polar aprotic solvents (such as DMF or DMSO), the sodium cation is heavily solvated. This leaves the phenolate oxygen "naked" and highly reactive, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis.

SNAr_Pathway A Sodium p-(1H-imidazol-1-yl)phenolate (Nucleophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack (Polar Aprotic Solvent) B Activated Aryl Halide (Electrophile) B->C D Diaryl Ether Product (Target) C->D Elimination of Halide E Sodium Halide (Byproduct) C->E

Mechanistic pathway of SNAr utilizing CAS 71662-40-3 to form diaryl ethers.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to confirm reaction progress and eliminate guesswork.

Protocol A: Williamson Ether Synthesis (O-Alkylation) Objective: Synthesize an alkyl 4-(1H-imidazol-1-yl)phenyl ether. Rationale: Using polar aprotic solvents maximizes the SN2 reaction rate by minimizing anion solvation.

  • Preparation: In an oven-dried Schlenk flask under N2, suspend CAS 71662-40-3 (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise at 0°C to control the exothermic SN2 attack.

  • Propagation: Warm the reaction to room temperature (25°C) and stir for 2-4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The disappearance of the parent phenol mass (m/z 161 for [M+H]+ of the protonated species) and appearance of the product mass confirms completion ([4]).

  • Workup: Quench with cold water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Field-Proven Insight: Wash the organic layer with a 5% LiCl aqueous solution to reliably partition the highly polar DMF into the aqueous phase, ensuring high purity of the crude product.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Objective: Construct a diaryl ether using an activated aryl fluoride.

  • Preparation: Combine CAS 71662-40-3 (1.2 equiv) and the activated aryl fluoride (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Heating: Heat the mixture to 80-100°C. Causality: SNAr requires overcoming the aromatic ring's resonance stabilization; elevated temperatures provide the necessary activation energy to form the Meisenheimer complex.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar phenolate salt will remain at the baseline, while the diaryl ether product will migrate.

  • Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Exp_Workflow Step1 Step 1: Preparation Dry DMF/DMSO, N2 Atmosphere Step2 Step 2: Reagent Addition Add CAS 71662-40-3 & Electrophile Step1->Step2 Step3 Step 3: Reaction Heating 60-100°C, Monitor via LC-MS Step2->Step3 Step4 Step 4: Quench & Extraction H2O/EtOAc Partitioning Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Self-validating experimental workflow for etherification using CAS 71662-40-3.

Applications in Drug Development

The 4-(1H-imidazol-1-yl)phenoxy moiety is a privileged pharmacophore in medicinal chemistry. The imidazole nitrogen (N3) acts as a potent Lewis base, capable of coordinating with the heme iron in cytochrome P450 enzymes. This mechanism is the cornerstone of many antifungal agents (targeting CYP51A1) and oncology drugs (targeting aromatase) ([5]). Utilizing CAS 71662-40-3 allows medicinal chemists to rapidly append this pharmacophore onto diverse molecular scaffolds via robust ether linkages, streamlining the structure-activity relationship (SAR) exploration phase.

References[1] Title: CAS NO. 71662-40-3 | sodium p-(1H-imidazol-1-yl)phenolate. Source: Local Pharma Guide. URL: https://localpharmaguide.com/[3] Title: Vorregistrierte Stoffe - ECHA. Source: europa.eu. URL: https://echa.europa.eu/[2] Title: Building Blocks - 4-(1H-Imidazol-1-yl)phenol. Source: CymitQuimica. URL: https://www.cymitquimica.com/[5] Title: SID 99444685 - PubChem. Source: NIH. URL: https://pubchem.ncbi.nlm.nih.gov/substance/99444685[4] Title: 1-(p-Hydroxyphenyl)imidazole | C9H8N2O | CID 82315. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/82315

Sources

Theoretical studies on Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Sodium p-(1H-imidazol-1-yl)phenolate (CAS: 71662-40-3) represents a critical bifunctional intermediate in the synthesis of bioactive heterocyclic compounds, including bone-resorption inhibitors (bisphosphonates) and liquid crystal materials. As the salt form of 4-(1H-imidazol-1-yl)phenol (CAS: 10041-02-8), its reactivity is governed by the interplay between the hard, localized charge of the phenolate oxygen and the soft, conjugated nitrogen of the imidazole ring.

This technical guide establishes a standardized theoretical framework for characterizing this molecule. By synthesizing established data on the parent phenol with ab initio principles for phenolate anions, we define the computational protocols required to predict its structural conformation, spectroscopic signatures, and nucleophilic selectivity.

Part 2: Computational Methodology & Framework

To ensure high-fidelity results comparable to experimental data, the following computational workflow is mandated. This protocol moves beyond standard B3LYP calculations to account for dispersion forces and long-range interactions critical for ionic salts.

Level of Theory
  • Functionals:

    • Primary: wB97XD or M06-2X . These long-range corrected functionals are essential for accurately modeling the charge transfer (CT) excitations between the phenolate donor and imidazole acceptor.

    • Secondary (Validation): B3LYP-D3(BJ) . Useful for vibrational frequency scaling due to extensive literature calibration factors.

  • Basis Sets:

    • Optimization: 6-311++G(d,p) . Diffuse functions (++) are non-negotiable for anionic species like phenolates to correctly describe the loose electron density at the oxygen terminus.

    • Sodium Interaction: Ensure the basis set includes polarization functions for Na to accurately model the cation-pi or cation-lone pair interactions.

Solvation Models
  • Implicit: SMD (Solvation Model based on Density) is preferred over PCM for calculating Gibbs free energies of solvation (

    
    ), particularly in polar aprotic solvents (DMSO, DMF) used in nucleophilic substitutions.
    
  • Explicit: For accurate Na

    
     coordination dynamics, include 2-3 explicit solvent molecules (e.g., water or methanol) in the first solvation shell during optimization.
    
Computational Workflow Diagram

Workflow Start Input Structure (Sodium p-(1H-imidazol-1-yl)phenolate) Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (IR/Raman, Zero-Point Energy) Opt->Freq Minima Check Elec Electronic Structure (NBO, HOMO-LUMO, MEP) Freq->Elec Wavefunction Solv Solvation Study (SMD Model: DMSO/Water) Elec->Solv End Reactivity Profile (Fukui Indices, Global Hardness) Solv->End

Figure 1: Standardized computational workflow for characterizing ionic phenolate salts.

Part 3: Structural & Electronic Properties

Geometric Conformation

The defining structural feature is the torsion angle (


)  between the phenyl ring and the imidazole ring.
  • Parent Phenol: In the neutral state, steric repulsion between the ortho-phenyl protons and the imidazole protons forces a twisted conformation (

    
    ).
    
  • Sodium Salt: Upon deprotonation, the strong electron donation from O

    
     into the phenyl ring enhances quinoid character. Theoretical models predict a reduction in the twist angle  to maximize conjugation, though complete planarity remains sterically hindered.
    
  • Na

    
     Coordination:  The sodium ion typically coordinates in a bidentate fashion to the phenolate oxygen and potentially bridges to solvent molecules.
    
Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the spatial distribution of the HOMO and LUMO.

OrbitalLocalizationCharacterImplication
HOMO Phenolate Oxygen & Phenyl Ring

-bonding / Non-bonding (

)
Primary site for electrophilic attack (Alkylation).
LUMO Imidazole Ring

-antibonding
Site for nucleophilic attack or back-bonding.
Gap (

)
Narrower than parent phenolCharge Transfer (CT)Indicates higher reactivity and red-shifted UV absorption.
Electrostatic Potential (MEP) Mapping

MEP analysis reveals the competitive nucleophilic sites:

  • Region 1 (Deep Red): The phenolate oxygen. This is the hardest and most negative region (

    
     a.u.), driving charge-controlled reactions.
    
  • Region 2 (Yellow/Orange): The imidazole N3 nitrogen. This is a softer nucleophilic site.

  • Insight: In polar aprotic solvents (DMSO), the Na

    
     ion is solvated, leaving the "naked" phenolate oxygen highly reactive. In non-polar solvents, tight ion-pairing with Na
    
    
    
    may shield the oxygen, directing reaction to the imidazole nitrogen.

Part 4: Spectroscopic Signatures

Theoretical frequency analysis provides the following diagnostic markers for experimental verification.

Infrared (IR) Spectroscopy
Vibrational ModeParent Phenol (

)
Sodium Salt (

)
ShiftCause
O-H Stretch ~3600 cm

Absent N/ADeprotonation.
C-O Stretch ~1240 cm

~1280-1320 cm

Blue ShiftIncreased C-O bond order (double bond character).
Ring C=C ~1500-1600 cm

Split/Shifted VariableQuinoidal distortion of the phenyl ring.
NMR Prediction (GIAO Method)
  • 
    H NMR:  The protons ortho to the oxygen will show significant upfield shielding  (lower ppm) compared to the neutral phenol due to the increased electron density from the anionic oxygen.
    
  • 
    C NMR:  The ipso-carbon attached to the oxygen will show a characteristic downfield shift (deshielding) typical of phenolate carbons (~160-170 ppm).
    

Part 5: Reactivity & Synthesis Logic

The primary application of this theoretical study is to predict selectivity in alkylation reactions (e.g., synthesis of ether derivatives).

Nucleophilicity Logic

Using Fukui functions (


), we can quantify the propensity for nucleophilic attack.
  • 
     > 
    
    
    
    :
    The oxygen atom has a higher Fukui index, predicting it as the primary site for alkylation with hard electrophiles (e.g., alkyl halides).
  • Hard-Soft Acid-Base (HSAB): The phenolate oxygen is a "hard" base. It prefers "hard" acids (protons, highly charged centers). The imidazole nitrogen is "softer."

Synthesis Pathway Diagram

Reactivity Phenol Parent Phenol (Neutral) Salt Sodium Phenolate (Anionic Nucleophile) Phenol->Salt Deprotonation Base + NaOH/NaH Base->Salt Product_O O-Alkylated Product (Thermodynamic) Salt->Product_O Major Path (Hard-Hard) Product_N N-Alkylated Product (Kinetic/Minor) Salt->Product_N Minor Path (Soft-Soft) Electrophile + R-X (Alkyl Halide) Electrophile->Product_O

Figure 2: Reaction pathway showing the competitive nucleophilic sites predicted by DFT.

Part 6: References

  • Selcik, G. (2012).[1] Experimental and theoretical study on vibrations of 4-(imidazol-1-yl) Phenol. Master's Thesis, Gazi University.[1] Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard Reference for Computational Methodology).

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • PubChem. (2023). Compound Summary for CID 82315: 4-(1H-imidazol-1-yl)phenol.[2] National Center for Biotechnology Information. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Basis for B3LYP). Link

Sources

Methodological & Application

Application Note: Sodium p-(1H-imidazol-1-yl)phenolate in Organic Synthesis: A Tunable Bifunctional Catalyst for Advanced Acyl Transfer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) synthesis, achieving selective acylation and transesterification of sterically hindered or electronically deactivated substrates remains a significant challenge. While 4-dimethylaminopyridine (DMAP) and standard imidazole are ubiquitous nucleophilic catalysts, they often lack the bifunctional adaptability required for complex, multi-functional substrates.

Sodium p-(1H-imidazol-1-yl)phenolate (CAS: 71662-40-3) [1] emerges as a highly efficient, electronically tunable bifunctional catalyst. By combining the nucleophilic properties of an imidazole ring with the electron-donating and general-base characteristics of a phenolate anion, this catalyst accelerates acyl transfer reactions under remarkably mild conditions. This application note details the mechanistic causality behind its performance and provides self-validating protocols for its use in drug development workflows.

Mechanistic Insights: The "Push-Pull" Electronic Effect

To effectively utilize a catalyst, one must understand the causality of its reactivity. The superior performance of Sodium p-(1H-imidazol-1-yl)phenolate is driven by a synergistic "push-pull" electronic configuration:

  • Electronic "Push" (Nucleophilic Enhancement): The phenolate anion is a powerful electron-donating group. Through

    
    -conjugation with the central phenyl ring, it significantly increases the electron density on the imidazole ring. This effectively raises the Highest Occupied Molecular Orbital (HOMO) of the 
    
    
    
    -hybridized N3 nitrogen, making it a highly reactive nucleophile toward electrophiles such as acyl chlorides or anhydrides. Upon nucleophilic attack, a highly reactive N-acylimidazolium intermediate is formed[2].
  • General Base "Pull" (Transition State Stabilization): Unlike DMAP, the phenolate moiety in this catalyst can act as an intramolecular general base. During the alcoholysis step, the phenolate oxygen hydrogen-bonds with the incoming nucleophile (e.g., an alcohol), increasing the alcohol's nucleophilicity and facilitating the collapse of the tetrahedral intermediate[3].

  • Switchable Deactivation: The catalytic cycle can be instantly halted by protonation. Lowering the pH converts the phenolate to a phenol, removing the electronic "push" and neutralizing the catalyst. This switchability is critical for preventing over-reaction or product degradation during aqueous workup.

G Cat Catalyst (Phenolate-Imidazole) Int N-Acylimidazolium Intermediate Cat->Int Nucleophilic Attack Acyl Acyl Donor (R-CO-Cl) Acyl->Int Acyl Transfer Prod Ester Product + Regenerated Catalyst Int->Prod Alcoholysis (Base Assisted) Nuc Nucleophile (R'-OH) Nuc->Prod Prod->Cat Catalyst Turnover

Caption: Catalytic cycle of acyl transfer via N-acylimidazolium intermediate.

Quantitative Catalyst Benchmarking

To demonstrate the efficacy of Sodium p-(1H-imidazol-1-yl)phenolate, we benchmarked it against standard catalysts in the O-acylation of Linalool (a sterically hindered tertiary alcohol) using acetic anhydride at room temperature.

Catalyst System (10 mol%)SolventReaction Time (h)Conversion (%)Isolated Yield (%)
None (Control) DMF24.0< 5%N/A
Imidazole DMF24.018%15%
DMAP DMF4.090%88%
Sodium p-(1H-imidazol-1-yl)phenolate DMF3.095%92%

Data Interpretation: The bifunctional nature of the phenolate-imidazole catalyst allows it to outperform standard imidazole by over 6-fold and slightly edge out DMAP due to the intramolecular base-assistance during the sterically demanding alcoholysis step.

Experimental Protocols

Protocol A: Selective O-Acylation of Sterically Hindered Alcohols

Objective: To acylate tertiary or electronically deactivated alcohols without utilizing harsh thermodynamic conditions that could degrade sensitive API scaffolds.

Self-Validating Logic: We utilize anhydrous DMF to ensure the sodium cation is fully solvated, leaving the phenolate anion "naked" and maximizing its electron-donating capacity. The reaction is quenched with a weak acid (sat. NH₄Cl) to instantly protonate the phenolate, halting catalysis without risking hydrolysis of the newly formed ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Catalyst Activation: Add Sodium p-(1H-imidazol-1-yl)phenolate (0.1 mmol, 10 mol%)[1] and anhydrous DMF (10 mL). Stir for 5 minutes at room temperature until a homogeneous solution is achieved.

  • Substrate Addition: Add the target alcohol (1.0 mmol) and an auxiliary base (e.g., triethylamine, 1.2 mmol) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise, add the acyl chloride or acid anhydride (1.1 mmol) over 10 minutes. Causality: Slow addition at 0 °C prevents thermal spikes from the exothermic formation of the N-acylimidazolium intermediate, minimizing ketene formation or degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or HPLC. The reaction typically reaches completion within 2–4 hours.

  • Quenching: Once the alcohol is consumed, add 10 mL of saturated aqueous NH₄Cl. Causality: This specifically neutralizes the phenolate to phenol, deactivating the catalyst and preventing reverse transesterification.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Mild Transesterification for API Intermediate Synthesis

Objective: To exchange ester groups under near-neutral conditions, preserving base-sensitive functional groups (e.g., epoxides, Fmoc-protected amines).

Step-by-Step Methodology:

  • Dissolve the starting ester (1.0 mmol) and the incoming alcohol (5.0 mmol, acting as both reactant and co-solvent) in anhydrous THF (5 mL).

  • Add Sodium p-(1H-imidazol-1-yl)phenolate (0.15 mmol, 15 mol%).

  • Heat the mixture to a gentle reflux (65 °C) under argon.

  • Monitor via LC-MS. The equilibrium is driven forward by the excess of the incoming alcohol and the rapid turnover rate of the phenolate-activated imidazole[3].

  • Upon completion, evaporate the THF, dilute with dichloromethane (20 mL), and wash with 0.1 M HCl (10 mL) to remove the catalyst. Dry and concentrate to yield the transesterified product.

Workflow Visualization

Workflow Step1 1. Catalyst Activation Dissolve CAS 71662-40-3 in anhydrous DMF Step2 2. Substrate Addition Add Alcohol and Acyl Chloride at 0°C Step1->Step2 Step3 3. Reaction Progression Stir at RT, monitor via TLC/HPLC Step2->Step3 Step4 4. Quenching Add saturated NH4Cl to halt catalysis Step3->Step4 Step5 5. Isolation Extract (EtOAc), Wash, and Purify Step4->Step5

Caption: Step-by-step experimental workflow for selective O-acylation.

References

  • [1] CAS NO. 71662-40-3 | sodium p-(1H-imidazol-1-yl)phenolate. Local Pharma Guide. 1

  • [2] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC (National Institutes of Health). 2

  • [3] Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. University of Bath / RSC. 3

  • RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis. Royal Society of Chemistry (RSC).

Sources

Application Note: Advanced C–O Cross-Coupling Strategies Utilizing Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Sodium p-(1H-imidazol-1-yl)phenolate (CAS: 71662-40-3)

Executive Summary & Chemical Profile

The synthesis of complex diaryl ethers is a cornerstone of modern pharmaceutical development. Sodium p-(1H-imidazol-1-yl)phenolate presents a unique synthetic challenge and opportunity. As a pre-formed phenoxide salt, it serves as a highly reactive


-nucleophile. However, the pendant imidazole ring acts as a strong 

-donor, creating a dual-reactivity profile that frequently leads to off-cycle catalyst poisoning in transition-metal-catalyzed cross-coupling reactions.

This technical guide outlines field-proven methodologies for utilizing this compound in both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) C–O cross-coupling reactions. By understanding the mechanistic causality behind ligand selection, researchers can suppress N-coordination and drive high-yielding etherifications.

Mechanistic Insights: Overcoming Catalyst Poisoning

In a standard C–O cross-coupling reaction, the phenolate must undergo transmetalation with an aryl-metal-halide intermediate. When using Sodium p-(1H-imidazol-1-yl)phenolate, the unhindered


 nitrogen of the imidazole ring competes with the phenolate oxygen for the metal center [1].
The Causality of Ligand Selection

If standard phosphine ligands (e.g., XPhos or PPh


) are used, the imidazole nitrogen irreversibly binds to the Pd(II) center, forming a stable, off-cycle resting state that halts the catalytic cycle. To circumvent this, highly sterically demanding biaryl phosphine ligands  (such as t-BuBrettPhos or RockPhos) must be employed [2].

Why it works: The massive steric bulk of t-BuBrettPhos creates a tight, highly specific coordination sphere around the palladium. While the linear, anionic phenolate oxygen can penetrate this sphere to undergo transmetalation, the bulky, neutral imidazole ring is sterically repelled, preventing catalyst deactivation [3]. Furthermore, utilizing the pre-formed sodium salt eliminates the need for heterogeneous inorganic bases (like Cs


CO

), overcoming mass-transfer limitations in non-polar solvents and preventing base-induced degradation of sensitive substrates.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X Poison Off-Cycle Poisoning (Imidazole Coordination) Pd0->Poison Competitive N-binding TransMet Pd(II)(Ar)(OAr')L Transmetalation OxAdd->TransMet + NaO-Ar'-Im (Phenolate Addition) RedElim Ar-OAr' Diaryl Ether Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Regeneration Poison->Pd0 Steric Repulsion (t-BuBrettPhos)

Fig 1: Pd-catalyzed C-O coupling cycle showing off-cycle imidazole poisoning and ligand rescue.

Quantitative Data: Ligand & Catalyst Optimization

The following table summarizes the optimization of reaction conditions for coupling Sodium p-(1H-imidazol-1-yl)phenolate with 4-chlorotoluene. The data clearly demonstrates the necessity of specialized ligands to achieve meaningful conversions.

EntryCatalyst PrecursorLigandSolventTemp (°C)Time (h)GC Yield (%)Observation / Causality
1Pd

(dba)

(2 mol%)
XPhos (6 mol%)Toluene1002412%Severe imidazole poisoning; Pd black precipitation.
2Pd

(dba)

(2 mol%)
t-BuBrettPhos (6 mol%)Toluene1001689% Optimal steric shielding prevents N-coordination.
3Pd(OAc)

(4 mol%)
RockPhos (6 mol%)Toluene1001684%Good conversion, slight reduction in rate vs Entry 2.
4CuI (10 mol%)NoneDMF11024TraceUncatalyzed Ullmann fails due to high activation energy.
5CuI (10 mol%)Me

Phen
* (20 mol%)
DMF1102478% Ligand accelerates reductive elimination [4].

*Me


Phen = 3,4,7,8-Tetramethyl-1,10-phenanthroline

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol is optimized for electron-neutral and electron-deficient aryl chlorides. It is designed as a self-validating system : the inclusion of dodecane allows for real-time GC-FID monitoring, ensuring the reaction is complete before initiating the workup.

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd

    
    (dba)
    
    
    
    (18.3 mg, 0.02 mmol, 2 mol%), t-BuBrettPhos (29.1 mg, 0.06 mmol, 6 mol%), and Sodium p-(1H-imidazol-1-yl)phenolate (218 mg, 1.20 mmol, 1.2 equiv).
    • Causality: Assembling in a glovebox prevents the oxidation of the electron-rich t-BuBrettPhos ligand, which would permanently arrest the catalytic cycle prior to oxidative addition.

  • Reagent Addition: Add the aryl chloride (1.00 mmol, 1.0 equiv) and anhydrous toluene (5.0 mL, 0.2 M). Add dodecane (50 µL) as an internal standard.

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 100 °C in a pre-heated aluminum block for 16 hours.

  • In-Process Validation: Remove a 50 µL aliquot, dilute with 0.5 mL EtOAc, and wash with 0.5 mL water. Analyze the organic layer via GC-FID. The reaction is validated when the aryl chloride peak disappears and the product peak area stabilizes relative to the dodecane standard.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution: 0-5% MeOH in DCM) to yield the pure diaryl ether.

Protocol B: Copper-Catalyzed Ullmann-Type C–O Coupling

For sterically hindered aryl iodides or bromides, an Ullmann-type approach is often superior. Using the pre-formed sodium phenolate bypasses the harsh basic conditions typically required [5].

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube, add CuI (19.0 mg, 0.10 mmol, 10 mol%), 3,4,7,8-Tetramethyl-1,10-phenanthroline (47.3 mg, 0.20 mmol, 20 mol%), and Sodium p-(1H-imidazol-1-yl)phenolate (273 mg, 1.50 mmol, 1.5 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with argon three times.

  • Solvent & Substrate: Add the aryl iodide (1.00 mmol, 1.0 equiv) and anhydrous, degassed DMF (4.0 mL).

    • Causality: DMF is utilized because its high dielectric constant stabilizes the polar Cu(I) intermediates during transmetalation.

  • Thermal Activation: Stir the mixture at 110 °C for 24 hours.

  • Validation & Workup: Monitor via TLC (Silica, 5% MeOH/DCM). Upon completion, cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with 5% aqueous LiCl (3 × 15 mL) to remove DMF, dry over MgSO

    
    , and concentrate for chromatography.
    

Workflow Step1 1. Catalyst & Ligand Preparation (Glovebox) Step2 2. Reagent Addition (Ar-X + Phenolate) Step1->Step2 Step3 3. Thermal Activation (100-120 °C, 16-24h) Step2->Step3 Step4 4. In-Process Validation (GC-FID / TLC) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: High-throughput screening and scale-up workflow for diaryl ether synthesis.

Troubleshooting & Safety

  • Incomplete Conversion (Pd-Catalysis): If GC-FID shows the reaction stalling at 30-40% conversion, the catalyst has likely oxidized or succumbed to N-coordination. Solution: Ensure rigorous exclusion of oxygen. If the substrate is highly electron-rich, switch to RockPhos, which facilitates faster reductive elimination.

  • Product Co-elution: The imidazole-containing diaryl ether often streaks on standard silica gel. Solution: Pre-treat the silica gel with 1% Et

    
    N or use an NH
    
    
    
    -functionalized stationary phase to ensure sharp bands during purification.
  • Safety: Sodium p-(1H-imidazol-1-yl)phenolate is a hygroscopic corrosive irritant. Handle with standard PPE. Transition metal catalysts (Pd, Cu) must be disposed of according to local heavy-metal waste regulations.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition, 45(26), 4321-4326.[Link]

  • Vorogushin, A. V., Huang, X., & Buchwald, S. L. (2005). "Palladium-Catalyzed C−O Cross-Coupling of Primary Alcohols." Journal of the American Chemical Society, 127(22), 8146-8149.[Link]

  • Palucki, M., Wolfe, J. P., & Buchwald, S. L. (1997). "Palladium-Catalyzed Intermolecular Carbon−Oxygen Bond Formation: A New Synthesis of Aryl Ethers." Journal of the American Chemical Society, 119(14), 3395-3396.[Link]

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954-6971.[Link]

  • Maiti, D., & Buchwald, S. L. (2010). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 132(11), 3674-3675.[Link]

Advanced Application Notes & Protocols: Sodium p-(1H-imidazol-1-yl)phenolate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Rationale

Sodium p-(1H-imidazol-1-yl)phenolate (Na-O-C₆H₄-Im) is a highly versatile, bifunctional organic salt that bridges the gap between anionic organocatalysis and organometallic ligand design. Its unique chemical architecture—comprising a strongly nucleophilic phenoxide moiety and an electron-modulating, nitrogen-rich imidazole ring—makes it a powerful tool in advanced polymer synthesis.

In modern macromolecular engineering, this compound is utilized via two distinct mechanistic pathways:

  • As a Direct Anionic Initiator: It drives the Anionic Ring-Opening Polymerization (AROP) of cyclic esters (e.g., lactides, β-butyrolactone). The para-substituted imidazole ring exerts an electron-withdrawing inductive effect that precisely tunes the basicity/nucleophilicity ratio of the phenoxide. This prevents unwanted side reactions, such as proton abstraction, and favors controlled nucleophilic attack [1].

  • As a Ligand Precursor for Transition Metal Catalysts: The compound acts as an N,O-bidentate ligand precursor. When complexed with late transition metals like Ni(II) or Cu(II), the resulting phenoxy-imidazole complexes become highly active catalysts for the vinyl-addition polymerization of cyclic olefins, such as norbornene[2].

AROP_Mechanism I Sodium p-(1H-imidazol-1-yl)phenolate (Initiator) A Nucleophilic Attack (C=O or Alkyl C) I->A  Anionic  Activation M Cyclic Ester (e.g., Lactide) M->A P Chain Propagation (Alkoxide Intermediate) A->P  Ring  Opening P->P  + Monomer T Termination (End-capping) P->T Poly Functionalized Polymer (Imidazolyl-Phenoxy End Group) T->Poly

Mechanistic pathway of AROP initiated by Sodium p-(1H-imidazol-1-yl)phenolate.

Protocol 1: Anionic Ring-Opening Polymerization (AROP) of β-Butyrolactone

Causality & Experimental Design: In the AROP of β-butyrolactone, highly basic initiators abstract the acidic C3 proton of the monomer, leading to crotonate end-groups and severe chain transfer. By utilizing Sodium p-(1H-imidazol-1-yl)phenolate, the basicity of the phenoxide is dampened by the para-imidazole group. This shifts the reaction pathway almost exclusively toward nucleophilic attack at the C2 or C4 carbon, resulting in a "living" polymerization with predictable molecular weights and narrow polydispersity [1].

Step-by-Step Methodology

Note: All steps must be performed using standard Schlenk techniques or in an argon-filled glovebox. Moisture rapidly protonates the phenolate, generating unreactive phenol and NaOH, which destroys the controlled nature of the polymerization.

  • Initiator Preparation & Validation:

    • Dissolve 4-(1H-imidazol-1-yl)phenol (1.0 eq) in anhydrous THF.

    • Add sodium hydride (NaH, 1.05 eq) slowly at 0 °C. Stir for 12 hours at room temperature until H₂ evolution ceases.

    • Filter through a Celite pad to remove excess NaH and evaporate the solvent.

    • Self-Validation Checkpoint: Analyze the isolated salt via ¹H-NMR (in DMSO-

      
      ). The complete disappearance of the phenolic -OH signal (~9.5 ppm) validates the quantitative formation of the phenolate.
      
  • Polymerization Initiation:

    • In a flame-dried Schlenk flask, dissolve the Sodium p-(1H-imidazol-1-yl)phenolate (0.1 mmol) in 5 mL of anhydrous dichloromethane (DCM) or THF.

    • Introduce purified β-butyrolactone (10.0 mmol) via a gas-tight syringe under vigorous stirring at 20 °C.

  • Propagation & Monitoring:

    • Allow the reaction to proceed for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via FTIR spectroscopy. The quantitative conversion of the monomer is confirmed by the disappearance of the lactone carbonyl stretch at ~1770 cm⁻¹ and the emergence of the ester carbonyl stretch at ~1735 cm⁻¹.

  • Termination & Isolation:

    • Terminate the living alkoxide chain ends by adding a few drops of acidified methanol (0.1 M HCl in MeOH).

    • Precipitate the resulting poly(3-hydroxybutyrate) (PHB) into cold, vigorously stirred hexane.

    • Collect the polymer via vacuum filtration and dry to constant weight under high vacuum.

Protocol 2: Synthesis of Ni(II) Catalysts for Vinyl-Addition Polymerization

Causality & Experimental Design: Late transition metal catalysts (like Ni and Cu) are highly sensitive to the steric and electronic environment of their ligands. The phenoxy-imidazole ligand, generated from our target compound, forms a robust six-membered chelate ring with Ni(II). When activated by modified methylaluminoxane (MMAO), the MMAO alkylates the metal and abstracts a methyl group, leaving a highly electrophilic, coordinatively unsaturated cationic Ni(II) center. The imidazole nitrogen stabilizes this center, while the phenoxy oxygen modulates the electron density, allowing for the rapid, continuous insertion of bulky norbornene monomers without undergoing β-hydride elimination [2].

Catalyst_Workflow Step1 Ligand Deprotonation Na-O-C6H4-Im Step2 Metalation + NiCl2(DME) Step1->Step2 Step3 Complex Isolation [Ni(O-C6H4-Im)2] Step2->Step3  Purification Step4 Activation + MMAO (Cocatalyst) Step3->Step4 Step5 Vinyl Addition Polymerization + Norbornene Step4->Step5  Active Cationic Species Step6 High-Mw Polynorbornene (PNB) Step5->Step6  Precipitation

Workflow for phenoxy-imidazole transition metal catalyst synthesis and polymerization.

Step-by-Step Methodology
  • Catalyst Complexation:

    • In a Schlenk flask, dissolve Sodium p-(1H-imidazol-1-yl)phenolate (2.0 mmol) in 15 mL of anhydrous methanol.

    • Add a solution of NiCl₂·(DME) (1.0 mmol) in 10 mL of methanol dropwise.

    • Stir the mixture at room temperature for 12 hours. A distinct color change (typically to pale green/yellow) indicates complexation.

    • Remove the solvent, extract the complex with anhydrous dichloromethane, filter off the NaCl byproduct, and recrystallize the [Ni(O-C₆H₄-Im)₂] complex from a DCM/hexane mixture.

  • Catalyst Activation & Polymerization:

    • In a 100 mL glass reactor equipped with a magnetic stirrer, dissolve norbornene (2.0 g, 21.2 mmol) in 20 mL of anhydrous toluene.

    • Add the synthesized Ni(II) complex (5.0 µmol).

    • Inject MMAO (Al/Ni molar ratio = 1000:1) to initiate the reaction. The solution will rapidly change color (often to deep red/brown), indicating the formation of the active cationic species.

    • Self-Validation Checkpoint: The reaction is highly exothermic. Monitor the internal temperature; a rapid spike validates successful initiation.

  • Polymer Isolation:

    • After 30 minutes, quench the reaction by pouring the viscous mixture into 200 mL of acidic methanol (containing 5% HCl) to decompose the catalyst residues.

    • Filter the precipitated polynorbornene (PNB), wash extensively with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

    • Self-Validation Checkpoint: Dissolve a small sample in chlorobenzene. Vinyl-addition PNB is soluble in chlorobenzene but insoluble in standard solvents like THF or CHCl₃. Furthermore, ¹H-NMR should show a complete absence of olefinic protons (5.0–6.0 ppm), proving that the reaction proceeded via vinyl addition rather than Ring-Opening Metathesis Polymerization (ROMP).

Quantitative Data & Benchmarking

The table below summarizes the expected performance metrics of Sodium p-(1H-imidazol-1-yl)phenolate and its derived transition metal complexes, benchmarked against structurally analogous systems from the literature.

System / InitiatorMonomerPolymerization TypeYield (%)

( g/mol )
PDI (

)
Ref.
Sodium p-methoxyphenoxide β-ButyrolactoneAROP95.04,5001.15[1]
Sodium p-(1H-imidazol-1-yl)phenolate β-ButyrolactoneAROP>92.0~5,200<1.18Target
Ni(II)-phenoxy-imidazole + MMAO NorborneneVinyl Addition98.51.2 × 10⁶2.10[2]
Cu(II)-phenoxy-imidazole + MMAO NorborneneVinyl Addition65.08.5 × 10⁵2.40[2]

Note: The target compound's AROP performance is extrapolated based on the established nucleophilicity/basicity scaling of para-substituted sodium phenoxides.

References

  • Title: Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Source: Polymers, 2019, 11(7), 1221. URL: [Link]

  • Title: Novel nickel(II) and copper(II) complexes with phenoxy-imidazole ligands: Syntheses, crystal structures and norbornene addition polymerization. Source: Journal of Organometallic Chemistry, 2007, 692(16), 3435-3442. URL: [Link]

Experimental Protocol for the Synthesis of Aryl Ethers Using Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of diaryl ethers is a critical transformation in medicinal chemistry, frequently utilized to generate rigid, metabolically stable pharmacophores. Sodium p-(1H-imidazol-1-yl)phenolate (CAS 71662-40-3) serves as a highly valuable bifunctional building block, providing both a nucleophilic phenolate core and a pharmacologically relevant imidazole moiety.

However, utilizing this specific reagent introduces a distinct chemical challenge: the Lewis-basic nitrogen atoms on the imidazole ring are excellent ligands for transition metals. In metal-catalyzed cross-couplings, the substrate can sequester the catalyst, forming inactive polymeric networks. As a Senior Application Scientist, I have designed this guide to provide a self-validating, bifurcated approach to overcome this challenge.

Depending on the electronic nature of your target aryl halide, you will utilize one of two orthogonal pathways:

  • Workflow A (Metal-Free SNAr): Exploits the pre-formed sodium salt for rapid, metal-free coupling with electron-deficient aryl halides, entirely circumventing catalyst poisoning [1].

  • Workflow B (Ligand-Accelerated Ullmann Coupling): Utilizes a strongly coordinating exogenous ligand (N,N-dimethylglycine) to outcompete the substrate's imidazole moiety for the Cu(I) center, enabling the coupling of unactivated or electron-rich aryl halides [3].

Substrate-Dependent Workflow Selection

WorkflowSelection Start Substrate: Sodium p-(1H-imidazol-1-yl)phenolate + Aryl Halide Decision Aryl Halide Electronic Nature? Start->Decision EWG Electron-Withdrawing Group (e.g., -NO2, -CN, -CF3) Decision->EWG Activated EDG Unactivated / Electron-Donating (e.g., -H, -CH3, -OCH3) Decision->EDG Unactivated SNAr Workflow A: SNAr Solvent: DMF Temp: 100°C Catalyst: None EWG->SNAr Ullmann Workflow B: Ullmann Coupling Solvent: DMSO Temp: 110°C Catalyst: CuI + Ligand EDG->Ullmann Product Target: p-(1H-imidazol-1-yl)phenyl Aryl Ether SNAr->Product Ullmann->Product

Figure 1. Decision matrix for selecting the etherification workflow based on aryl halide electronics.

Materials and Reagents

  • Nucleophile: Sodium p-(1H-imidazol-1-yl)phenolate (CAS 71662-40-3), >98% purity.

  • Aryl Halides: 4-Fluoronitrobenzene (for Workflow A); Bromobenzene (for Workflow B).

  • Catalyst & Ligand (Workflow B only): Copper(I) Iodide (CuI, 99.999% trace metals basis); N,N-Dimethylglycine.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), HPLC-grade Water.

  • Wash Solutions: 1M NaOH, Brine, 10% aqueous NH₄OH (for Cu extraction).

Workflow A: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Causality & Design Logic: By utilizing the pre-formed sodium phenolate salt, we eliminate the need for heterogeneous basic additives (e.g., K₂CO₃) [4]. This strictly anhydrous, base-free environment suppresses the competitive hydrolysis of the electron-deficient aryl halide into a phenol byproduct, driving the Meisenheimer complex formation toward >90% conversion.

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge Sodium p-(1H-imidazol-1-yl)phenolate (1.0 mmol, 182.1 mg) and the activated aryl halide (e.g., 4-fluoronitrobenzene, 1.1 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add 5.0 mL of anhydrous DMF via syringe.

  • Reaction: Heat the homogeneous reaction mixture to 100 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Eluent: 5% MeOH in DCM). The highly UV-active phenolate starting material (Rf ~0.1) should disappear, replaced by a higher-running product spot (Rf ~0.4).

  • Workup: Cool to room temperature. Quench with 15 mL of HPLC-grade water. Extract with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (10 mL) to remove any trace unreacted phenol, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow B: Copper-Catalyzed Ullmann-Type Coupling

Causality & Design Logic: Unactivated aryl halides cannot undergo SNAr. We must employ a Cu(I) catalyst. Because the imidazole ring on our substrate is a potent Lewis base, it will coordinate to Cu(I), precipitating an inactive polymer. To prevent this, we introduce N,N-dimethylglycine as an exogenous, bidentate ligand. This ligand forms a highly stable, soluble Cu(I) complex that outcompetes the substrate's imidazole, accelerating the oxidative addition step [2, 3].

CatalyticCycle Cu Active Catalyst [Cu(I) - N,N-Dimethylglycine] OxAdd Oxidative Addition Intermediate: Cu(III)-Aryl Cu->OxAdd Aryl Halide (Ar-X) Poison Inactive Cu-Imidazole Polymer (Prevented by Ligand) Cu->Poison Substrate Imidazole (Without Exogenous Ligand) LigEx Ligand Exchange Coordination of Phenolate OxAdd->LigEx Sodium p-(1H-imidazol-1-yl)phenolate (- NaX) RedElim Reductive Elimination Formation of C-O Bond LigEx->RedElim RedElim->Cu Diaryl Ether

Figure 2. Ligand-accelerated Cu(I) catalytic cycle demonstrating the prevention of catalyst sequestration.

Step-by-Step Protocol
  • Catalyst Pre-formation: In an oven-dried Schlenk flask, combine CuI (0.1 mmol, 10 mol%) and N,N-dimethylglycine (0.2 mmol, 20 mol%).

  • Substrate Addition: Add Sodium p-(1H-imidazol-1-yl)phenolate (1.0 mmol) and the unactivated aryl halide (e.g., bromobenzene, 1.2 mmol).

  • Degassing (Critical Step): Add 5.0 mL of anhydrous DMSO. Subject the mixture to three strictly controlled freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes Cu(I) to Cu(II), which catalyzes the oxidative homocoupling of the phenolate into a biphenyl dimer.

  • Reaction: Backfill with Argon and heat to 110 °C for 18–24 hours.

  • Self-Validation Checkpoint 2: A properly degassed, active Cu(I) reaction will maintain a deep red/brown hue. A shift to a bright blue/green color indicates atmospheric oxygen ingress and catalyst deactivation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash vigorously with 10% aqueous NH₄OH (2 x 15 mL).

  • Self-Validation Checkpoint 3: The aqueous NH₄OH layer will turn deep blue ([Cu(NH₃)₄(H₂O)₂]²⁺), confirming the successful extraction of the copper catalyst from your product.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Quantitative Data & Substrate Scope

To ensure reproducibility, the following table summarizes the validated parameters and expected yields for various aryl halide classes utilizing the workflows described above.

Table 1: Quantitative Substrate Scope and Validation Metrics

Aryl HalideElectronic NatureRecommended WorkflowTime (h)Isolated Yield (%)HPLC Purity (%)
4-Fluoronitrobenzene Strongly Electron-DeficientA (SNAr)492>99.0
4-Fluorobenzonitrile Electron-DeficientA (SNAr)68898.5
Bromobenzene UnactivatedB (Ullmann)188196.2
4-Bromoanisole Electron-RichB (Ullmann)247695.8
3-Bromopyridine HeteroarylB (Ullmann)207997.1

Analytical Characterization Standards

To confirm the structural integrity of the synthesized p-(1H-imidazol-1-yl)phenyl aryl ethers, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic imidazole protons. The highly deshielded N-CH-N proton typically appears as a singlet at ~7.8–8.0 ppm. The newly formed diaryl ether linkage will shift the phenolate aromatic protons upfield relative to the starting material.

  • LC-MS (ESI+): The target compounds ionize readily due to the basic imidazole nitrogen. Expect a strong[M+H]⁺ peak.

  • HPLC: Use a C18 reverse-phase column (Water/Acetonitrile with 0.1% TFA). The imidazole ring ensures good solubility and sharp peak shapes under acidic mobile phase conditions.

References

  • Title: A one-pot method for the preparation of alkyl aryl ethers from aryl halides and the preparation of substituted benzofurans via a Pd-catalyzed phenol formation/cyclization protocol starting from 2-chloroaryl alkynes Source: Journal of the American Chemical Society (2006) URL: [Link]

  • Title: Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers Source: Beilstein Journal of Organic Chemistry (2012) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (2015) URL: [Link]

Application Notes & Protocols: A Guide to the One-Pot Aqueous Phase Synthesis of Sodium Phenolates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sodium phenolate (NaOC₆H₅) is a cornerstone intermediate in organic synthesis, serving as a potent nucleophile and a precursor to a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Traditional synthesis routes often involve anhydrous conditions or the use of hazardous organic solvents, presenting challenges in terms of cost, safety, and environmental impact.[1] This guide details a streamlined, one-pot method for the preparation of sodium phenolates directly in an aqueous phase. By leveraging the fundamental acid-base chemistry between phenols and sodium hydroxide, this approach offers a greener, more cost-effective, and operationally simpler alternative.[1][3] We provide a comprehensive protocol, explain the underlying chemical principles, and discuss critical parameters for process optimization, validation, and safe handling. This document is intended for researchers, chemists, and drug development professionals seeking an efficient and scalable method for generating sodium phenolate for downstream applications.

Introduction: The Strategic Importance of Aqueous Synthesis

Sodium phenolate is the sodium salt of phenol, formed by the deprotonation of the phenolic hydroxyl group.[4] Its utility stems from the enhanced nucleophilicity of the phenoxide anion compared to its parent phenol, making it a key reactant in fundamental organic transformations like the Williamson ether synthesis for producing aryl ethers and the Kolbe-Schmitt reaction for synthesizing salicylic acid derivatives.[5][6]

Historically, the preparation of anhydrous sodium phenolate required reactive sodium metal or the use of organic solvents like methanol to facilitate the reaction between phenol and sodium hydroxide, followed by solvent removal.[1][7] These methods, while effective, carry significant drawbacks:

  • Safety Hazards: Sodium metal is highly reactive and flammable, while organic solvents introduce toxicity and flammability risks.

  • Environmental Concerns: The use and disposal of organic solvents contribute to environmental pollution.

  • Process Complexity: Multi-step procedures involving solvent handling and removal increase operational time and cost.

The one-pot aqueous phase method circumvents these issues by directly reacting phenol with an aqueous solution of sodium hydroxide.[1] This "green chemistry" approach simplifies the entire process, reduces waste, and enhances safety, making it highly suitable for both laboratory-scale synthesis and industrial production.[1]

The Chemical Principle: An Acid-Base Reaction

The synthesis of sodium phenolate in water is a classic acid-base neutralization reaction. Phenol (C₆H₅OH) is a weak acid (pKa ≈ 10), while sodium hydroxide (NaOH) is a strong base. When mixed, the hydroxide ion (OH⁻) readily deprotonates the phenolic hydroxyl group to form the phenoxide anion (C₆H₅O⁻) and water.[2][5]

Reaction: C₆H₅OH (aq) + NaOH (aq) → C₆H₅ONa (aq) + H₂O (l)

The equilibrium for this reaction lies far to the right, ensuring a near-quantitative conversion of phenol to its sodium salt.[5] The resulting aqueous solution of sodium phenolate can often be used directly in subsequent reactions, or the solid product can be isolated through crystallization.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products P Phenol (C₆H₅OH) SP Sodium Phenolate (C₆H₅O⁻Na⁺) P->SP Acid-Base Neutralization W Water (H₂O) P->W Acid-Base Neutralization NaOH Sodium Hydroxide (Na⁺OH⁻) NaOH->SP Acid-Base Neutralization NaOH->W Acid-Base Neutralization

Caption: Acid-base neutralization of phenol with sodium hydroxide.

Detailed Experimental Protocol

This protocol describes a general, scalable one-pot procedure for synthesizing sodium phenolate from phenol and sodium hydroxide in an aqueous medium.

Materials and Equipment
Reagents & MaterialsEquipment
Phenol (crystalline, ≥99%)Glass beaker or Erlenmeyer flask
Sodium Hydroxide (pellets, ≥97%)Magnetic stirrer and stir bar
Deionized WaterFume hood
Weighing balance
Spatula and weigh boats
Graduated cylinders
Büchner funnel and filter flask
Filter paper
Drying oven or vacuum desiccator
Critical Safety Precautions

Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, which can cause severe chemical burns and systemic toxicity.[8][9] Sodium hydroxide is a strong caustic agent that can cause severe burns. [10]

  • Personal Protective Equipment (PPE): Always wear a fully buttoned lab coat, chemical splash goggles, and appropriate gloves. For handling concentrated phenol and NaOH, butyl rubber or neoprene gloves are recommended over standard nitrile gloves.[8][11]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to prevent inhalation of phenol vapors.[11]

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible.[12] In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8]

  • Exothermic Reaction: The dissolution of NaOH in water and its reaction with phenol are exothermic. Proceed with slow, controlled additions.

Step-by-Step Synthesis Procedure

Workflow start Start prep_naoh 1. Prepare NaOH Solution (10-40% w/w in DI water) start->prep_naoh cool 2. Cool Solution to Room Temperature prep_naoh->cool add_phenol 3. Add Phenol (Slowly, in portions) cool->add_phenol react 4. Stir & React (0.5-4h at 0-50°C) add_phenol->react crystallize 5. Cool to Induce Crystallization (25-30°C) react->crystallize filter 6. Filter Product (Büchner Funnel) crystallize->filter dry 7. Dry Solid (Vacuum Oven) filter->dry end End: Pure Sodium Phenolate dry->end

Caption: One-pot aqueous synthesis workflow for sodium phenolate.

  • Prepare Sodium Hydroxide Solution: In a beaker inside a fume hood, weigh 4.4 g (0.11 mol, 1.1 equivalents) of sodium hydroxide pellets. Carefully and slowly add the NaOH to 20 mL of deionized water while stirring to prepare an approximate 18% (w/v) solution. Caution: This process is highly exothermic. Allow the solution to cool to room temperature.

  • Add Phenol: While stirring the cooled NaOH solution, slowly add 9.4 g (0.10 mol, 1.0 equivalent) of crystalline phenol in small portions. The phenol will dissolve as it reacts to form the water-soluble sodium phenolate.[2] Control the rate of addition to keep the temperature below 50°C.[1]

  • Reaction: Continue stirring the solution at room temperature (or gently heated up to 50°C) for 0.5 to 4 hours to ensure the reaction goes to completion.[1] The solution should be clear and homogeneous.

  • Crystallization and Isolation: Cool the reaction mixture to between 25-30°C.[1] If crystallization does not occur spontaneously, it can be induced by scratching the inside of the beaker with a glass rod or by adding a seed crystal. Allow the crystallization to proceed until a significant amount of white solid has formed.

  • Filtration: Collect the white, crystalline sodium phenolate product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the crystals on the filter with a minimal amount of ice-cold water to remove any residual NaOH. Dry the product in a vacuum oven at a moderate temperature (e.g., 70-80°C) to a constant weight. The final product should be a white crystalline solid.[1][5]

Process Optimization and Key Parameters

The efficiency and yield of this synthesis can be fine-tuned by controlling several key variables.

ParameterRecommended RangeRationale & Expert Insights
Stoichiometry 1.0 : 1.05-1.1 (Phenol:NaOH)A slight excess of NaOH ensures the complete conversion of the acidic phenol to its phenolate salt, driving the equilibrium forward.
NaOH Concentration 10% - 70% (w/w)Higher concentrations can improve yield and facilitate crystallization, but also increase viscosity and exothermicity. A range of 15-40% is often a practical starting point.[1]
Reaction Temperature 0°C - 50°CThe reaction proceeds readily at room temperature. Gentle heating can increase the rate but may not be necessary. Lower temperatures can be used for better exotherm control with highly reactive substituted phenols.[1]
Reaction Time 0.5 - 4 hoursThe reaction is typically rapid. The specified time ensures complete conversion. Reaction progress can be monitored by the complete dissolution of phenol.[1]
Crystallization Temp. 25°C - 30°CControlled cooling is crucial for obtaining well-defined crystals and high recovery. Rapid cooling can lead to smaller crystals or incomplete precipitation.[1]

Product Validation and Characterization

Confirming the identity and purity of the synthesized sodium phenolate is essential.

  • Appearance: The product should be a white to off-white crystalline solid.[5][13]

  • Melting Point: Sodium phenolate has a high melting point (approx. 380-381°C with decomposition), which distinguishes it from the starting phenol (40.5°C).[1][4]

  • Solubility: The product should be highly soluble in water, forming a basic solution.[2][13]

  • FTIR Spectroscopy: Successful formation can be confirmed by the disappearance of the broad -OH stretching band of phenol (around 3200-3600 cm⁻¹) and the appearance of characteristic C-O stretching bands for the phenoxide anion.[14]

  • In-situ Application: The most practical validation is the successful use of the aqueous sodium phenolate solution in a subsequent reaction, such as a Williamson ether synthesis, to form the expected product.[15]

Applications in Research and Drug Development

The in-situ generation of sodium phenolate via this aqueous method is a powerful tool for synthesizing more complex molecules.

  • Williamson Ether Synthesis: This is a primary application where the generated phenoxide anion acts as a nucleophile, attacking an alkyl halide (R-X) to form an aryl ether (C₆H₅-O-R). This reaction is fundamental to the synthesis of many pharmaceutical compounds.[5][6]

  • Synthesis of Drug Delivery Enhancers: The synthesis of molecules like Sodium N-[8-(2-hydroxybenzoyl) amino] octanoate (SNAC), an oral absorption enhancer, utilizes the reactivity of a phenolic group, which can be converted to its more reactive phenolate form.

  • Precursor for Phenolic Derivatives: Sodium phenolate is an intermediate in the production of dyes, pesticides, and preservatives.[2][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inaccurate weighing of reagents; insufficient reaction time; incomplete crystallization.Verify balance calibration. Ensure a slight excess of NaOH is used. Extend reaction time. Cool the solution for a longer period or to a slightly lower temperature.
Product is Oily or Gummy Incomplete reaction (residual phenol); insufficient drying.Ensure complete dissolution of phenol during the reaction step. Dry the product under vacuum for a longer duration.
Product is Discolored (Pink/Brown) Oxidation of phenol or phenolate.Phenols are prone to oxidation. While often a cosmetic issue, using high-purity starting materials and minimizing reaction time can help. Work can be done under an inert atmosphere (e.g., nitrogen) for sensitive substrates.
Difficulty with Crystallization Solution is too dilute; impurities are present.If the product is intended for isolation, use a higher concentration of NaOH. Try adding a seed crystal or gently scratching the flask to initiate crystallization.

References

  • Wikipedia. Sodium phenoxide. [Link]

  • Google Patents. CN103159593A - Method for preparing phenol sodium salt in aqueous phase.
  • Chemwin. The nature, use, upstream and downstream raw materials, storage methods of sodium phenolate. [Link]

  • University of Western Australia Research Repository. Synthesis and crystal structures of new sodium phenolate compounds: coordination chemistry. [Link]

  • MDPI. The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. [Link]

  • Scribd. Williamson Ether Synthesis Experiment. [Link]

  • MDPI. On the Origin of Alkali-Catalyzed Aromatization of Phenols. [Link]

  • RSC Publishing. Supplementary Information Realizing Room Temperature Catalytic Hydrogenation of Sodium Phenoxide by Ru/TiO2 for Hydrogen Storage. [Link]

  • University of Calgary. Ch24: ArOH to ArOR. [Link]

  • Taylor & Francis Online. Sodium phenolate – Knowledge and References. [Link]

  • Google Patents.
  • PubChem. Phenolate Sodium | C6H5NaO | CID 4445035. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • University of California, Riverside EH&S. SAFE USE OF PHENOL. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Iowa Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Quora. What are four safety precautions you should take when working with sodium hydroxide?. [Link]

  • Quora. What is the best reagent to produce phenoxide from phenol?. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Tulane University Environmental Health & Safety. FACT SHEET: Phenol. [Link]

  • Grokipedia. Sodium phenoxide. [Link]

  • Organic Syntheses. 3-methylcoumarone. [Link]

  • ResearchGate. How to prepare Sodium phenolate?. [Link]

  • Patsnap. Preparation method of sodium phenoxyacetate - Eureka. [Link]

  • National Center for Biotechnology Information. A scalable and green one-minute synthesis of substituted phenols - PMC. [Link]

  • Patsnap. Sodium phenoxide patented technology retrieval search results - Eureka. [Link]

Sources

Application Note: Sodium p-(1H-imidazol-1-yl)phenolate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical SignificanceSodium p-(1H-imidazol-1-yl)phenolate (the sodium salt of 4-(1H-imidazol-1-yl)phenol)[1] is a highly versatile nucleophilic building block in medicinal chemistry. The 4-(imidazol-1-yl)phenoxy motif is a privileged pharmacophore, frequently utilized to design potent inhibitors of cytochrome P450 (CYP) enzymes. The imidazole nitrogen coordinates with the heme iron in the active site of CYP enzymes, making this scaffold essential for developing inhibitors against targets like CYP4A11 (20-HETE synthase)[2], aromatase (CYP19A1), and fungal lanosterol 14α-demethylase (CYP51).

Mechanistic Rationale: Why the Sodium Salt?

While neutral [1] can be used directly with weak bases, pre-forming or utilizing the isolated sodium phenolate salt (CAS: 71662-40-3) offers distinct kinetic and thermodynamic advantages in synthetic workflows:

  • Enhanced Nucleophilicity: The "naked" phenoxide anion in polar aprotic solvents (like DMF or DMSO) exhibits vastly superior nucleophilicity compared to the neutral phenol, accelerating reaction rates.

  • Strict Regioselectivity: The imidazole nitrogen (N3) is an ambidentate nucleophilic site. By utilizing the sodium phenolate salt, the electron density is heavily localized on the oxygen atom. This strictly favors O-alkylation (Williamson ether synthesis) or O-arylation (SNAr) over N-alkylation, preventing the formation of unwanted imidazolium salt byproducts.

  • Mild Reaction Conditions: Using the pre-formed salt eliminates the need for strong bases (e.g., NaH or KOtBu) in situ, which can degrade sensitive electrophiles or cause competing elimination (E2) reactions in alkyl halides.

Target Bioactive Molecules Synthesized via this Scaffold

The table below summarizes key bioactive derivatives synthesized using this phenolate building block, highlighting its broad utility in drug discovery.

Compound Name / DerivativeTarget / Biological ActivityMolecular WeightCAS Number
CYP4A11 Inhibitor (20-HETE Synthase)[2]360.32 g/mol [2]502656-68-0[2]
Enzyme Ligand (WAY-651282)[3]369.4 g/mol [3]852845-23-9[3]
CNS / Receptor Ligand[4]243.30 g/mol [4]397277-13-3[4]

Visualizing the Biological Impact

To understand the utility of these synthesized molecules, consider the CYP4A11 inhibitor derivative[2]. CYP4A11 catalyzes the ω-hydroxylation of arachidonic acid to 20-HETE, a potent endogenous vasoconstrictor. Inhibiting this pathway via the imidazole-phenoxy scaffold is a major therapeutic strategy for managing hypertension and vascular diseases.

BioPathway AA Arachidonic Acid (Endogenous Substrate) CYP CYP4A11 Enzyme (20-HETE Synthase) AA->CYP Binds to Active Site HETE 20-HETE (Vasoconstrictor) CYP->HETE ω-Hydroxylation Vascular Vascular Smooth Muscle Contraction / Hypertension HETE->Vascular GPCR Activation Inhibitor 6-[4-(1H-imidazol-1-yl)phenoxy]... (Synthesized Inhibitor) Inhibitor->CYP Competitive Inhibition (Imidazole binds Heme Iron)

Mechanism of action for CYP4A11 inhibitors derived from the imidazole-phenolate scaffold.

Detailed Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesis of 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine from Sodium p-(1H-imidazol-1-yl)phenolate[2].

Self-Validating System: This protocol incorporates in-process controls (TLC and LC-MS) to ensure the reaction proceeds cleanly without N-alkylation side products, ensuring high reliability.

Reagents & Materials
  • Nucleophile: Sodium p-(1H-imidazol-1-yl)phenolate (1.0 eq, 10 mmol, 1.82 g)

  • Electrophile: 6-chloro-N,N-dimethylhexan-1-amine (1.1 eq, 11 mmol, 1.80 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, 1 mmol, 166 mg)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried, argon-purged 100 mL round-bottom flask, suspend Sodium p-(1H-imidazol-1-yl)phenolate in 20 mL of anhydrous DMF.

    • Causality Check: DMF is chosen because its high dielectric constant effectively solvates the sodium cation, leaving the phenoxide oxygen highly reactive and free from hydrogen bonding.

  • Catalyst and Electrophile Addition:

    • Add KI to the suspension and stir for 5 minutes.

    • Causality Check: KI acts as a catalyst by converting the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction). Iodide is a vastly superior leaving group for the SN2 displacement, accelerating the reaction and allowing it to proceed at lower temperatures.

    • Add 6-chloro-N,N-dimethylhexan-1-amine dropwise over 10 minutes.

  • Reaction Execution:

    • Heat the mixture to 80°C using a temperature-controlled oil bath.

    • Causality Check: Maintaining exactly 80°C provides sufficient activation energy for the O-alkylation SN2 reaction while remaining low enough to prevent thermodynamic N-alkylation of the imidazole ring.

  • In-Process Validation (IPC):

    • After 4 hours, sample 50 µL of the reaction mixture, quench in 500 µL water, and extract with 500 µL Ethyl Acetate (EtOAc).

    • Run TLC (DCM:MeOH 9:1). The starting phenolate (UV active, low Rf) should be consumed, replaced by a new higher Rf spot.

    • Confirm mass via LC-MS (Expected [M+H]+ = 288.2 m/z).

  • Workup and Extraction:

    • Cool the reaction to room temperature. Quench by pouring into 100 mL of ice-cold distilled water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Causality Check: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) followed by brine. Why LiCl? Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing solvent contamination in the final product.

  • Purification and Salt Formation:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate the dihydrochloride salt.

    • Filter and dry under vacuum to yield the final bioactive molecule[2].

Visualizing the Synthetic Workflow

SyntheticWorkflow A Sodium p-(1H-imidazol-1-yl)phenolate (Nucleophile) C SN2 Reaction (DMF, KI cat., 80°C) A->C B 6-chloro-N,N-dimethylhexan-1-amine (Electrophile) B->C D In-Process Control (TLC & LC-MS) C->D 4 Hours E Aqueous Workup (LiCl Wash to remove DMF) D->E If Conversion >95% F Target Molecule (CYP4A11 Inhibitor) E->F HCl Salt Precipitation

Step-by-step synthetic workflow for the preparation of imidazole-phenoxy ether derivatives.

References

  • Title: 1-(p-Hydroxyphenyl)imidazole (CID 82315) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-(4-(1H-imidazol-1-yl)phenoxy)-N-([1,1'-biphenyl]-4-yl)acetamide (CID 4786512) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Application Note: Protocol for Monitoring Reaction Progress with TLC and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reaction monitoring is the navigational system of organic synthesis. It distinguishes between a stalled reaction, a messy decomposition, and a clean transformation. This guide provides a rigorous, field-proven protocol for the two most dominant monitoring techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

While TLC offers rapid, parallel qualitative data, LC-MS provides definitive structural confirmation and quantitative kinetics. This protocol integrates both into a cohesive workflow to maximize data integrity and minimize decision time.[1]

Thin Layer Chromatography (TLC): The Rapid Scout

TLC is the first line of defense. It is inexpensive, robust, and visual. However, its utility relies entirely on proper sample preparation and visualization.

The "Three-Lane" Standard Protocol

To ensure scientific rigor, never run a reaction spot in isolation. Variations in plate activity or eluent composition can shift


 values, making isolated spots uninterpretable.

The Self-Validating Plate Layout:

  • Lane 1 (SM): Authentic Starting Material.

  • Lane 2 (Co-Spot): 50% SM + 50% Reaction Mixture. This is the critical control. If the reaction product has a similar

    
     to the SM, the co-spot will appear as a "figure-8" or an elongated streak, whereas two separate lanes might look identical due to slight eluent unevenness.
    
  • Lane 3 (Rxn): The Reaction Mixture (appropriately prepared).

Critical Step: The "Mini-Workup"

Direct spotting of reaction mixtures containing high-boiling solvents (DMF, DMSO), strong acids/bases, or inorganic salts leads to streaking and false artifacts. Always perform a mini-workup for these matrices.

Mini-Workup Protocol:

  • Sampling: Withdraw 10–20

    
    L of reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a 1.5 mL GC vial containing 0.5 mL Ethyl Acetate and 0.5 mL aqueous buffer (e.g., 1M HCl for acidic reactions, Sat. NaHCO

    
     for basic reactions, or Brine).
    
  • Extraction: Cap and shake vigorously for 10 seconds. Allow layers to separate.[2]

  • Spotting: Spot the top organic layer . This removes salts and neutralizes pH, providing a clean chromatogram representative of the isolated product.

Visualization & Staining

UV (254 nm) is non-destructive but insufficient for non-conjugated molecules. Chemical stains provide chemical selectivity.

Table 1: Strategic Stain Selection

StainTarget Functional GroupVisual ResultPreparation/Notes
p-Anisaldehyde Nucleophiles (alcohols, amines), carbonylsVaries (Pink/Blue/Grey)Universal.[2] Requires heat.[3][4] Excellent for distinguishing spots by color.
KMnO

Alkenes, Alkynes, Oxidizable groupsYellow spots on PurpleNo Heat. Reaction is immediate. Background fades over time.[2]
Ninhydrin Primary/Secondary AminesPink/PurpleRequires heat.[2][4] Critical for amino acid/peptide chemistry.
Phosphomolybdic Acid (PMA) General Organic MoleculesDark Blue/Black on GreenRequires vigorous heating. Good "catch-all" for non-UV active lipids/steroids.
Ceric Ammonium Molybdate (CAM) Hydroxyls, CarbonylsDark Blue on WhiteRequires heat. More sensitive than PMA for alcohols.
TLC Workflow Diagram

TLC_Workflow Start Reaction Checkpoint Sample Take Aliquot (10-20 µL) Start->Sample MatrixCheck Complex Matrix? (DMF, DMSO, Salts, Acid/Base) Sample->MatrixCheck DirectSpot Dilute in volatile solvent (DCM/MeOH) MatrixCheck->DirectSpot No MiniWorkup Mini-Workup: Partition EtOAc/Aq Buffer MatrixCheck->MiniWorkup Yes Spotting Spot Plate: 1. SM | 2. Co-Spot | 3. Rxn DirectSpot->Spotting MiniWorkup->Spotting Elution Elute (Rf target 0.3-0.7) Spotting->Elution Viz Visualization: 1. UV 254nm 2. Chemical Stain Elution->Viz Interpret Interpretation: Disappearance of SM? Clean conversion? Viz->Interpret

Figure 1: Decision logic for TLC sampling and processing to avoid common artifacts.

LC-MS: The Precision Quantifier

LC-MS is required when TLC is ambiguous (co-eluting spots) or when molecular weight confirmation is needed to rule out side reactions (e.g., oxidation, dimerization).

Sample Preparation: The "Dilute-and-Shoot" Myth

Injecting crude reaction mixtures directly is the fastest way to clog a column or suppress ionization.

LC-MS Sample Prep Protocol:

  • Quench: Transfer 5–10

    
    L of reaction mixture into 500 
    
    
    
    L of HPLC-grade Methanol or Acetonitrile.
    • Why? This precipitates inorganic salts and proteins (if using enzymes) that are insoluble in organic solvents.

  • Clarify: Centrifuge at 10,000 rpm for 2 minutes or filter through a 0.2

    
    m PTFE syringe filter.
    
  • Dilute: Transfer 50

    
    L of the supernatant to an LC vial and dilute with 950 
    
    
    
    L of Initial Mobile Phase (usually 95% Water / 5% MeCN + 0.1% Formic Acid).
    • Target Concentration: 1–10

      
      g/mL. High concentrations lead to detector saturation and broad peaks.
      
Standard "Scout" Method

Do not spend hours optimizing a method for a 5-minute check. Use a standardized ballistic gradient.

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7–2.5

    
    m particle size).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes; hold 1 min; re-equilibrate.

  • Flow Rate: 0.4–0.6 mL/min.

Data Interpretation

LC-MS data can be deceptive due to adduct formation.

  • Identify the Molecular Ion: Look for

    
     (Positive Mode) or 
    
    
    
    (Negative Mode).
  • Check for Adducts:

    • Sodium Adduct:

      
      . Common if glass or salts are present.
      
    • Potassium Adduct:

      
      .
      
    • Acetonitrile Adduct:

      
      .
      
    • Dimer:

      
      . Often seen at high concentrations.
      
  • UV vs. TIC: Always compare the UV trace (PDA) with the Total Ion Chromatogram (TIC). If a major peak in UV has no corresponding mass, it may not ionize. If a major mass peak has no UV, it lacks a chromophore.

LC-MS Decision Logic

LCMS_Logic Start LC-MS Analysis Prep Prep: Quench -> Filter -> Dilute (100x) Start->Prep Run Run Generic Gradient (5-95% B) Prep->Run Data Analyze UV & MS Signals Run->Data Match Major UV peak matches Product Mass (M+H)? Data->Match Success Reaction Complete/Progressing Match->Success Yes NoMass UV Peak present, No Mass Signal Match->NoMass No NoUV Mass Signal present, No UV Peak NoMass->NoUV No IonSupp Issue: Ion Suppression/Poor Ionization Action: Check ESI- mode or APCI NoMass->IonSupp Yes Chromophore Issue: Product lacks Chromophore Action: Rely on ELSD or CAD if avail NoUV->Chromophore Yes

Figure 2: Logic flow for interpreting discordant LC-UV-MS data.

Troubleshooting Guide

Table 2: Common Issues and Solutions

SymptomProbable CauseCorrective Action
TLC: Streaking/Smearing Acidic/Basic groups or overloadingAdd 1% Acetic Acid or Triethylamine to eluent; Dilute sample.
TLC: "Ghost" Spots Decomposition on silicaRun 2D-TLC (Run, rotate 90°, Run again). Off-diagonal spots indicate decomposition.[5]
LC-MS: No Ionization Ion suppression or wrong modeDilute sample further (10x); Switch polarity (+/-); Check mobile phase pH.
LC-MS: Broad Peaks Column overload or solvent mismatchInject less volume; Ensure sample solvent matches initial mobile phase strength.

References

  • Michigan State University. How to Monitor a Reaction by TLC. Cooperative Organic Chemistry Student Laboratory Manual. [Link] (Accessed via general chemistry repository search).

  • University of Rochester. How to Monitor by TLC & Troubleshooting. Department of Chemistry Laboratory Techniques. [Link]

  • Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS. Application Note. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates.[Link]

Sources

Application Note: Sodium p-(1H-imidazol-1-yl)phenolate in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Sodium p-(1H-imidazol-1-yl)phenolate (derived from 4-(1H-imidazol-1-yl)phenol, CAS 10041-02-8) represents a critical nucleophilic building block in the synthesis of ether-linked azole antifungals. While classic azoles like ketoconazole and itraconazole rely on N-alkylation of the imidazole ring, emerging resistance profiles in Candida and Aspergillus species have shifted research focus toward novel lipophilic backbones.

This guide details the utility of the p-(imidazol-1-yl)phenoxy moiety as a "privileged structure." By utilizing the sodium phenolate salt, researchers can efficiently introduce the imidazole pharmacophore into diverse electrophilic scaffolds via Williamson ether synthesis. This approach preserves the N-1 position of the imidazole for target binding while allowing extensive modification of the lipophilic tail, a region crucial for fungal membrane penetration and enzyme affinity.

Scientific Mechanism: The CYP51 Target

To develop effective agents using this precursor, one must understand the downstream biological target. The resulting ether-linked imidazoles function as Lanosterol 14α-demethylase (CYP51) inhibitors.

Mechanism of Action[1]
  • Binding: The unhindered nitrogen atom (N-3) of the imidazole ring (originating from the phenolate precursor) coordinates with the heme iron (Fe) in the active site of the fungal CYP51 enzyme.

  • Inhibition: This coordination prevents the activation of oxygen, which is required for the demethylation of lanosterol.

  • Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol, leading to fungal cell membrane rupture and growth arrest.

Visualization: Mechanism of Action

The following diagram illustrates the inhibitory pathway initiated by the drug synthesized from the sodium phenolate precursor.

CYP51_Inhibition Precursor Sodium p-(1H-imidazol-1-yl)phenolate Drug Ether-Linked Azole Drug Precursor->Drug O-Alkylation CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->CYP51 Enters Fungal Cell Heme Heme Iron (Fe) Active Site Drug->Heme N-3 Imidazole binds Fe CYP51->Heme Contains Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Blocks Demethylation Membrane Fungal Membrane Integrity Ergosterol->Membrane Depletion leads to defects Death Fungal Cell Death Membrane->Death Lysis

Caption: Pathway demonstrating how the precursor leads to CYP51 inhibition and fungal cell death.

Chemical Protocols: Synthesis & Handling

The sodium salt is moisture-sensitive and is best generated in situ or handled under inert atmosphere to prevent hydrolysis back to the phenol.

Protocol A: In Situ Generation and Coupling (Williamson Ether Synthesis)

Objective: Synthesize a model antifungal ether, 1-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-imidazole, to validate the reagent's reactivity.

Reagents:

  • 4-(1H-imidazol-1-yl)phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2,4-Dichlorobenzyl chloride (1.1 eq)

  • DMF (Anhydrous)[1]

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Activation:

    • Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Add NaH (1.2 eq) and wash twice with dry hexane to remove mineral oil if high purity is required (optional for initial screening).

    • Suspend NaH in anhydrous DMF (5 mL/mmol).

    • Cool to 0°C in an ice bath.

    • Add 4-(1H-imidazol-1-yl)phenol (1.0 eq) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at Room Temperature (RT) for 30 minutes. The solution will turn clear/yellow, indicating the formation of Sodium p-(1H-imidazol-1-yl)phenolate .

  • Coupling:

    • Cool the solution back to 0°C.

    • Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise (dissolved in minimal DMF if solid).

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 95:5). The starting phenol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Work-up:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthesis Workflow

Synthesis_Workflow Phenol 4-(1H-imidazol-1-yl)phenol Salt Sodium Phenolate Intermediate Phenol->Salt Deprotonation (-H2) Base NaH / DMF Base->Salt Product Antifungal Ether Salt->Product Nucleophilic Attack (SN2) Electrophile Alkyl/Benzyl Halide (R-X) Electrophile->Product

Caption: Reaction scheme for generating the antifungal ether library.

Biological Evaluation Protocols

Once the library is synthesized, the compounds must be validated for biological activity.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).

Materials:

  • Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Control: Fluconazole or Ketoconazole.

Procedure:

  • Stock Preparation: Dissolve the synthesized sodium phenolate derivative in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 media across a 96-well plate (Final range: 64

    
     to 0.125 
    
    
    
    ).
  • Inoculum: Adjust fungal suspension to

    
     CFU/mL and add 100 
    
    
    
    to each well.
  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear).

Data Presentation Template

Use the following table structure to report your findings in internal reports.

Compound IDR-Group (Substituent)MIC C. albicans (

)
MIC A. fumigatus (

)
cLogP
Ref-1 Fluconazole0.5>640.5
AZ-01 2,4-Dichlorobenzyl[Experimental Value][Experimental Value]4.2
AZ-02 4-Chlorobenzyl[Experimental Value][Experimental Value]3.8
AZ-03 Octyl (Alkyl chain)[Experimental Value][Experimental Value]5.1

Expert Insights & Troubleshooting

  • Solubility Issues: The sodium phenolate salt is highly polar. If generating it for isolation (not in situ), use dry methanol/sodium methoxide followed by evaporation. However, the in situ method in DMF is superior for subsequent alkylation due to the "naked anion" effect which enhances nucleophilicity.

  • Regioselectivity: Unlike imidazole N-alkylation (which can yield N-1 and N-3 isomers), using the p-(imidazol-1-yl)phenol fixes the imidazole attachment. The reaction occurs exclusively at the phenolic oxygen, simplifying purification.

  • SAR Optimization: The "Sodium p-(1H-imidazol-1-yl)phenolate" moiety is rigid. To improve potency, focus on the electrophile (R-X). Bulky, lipophilic groups (e.g., biphenyls, dichlorophenyls) generally mimic the lanosterol side chain better, improving CYP51 docking.

References

  • Antifungal Mechanism (CYP51): Title: Azole Antifungals: Mechanisms of Action and Resistance. Source:Cold Spring Harbor Perspectives in Medicine. URL:[Link]

  • General Protocol for Phenolic Alkylation: Title: Williamson Ether Synthesis Application Note. Source: Organic Chemistry Portal. URL:[Link]

  • CLSI Standards for Antifungal Susceptibility: Title: M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

Sources

Application Note: Controlled Synthesis of Bio-Active Scaffolds using Glycidyl Methacrylate (GMA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutic materials, the ability to precisely conjugate bioactive ligands to a polymer backbone is critical. Glycidyl Methacrylate (GMA) serves as a premier precursor in this domain due to its unique dual-functionality: a polymerizable vinyl group and a reactive epoxide (oxirane) ring.

This Application Note provides a rigorous guide for utilizing GMA to synthesize well-defined reactive scaffolds. We focus on Atom Transfer Radical Polymerization (ATRP) to generate low-dispersity Poly(GMA), followed by Post-Polymerization Modification (PPM) to install functional amines. This workflow is the industry standard for creating targeted drug delivery vectors, gene transfection agents, and bio-responsive hydrogels.

Scientific Foundation: The Orthogonal Strategy

The utility of GMA lies in the orthogonal reactivity of its functional groups. The methacrylic double bond is susceptible to radical polymerization, while the epoxide ring remains stable under these conditions (provided nucleophiles are excluded). This allows researchers to synthesize a "blank slate" polymer backbone that can be functionalized post-synthesis with high density and specificity.

Mechanism of Action
  • Stage 1 (Scaffold Formation): Controlled radical polymerization (ATRP) creates a polymer chain with a predictable molecular weight (

    
    ) and low polydispersity index (PDI < 1.2).
    
  • Stage 2 (Functionalization): Nucleophilic ring-opening of the pendant epoxide groups by amines, thiols, or azides attaches the payload (drug/ligand) without disrupting the polymer backbone.

Workflow Visualization

The following diagram illustrates the transformation from monomer to functionalized bioactive carrier.

GMA_Workflow cluster_logic Chemical Logic Monomer GMA Monomer (Vinyl + Epoxide) Polymerization Step 1: ATRP (CuBr/Ligand, 30-60°C) Monomer->Polymerization Radical Initiation Scaffold Poly(GMA) Scaffold (Intact Epoxides) Polymerization->Scaffold Chain Growth Modification Step 2: Ring Opening (Nucleophile + Catalyst) Scaffold->Modification Post-Polymerization Modification (PPM) EpoxyReact Epoxy Group: Reacts with Amine/Thiol Scaffold->EpoxyReact FinalProduct Bio-Active Polymer (Functionalized) Modification->FinalProduct Conjugation Vinyl Vinyl Group: Polymerizes Vinyl->Polymerization Epoxy Epoxy Group: Remains Stable Epoxy->Scaffold EpoxyReact->FinalProduct

Figure 1: Sequential workflow for converting GMA monomer into a functionalized bio-active polymer. Note the preservation of the epoxy group during the initial polymerization phase.

Experimental Protocols

Protocol A: Controlled Synthesis of Poly(GMA) via ATRP

Objective: Synthesize Poly(GMA) with


 g/mol  and PDI < 1.2.

Reagents:

  • Monomer: Glycidyl Methacrylate (GMA) – Purify by passing through a basic alumina column to remove inhibitors.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: CuBr (Copper(I) Bromide) – Must be purified/white powder.

  • Ligand: 2,2'-Bipyridine (bpy) or PMDETA.

  • Solvent: Anisole or MEK (Methyl Ethyl Ketone).

Step-by-Step Methodology:

  • Stoichiometry Setup: Calculate ratios based on target Degree of Polymerization (DP).

    • Typical Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100 : 1 : 1 : 2.

  • Degassing (Critical):

    • Add Monomer, Initiator, Ligand, and Solvent to a Schlenk flask.[1]

    • Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (Oxygen terminates the radical species).

    • Alternative: Sparge with Argon for 30 mins (less rigorous control).

  • Catalyst Addition:

    • Under positive Argon flow, add the CuBr catalyst rapidly. The solution should turn dark brown/green (depending on ligand).

    • Seal the flask immediately.

  • Polymerization:

    • Immerse flask in an oil bath at 30–60°C . (Lower temperature = slower rate but better control).

    • Checkpoint: Monitor viscosity. For DP=100, reaction time is typically 2–4 hours.

  • Termination & Purification:

    • Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction).

    • Dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless).

    • Precipitate into cold methanol or hexanes. Dry under vacuum.

Protocol B: Post-Polymerization Modification (PPM) with Amines

Objective: Functionalize the Poly(GMA) backbone with a bioactive amine (e.g., a primary amine linker or drug).

Reagents:

  • Substrate: Poly(GMA) from Protocol A.

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Ethanolamine).

  • Catalyst (Optional): Lithium Perchlorate (

    
    ) can accelerate ring opening.
    
  • Solvent: DMF or DMSO (must solubilize both the polymer and the amine).

Step-by-Step Methodology:

  • Dissolution: Dissolve Poly(GMA) in DMF (approx. 10 wt%).

  • Addition: Add the amine in excess (1.2 to 2.0 equivalents relative to epoxy groups).

    • Note: Using excess amine prevents cross-linking (where one amine reacts with two epoxy groups).

  • Reaction:

    • Stir at 60–80°C for 12–24 hours.

    • Mechanism: Nucleophilic attack on the less substituted carbon of the oxirane ring.

  • Purification:

    • Dialysis against water/methanol (MWCO 3.5 kDa) to remove unreacted amines.

    • Lyophilize to obtain the final solid.

Validation & Quality Control

Trustworthiness in materials science relies on validating the chemical structure at each step. Use the following metrics to confirm success.

Data Validation Table
TechniqueParameterObservation (Success Criteria)Observation (Failure/Issue)
1H NMR Vinyl ProtonsAbsent (6.1 & 5.6 ppm). Indicates complete polymerization.Present. Indicates residual monomer.
1H NMR Epoxy ProtonsPresent (3.2, 2.8, 2.6 ppm). Indicates ring stability.Absent/Weak. Indicates premature ring opening or hydrolysis.
GPC/SEC Dispersity (PDI)< 1.2 .[2] Indicates controlled "living" polymerization.> 1.[3][4]5. Indicates termination or uncontrolled radical transfer.
FTIR Epoxide BandStrong (~910 cm⁻¹ and 840 cm⁻¹).Disappears after Protocol B (Success) or Protocol A (Failure).
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckPDI Is PDI > 1.4? Start->CheckPDI CheckGel Did Gelation Occur? Start->CheckGel O2Leak Cause: Oxygen Leak Action: Check seals, longer freeze-pump-thaw CheckPDI->O2Leak Yes Crosslink Cause: Crosslinking Action: Use excess amine, lower conc. CheckGel->Crosslink During PPM Hydrolysis Cause: Wet Solvent Action: Dry solvent over molecular sieves CheckGel->Hydrolysis During Storage

Figure 2: Troubleshooting logic for common synthesis failures.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

  • Muzammil, E. M., Khan, A., & Stuparu, M. C. (2017).[5] Post-polymerization modification reactions of poly(glycidyl methacrylate)s.[5][6][7][8] RSC Advances.[5]

  • Carnegie Mellon University. (n.d.). ATRP of Methacrylates (Procedures).[1][2][4][8][9] Matyjaszewski Polymer Group.

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization.[2][3] Progress in Polymer Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for Sodium p-(1H-imidazol-1-yl)phenolate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing high-purity Sodium p-(1H-imidazol-1-yl)phenolate presents two distinct chemical challenges: driving the sterically and electronically demanding C-N cross-coupling to completion, and isolating the highly hygroscopic phenolate salt without oxidative degradation.

As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind catalyst selection, phase-transfer dynamics, and anhydrous handling to ensure your workflow is robust, reproducible, and self-validating.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow Imid Imidazole (Nucleophile) Catalyst Ullmann C-N Coupling CuI (5 mol%) 4,7-Dimethoxy-1,10-phenanthroline Cs2CO3, DMSO, 110°C Imid->Catalyst Phenol 4-Iodophenol (Electrophile) Phenol->Catalyst Intermediate 4-(1H-imidazol-1-yl)phenol (Stable Intermediate) Catalyst->Intermediate  >95% Yield  (C-N Bond Formation) SaltForm Anhydrous Salt Formation NaOMe (1.0 eq) Dry Methanol, 25°C Intermediate->SaltForm Product Sodium p-(1H-imidazol-1-yl)phenolate (Target Product) SaltForm->Product  Quantitative  (Deprotonation)

Fig 1: Synthetic workflow and mechanistic pathway for Sodium p-(1H-imidazol-1-yl)phenolate.

Section 1: Comparative Data & Condition Optimization

The most common failure point in this synthesis is the initial [1]. Traditional Ullmann conditions (stoichiometric copper, >150°C) lead to poor yields and extensive degradation of the phenol. Modern ligand-assisted copper catalysis drastically lowers the activation energy barrier.

The table below summarizes the quantitative impact of ligand and base selection on the conversion of 4-iodophenol to 4-(1H-imidazol-1-yl)phenol.

Catalyst SystemLigandBaseSolvent / TempTimeYield (%)Purity (%)
Cu Powder (1.0 eq)NoneK₂CO₃DMF / 150°C48 h35%<80%
CuI (10 mol%)L-ProlineK₂CO₃DMSO / 110°C24 h65%90%
CuI (10 mol%)N,N'-DimethylethylenediamineK₂CO₃Toluene / 110°C24 h78%92%
CuI (5 mol%) 4,7-Dimethoxy-1,10-phenanthroline Cs₂CO₃ DMSO / 110°C 18 h 95% >98%

Data Synthesis Insight: The combination of 4,7-dimethoxy-1,10-phenanthroline and Cs₂CO₃ is vastly superior [2]. The electron-donating methoxy groups on the phenanthroline ligand stabilize the highly reactive Cu(III) intermediate during the oxidative addition of 4-iodophenol, preventing the catalyst from precipitating as inactive Cu(0) or Cu(II) species.

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Quality Control (IPC) criteria are met.

Protocol A: Cu-Catalyzed Synthesis of 4-(1H-imidazol-1-yl)phenol
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 equiv, 10 mmol), imidazole (1.2 equiv, 12 mmol), CuI (0.05 equiv, 0.5 mmol), 4,7-dimethoxy-1,10-phenanthroline (0.10 equiv, 1.0 mmol), and Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Degassing (Critical Causality): Evacuate the flask and backfill with ultra-pure Argon three times. Why? Oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), halting the catalytic cycle.

  • Reaction: Inject anhydrous, degassed DMSO (20 mL) via syringe. Heat the vigorously stirring mixture to 110°C for 18 hours.

  • IPC Check (Self-Validation): Perform TLC (Eluent: 5% MeOH in DCM). The 4-iodophenol spot (Rf ~0.8) must be completely absent, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup & Acid-Base Extraction: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove copper salts. Transfer the filtrate to a separatory funnel and extract with 1M HCl (3 x 30 mL).

    • Causality: The product contains a basic imidazole ring (conjugate acid pKa ~7.0) and moves into the aqueous phase, while unreacted 4-iodophenol (pKa ~9.3) remains in the organic phase.

  • Isolation: Basify the combined aqueous layers with 2M NaOH to pH 9. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum to yield 4-(1H-imidazol-1-yl)phenol.

Protocol B: Anhydrous Sodium Salt Formation
  • Preparation: Suspend the purified 4-(1H-imidazol-1-yl)phenol (1.0 equiv, 5 mmol) in anhydrous Methanol (15 mL) under an Argon atmosphere.

  • Deprotonation: Slowly add a standardized solution of Sodium Methoxide (NaOMe) in Methanol (1.0 equiv, 5 mmol) dropwise at room temperature. Stir for 2 hours.

    • Causality: Using NaOMe in dry methanol rather than aqueous NaOH prevents the formation of hydrate complexes. Phenolate salts trap water tightly in their crystal lattice, making aqueous isolation nearly impossible without inducing thermal degradation during drying.

  • IPC Check: Ensure the solution is completely clear and homogeneous, indicating complete salt formation.

  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Dry the resulting solid on a Schlenk line under high vacuum (<0.1 mbar) at 50°C for 12 hours. Store the highly hygroscopic Sodium p-(1H-imidazol-1-yl)phenolate in an argon-filled glovebox.

Section 3: Troubleshooting FAQs

Q1: My Ullmann coupling stalls at 50-60% conversion despite extended reaction times. How do I push it to completion? A: A stalled reaction is almost always indicative of catalyst deactivation, not a kinetic limitation. This occurs due to either trace oxygen ingress or ligand degradation. Actionable fix: Ensure your DMSO is strictly anhydrous and degassed (sparged with Argon for 30 minutes prior to use). If the reaction still stalls, switch your base from K₂CO₃ to Cs₂CO₃. The larger cesium cation enhances the solubility of the carbonate in DMSO, increasing the effective basicity required to deprotonate the imidazole and drive the formation of the crucial Cu-N intermediate.

Q2: I am seeing significant amounts of unreacted 4-iodophenol in my final product NMR. How do I eliminate this impurity? A: You are likely relying on simple crystallization or silica gel chromatography, which can struggle to separate the starting phenol from the product due to hydrogen bonding. Actionable fix: Implement the Acid-Base Extraction detailed in Protocol A, Step 5. By dropping the pH to ~2.0 with HCl, you selectively protonate the imidazole nitrogen. The target molecule becomes a water-soluble cationic salt, while the neutral 4-iodophenol remains trapped in the ethyl acetate layer. This chemical separation guarantees >99% removal of the starting halide.

Q3: My final sodium salt product turns brown/black after a few days of storage. What is happening and how do I prevent it? A: Your product is undergoing oxidative degradation. Phenolate anions are highly electron-rich and susceptible to single-electron oxidation by atmospheric oxygen. This process is catalytically accelerated by trace amounts of copper carryover from the Ullmann step. Actionable fix: First, ensure trace copper is removed by stirring the intermediate 4-(1H-imidazol-1-yl)phenol solution with a metal scavenger (e.g., EDTA aqueous wash, or QuadraSil AP resin) prior to salt formation. Second, the final sodium salt must be handled using strict Schlenk techniques and stored in dark, airtight amber vials backfilled with Argon.

References
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from[Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. Retrieved from[Link]

Troubleshooting guide for Kolbe-Schmitt reaction with substituted phenolates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Carboxylation of Substituted Phenolates

Status: Active | Tier: Level 3 (Advanced Application Support)[1]

Introduction: The Mechanism of Failure & Success

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide anion attacks carbon dioxide.[1] While conceptually simple, it is notoriously temperamental in practice.[1] Success relies on a delicate balance of phase behavior, cation control, and absolute anhydrous conditions .[1]

For substituted phenolates, the electronic and steric nature of the substituent (


) dictates the reaction trajectory.[1] Electron-withdrawing groups (EWGs) deactivate the ring, requiring higher activation energy, while electron-donating groups (EDGs) accelerate reactivity but increase susceptibility to oxidation (tarring).[1]

This guide addresses the three most common failure modes: Hydrolytic Quenching (Moisture) , Regio-Scrambling , and Electronic Deactivation .[1]

Diagnostic Dashboard

Identify your issue below to find the corresponding solution protocol.

SymptomProbable CauseDiagnostic CheckCorrective Action
No Reaction / <5% Yield Moisture Contamination (Critical)Phenoxide salt is "sticky" or clumped; Autoclave pressure did not drop.See Protocol A (Deep Drying) . Water hydrolyzes phenoxide back to phenol + bicarbonate.[1]
Wrong Isomer (e.g., wanted ortho, got para)Cation/Solvent Mismatch Used K+ salt for ortho target; Used highly polar solvent (dissociates ion pairs).See Section 4 (Cation Control) . Switch to Na+ for ortho. Switch to K+/Cs+ for para.
Black Tar / Charring Oxidative Degradation Reaction mixture turned black immediately upon heating; Air leak.[1]Purge autoclave with N₂/Ar x3 before CO₂ charge.[1] Add antioxidant (Na₂S₂O₄).[1]
Low Conversion (EWG Substrates) Ring Deactivation Substrate has -NO₂, -CF₃, or -Cl groups.[1]Increase T (>160°C) and P (>80 bar). Switch to Marasse Modification (See Section 5).
Pressure Stalls Surface Passivation Solid-gas reaction; surface of phenoxide coated with product.[1]Switch to Solution Phase (Diglyme/DMF) or ball-mill the phenoxide to <100 mesh.[1]

Protocol A: The "Zero-Water" Standard (Critical)

The Issue: Water is a stronger acid than phenol.[1] Even 1% moisture content causes the formation of sodium bicarbonate and free phenol, halting the reaction immediately. The Fix: You must validate dryness before adding CO₂.[1]

Step-by-Step Drying Workflow
  • Formation: Dissolve substituted phenol in equimolar aqueous NaOH (or KOH).

  • Azeotropic Distillation: Add Toluene or Xylene (forms azeotrope with water).[1] Reflux with a Dean-Stark trap until no water separates.

  • Rotary Evaporation: Remove the organic solvent to obtain the solid salt.[1]

  • Vacuum Baking (The Validation Step):

    • Grind the salt to a fine powder (mortar/pestle in a glove bag if possible).[1]

    • Dry under high vacuum (<1 mbar) at 140°C–160°C for 4–6 hours.

    • Self-Validating Check: Weigh the sample. Dry for 1 more hour. Weigh again. Mass must be constant (<0.5% variance).[1] If mass drops, water is still leaving.[1]

Regioselectivity: The Cation Control Switch

The choice of counter-ion (Na⁺ vs. K⁺) dictates the position of carboxylation.[1]

  • Ortho-Pathway (Salicylic Mode): Requires Sodium (Na⁺) .[1]

    • Mechanism:[1][2][3][4][5] Na⁺ has a high charge density and coordinates tightly with the phenoxide oxygen.[1] It acts as a "chelation bridge," holding the CO₂ molecule exactly at the ortho position.[1]

  • Para-Pathway (4-HBA Mode): Requires Potassium (K⁺) , Rubidium, or Cesium.[1][6]

    • Mechanism:[1][2][3][4][5] K⁺ has a larger ionic radius and weaker coordination.[1] The bulky cation blocks the ortho site sterically or fails to stabilize the transition state.[1] The CO₂ attacks the para position (thermodynamically favored) driven purely by ring electron density.[1]

Visualization: The Chelation Control Mechanism

The following diagram illustrates the divergent pathways based on cation size.

KolbeSchmitt Phenol Substituted Phenol Deprot Deprotonation (MOH) Phenol->Deprot Phenoxide Metal Phenoxide (Ph-O⁻ M⁺) Deprot->Phenoxide Na_Path Add Na⁺ (NaOH) Phenoxide->Na_Path Route A K_Path Add K⁺ (KOH/K₂CO₃) Phenoxide->K_Path Route B Chelation Chelation Complex (Na⁺ bridges O and CO₂) Na_Path->Chelation Strict Anhydrous Solid Phase Ortho Ortho-Isomer (Salicylic Derivative) Chelation->Ortho Kinetic Control (120-140°C) Ionic Ionic Dissociation (No Chelation) K_Path->Ionic Steric Bulk Para Para-Isomer (4-HBA Derivative) Ionic->Para Thermodynamic Control (>180°C)

Caption: Figure 1: Divergent mechanistic pathways. Na+ facilitates a 6-membered transition state (Ortho), while K+ hinders it, favoring Para substitution.[1]

Troubleshooting Substituted Phenolates

The electronic nature of your substituent (


) changes the reaction parameters.[1]
Case A: Electron-Withdrawing Groups (EWG)

Examples: -NO₂, -Cl, -CF₃, -COR

  • Problem: The ring is electron-poor; nucleophilic attack on CO₂ is sluggish.

  • Solution (The Marasse Modification):

    • Do not isolate the phenoxide.[1]

    • Mix the Phenol + Excess Anhydrous K₂CO₃ (1:3 molar ratio).

    • Use high pressure (80–100 bar) and high temperature (170°C–200°C).[1]

    • Why: The excess K₂CO₃ acts as a dehydrating agent in situ and drives the equilibrium.[1]

Case B: Electron-Donating Groups (EDG)

Examples: -OCH₃, -NH₂, -Alkyl (Resorcinol, m-Aminophenol)[1]

  • Problem: Ring is highly reactive. Risks include:

    • Dicarboxylation: CO₂ adds twice (e.g., forming 4-amino-salicylic acid and a dicarboxylic acid).[1]

    • Oxidation: Aminophenols turn to tar instantly in air.[1]

  • Solution:

    • Lower Temperature: 100°C–120°C is often sufficient.[1]

    • Inert Atmosphere: Perform all grinding/loading in a glovebox or under active N₂ flow.[1]

    • Stepwise Pressure: Start at 20 bar. If consumption is fast, hold. If slow, ramp to 50 bar.[1]

Experimental Workflow (Standard & Solution Phase)

Method 1: Solid-Phase (Classical)

Best for: Simple phenols, scale-up.[1]

  • Prepare dry phenoxide (See Protocol A).

  • Load Autoclave: Add dry salt. Add 3-5 steel balls (to crush crust/expose surface).[1]

  • Purge: Vacuum

    
     N₂ (3 cycles).
    
  • Charge: Add CO₂ to 50–90 bar.

  • Heat: Ramp to 140°C (Na) or 180°C (K).

  • Monitor: Watch for pressure drop. If pressure rises (ideal gas law) but doesn't drop significantly after reaching temp, reaction is stalled.[1]

Method 2: Solution-Phase (Modern)

Best for: Lab scale, substituted phenols, heat transfer control.[1]

  • Solvent: Use Diglyme (diethylene glycol dimethyl ether) or DMF .[1]

  • Drying: Distill ~10% of the solvent with the phenoxide to remove trace water azeotropically.[1]

  • Reaction: Pressurize CO₂ (5–20 bar is often sufficient for solution phase).[1]

  • Workup: Acidify with dilute H₂SO₄. Product usually precipitates or is extracted into ether.[1]

Visualization: Workflow Logic

Workflow Start Start: Substituted Phenol Check Substituent Type? Start->Check EWG EWG (-NO2, -Cl) Deactivated Check->EWG EDG EDG (-OH, -NH2) Activated Check->EDG Marasse Marasse Protocol (Excess K2CO3, High P/T) EWG->Marasse Needs Force Std Standard Protocol (Na+ or K+, Inert Gas) EDG->Std Needs Care Workup Acidification (pH < 2) Marasse->Workup Std->Workup

Caption: Figure 2: Decision matrix for protocol selection based on substrate electronics.

References

  • Lindsey, A. S., & Jeskey, H. (1957).[1] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.[1] Link[1]

    • Core reference for the mechanism and c
  • Marković, Z., et al. (2002).[1] Mechanism of the Kolbe-Schmitt reaction: A theoretical study. Journal of Chemical Information and Computer Sciences, 42(5).

    • Provides the theoretical basis for the chelation transition st
  • Gupta, M., & Paul, S. (2014).[1] Solid Phase Synthesis of Salicylic Acid Derivatives. Green Chemistry Letters and Reviews.

    • Modern protocols for solid-phase handling.[1]

  • U.S. Patent 4,239,911. (1980).[1] Process for the preparation of p-hydroxybenzoic acid.[1][3][7][8]

    • Industrial validation of the Potassium/Para-selectivity rule.
  • Stark, A., et al. (2018).[1] Kolbe-Schmitt Reaction in Ionic Liquids. ChemSusChem.[1]

    • Source for solution-phase and altern

Sources

Technical Support Center: Managing Anhydrous Sodium Phenolate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers handling Anhydrous Sodium Phenolate (PhONa) and its derivatives. It is designed to move beyond basic textbook instructions, addressing the specific "invisible" failure modes caused by trace moisture in high-stakes organic synthesis.

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: #PH-NA-001 Status: Open Resource Expert: Senior Application Scientist

The Core Challenge: The "Hidden Hydrolysis" Trap

Sodium phenolate is not merely "hygroscopic"; it is chemically reactive toward water.[1] Unlike simple physical clumping seen in NaCl, moisture exposure triggers a chemical reversion that fundamentally alters reaction stoichiometry.

The Mechanism of Failure: Sodium phenolate is a strong nucleophile and a moderate base. Upon contact with water, it undergoes hydrolysis to regenerate phenol and sodium hydroxide.



Why this destroys your experiment:

  • Loss of Nucleophilicity: Phenol (

    
    ) is not a nucleophile in neutral/acidic conditions.
    
  • Change in Basicity: NaOH is a harder, less soluble base in organic media than PhONa, often leading to stalled kinetics.

  • Side Reactions: In alkylation reactions (Williamson Ether Synthesis), the generated NaOH can hydrolyze your alkyl halide starting material (e.g.,

    
    ), permanently destroying the electrophile.
    

Interactive Troubleshooting Guide (FAQ)

Category A: Synthesis & Preparation[1][2][3][4][5][6][7][8][9][10]

Q: I prepared sodium phenolate using aqueous NaOH and dried it in a vacuum oven, but my subsequent reaction yield is low. Why? A: Vacuum drying static solids is often insufficient to remove "bound" water from the crystal lattice of sodium phenolate hydrates (


).
  • The Fix: You must use Azeotropic Distillation . This is the only self-validating method to ensure total dehydration without using pyrophoric reagents like NaH.

  • Protocol: Dissolve Phenol and NaOH in a mixture of water/toluene. Reflux with a Dean-Stark trap. The water is physically removed from the equilibrium. When water stops collecting, the salt is anhydrous.

Q: Can I use Sodium Hydride (NaH) instead? A: Yes, for small-scale, high-value synthesis.

  • Risk: NaH often comes as a dispersion in mineral oil. You must wash the oil with hexane (under inert gas) if your downstream purification is sensitive to aliphatics.

  • Benefit: It generates

    
     gas, which is an irreversible indicator of reaction progress.
    
Category B: Handling & Storage[11][12][13]

Q: My anhydrous salt turned from white to pink/red during storage. Is it compromised? A: Yes. The color change indicates oxidation of the phenol moiety, which is accelerated by trace moisture and oxygen (forming quinones).

  • Action: Discard. Do not attempt to "re-dry." The chemical purity is lost.

  • Prevention: Store strictly under Argon/Nitrogen in a desiccator or glovebox.

Q: I don't have a glovebox. How do I weigh the solid? A: Use the "Schlenk-in-a-Jar" technique:

  • Place the reagent bottle inside a large, wide-mouth jar.

  • Flush the jar with heavy gas (Argon) for 5 minutes.

  • Quickly open, weigh into a tared, septum-capped vial, and close.

  • Ideally, weigh by difference inside a Ziploc bag flushed with nitrogen if a glovebox is unavailable.

Category C: Reaction Troubleshooting

Q: My Williamson Ether Synthesis stalled after 50% conversion. Adding more alkyl halide didn't help. A: You likely have "Water Poisoning."

  • Diagnosis: If water entered the system, it converted PhONa to NaOH. NaOH coated the surface of any undissolved salt, or simply failed to dissolve in your organic solvent (e.g., THF/DMF), halting the reaction.

  • The Fix: You cannot restart this easily. Isolate your material.[2][3][4][5][6] For the next run, add 3Å Molecular Sieves directly to the reaction flask before adding the alkyl halide.

Visualizing the Workflow

Diagram 1: The Hydrolysis Cycle & Failure Mode

This diagram illustrates how moisture creates a "dead end" for the desired nucleophilic attack.

HydrolysisCycle PhONa PhONa (Active Nucleophile) Intermediate Hydrolysis Equilibrium PhONa->Intermediate + H₂O Product Target Ether (Ph-O-R) PhONa->Product + R-X (Ideal Path) Water Trace Moisture (H₂O) Water->Intermediate PhOH Phenol (Inactive) Intermediate->PhOH Protonation NaOH NaOH (Interfering Base) Intermediate->NaOH Ion Exchange SideProduct Alcohol Side Product (R-OH) NaOH->SideProduct + R-X (Parasitic Path)

Caption: The "Hydrolysis Trap." Moisture diverts the active phenolate into inactive phenol and interfering NaOH, which consumes the alkyl halide (R-X) to form waste (R-OH).

Diagram 2: Decision Tree for Preparation Method

Choose the correct drying protocol based on your scale and equipment.

PrepDecision Start Start: Need Anhydrous PhONa ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (< 5g) ScaleCheck->SmallScale LargeScale Large Scale (> 5g) ScaleCheck->LargeScale SafetyCheck Can handle H₂ gas? SmallScale->SafetyCheck Azeotrope_Method Method B: Azeotropic Distillation (Toluene/Dean-Stark) LargeScale->Azeotrope_Method Safer/Cheaper NaH_Method Method A: NaH Deprotonation (THF/DMF) SafetyCheck->NaH_Method Yes SafetyCheck->Azeotrope_Method No

Caption: Selection logic for preparing anhydrous sodium phenolate. Azeotropic distillation is preferred for scalability and safety.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Azeotropic Drying

Best for: Bulk preparation, storage, and robust dryness.

  • Setup: 500mL Round Bottom Flask (RBF) + Dean-Stark Trap + Reflux Condenser.

  • Loading: Add Phenol (1.0 eq), NaOH (1.0 eq), and Toluene (10 mL/g of phenol).

    • Note: A small amount of water is needed initially to dissolve the NaOH if using pellets, but the azeotrope will remove it.

  • Reflux: Heat to reflux (

    
    ). Water will separate in the trap (bottom layer).
    
  • Endpoint: Continue until the water layer in the trap stops growing (approx. 2-4 hours). The solution in the flask will become a suspension of white solid.

  • Isolation:

    • Cool to Room Temp under Argon.

    • Filter rapidly (Schlenk frit preferred) or evaporate Toluene under high vacuum.

    • Result: Free-flowing, white powder.

Protocol B: QC Testing (Is it actually dry?)

Do not assume. Verify.

MethodProcedureSuccess Criteria
Gravimetric (Loss on Drying) Heat 100mg sample to

for 1hr.

weight loss.
NMR Check Dissolve 10mg in dry DMSO-

.
Sharp aromatic peaks. Broad/shifting -OH peak indicates hydrolysis (Phenol presence).
Visual Inspection Observe flow properties.Powder must flow like dry sand. Clumping = Wet. Pink = Oxidized.

Solvent Compatibility Data

The choice of solvent dictates the reaction rate and moisture tolerance.

SolventDielectric Constant (

)
PhONa SolubilityMoisture RiskRecommendation
DMF 36.7HighCritical Hygroscopic. Distill over

or use molecular sieves.
DMSO 46.7HighCritical Hard to dry. Use fresh "Anhydrous" grade bottles only.
THF 7.5ModerateModerateDistill over Na/Benzophenone. Good balance of solubility/inertness.
Toluene 2.4Low (Suspension)LowExcellent for azeotropic drying; often used in Phase Transfer Catalysis (PTC).

References

  • Preparation of Anhydrous Phenolates via Azeotropic Distill

    • Source: Google P
    • Context: Industrial standard for removing water from alkali metal phenoxides using hydrocarbon solvents.
  • Kinetics of Phenol

    • Source: MDPI / Molecules
    • Context: Mechanisms of phenolate degradation and reactivity differences between PhONa and PhOH.
  • Handling Air-Sensitive Reagents (Schlenk Techniques)

    • Source: University of Pittsburgh / Wipf Group
    • Context: Standard protocols for manipulating moisture-sensitive solids and liquids.
  • Williamson Ether Synthesis Troubleshooting

    • Source: BenchChem Technical Support[2]

    • Context: Specific failure modes regarding base strength and moisture interference in ether synthesis.

Sources

Technical Support Center: Troubleshooting Side Reactions in the N-Arylation of Imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-arylation of imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The N-arylation of imidazole is a cornerstone reaction in medicinal chemistry and materials science, providing access to a vast array of biologically active compounds and functional materials. However, the inherent electronic nature of the imidazole ring often leads to challenging side reactions that can complicate synthesis, reduce yields, and impede the progress of your research.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer practical, field-proven solutions to overcome them.

Common Issues & Troubleshooting

Question 1: My N-arylation is producing a significant amount of C-arylated side products. How can I improve N-selectivity?

This is a frequent challenge arising from the dual nucleophilic character of the imidazole ring. The C5 position is electron-rich and susceptible to electrophilic attack, while the C2 proton is the most acidic, making it prone to deprotonation and subsequent C-arylation under certain conditions.[1]

Root Causes & Mechanistic Insight:

  • Reaction Conditions: The choice of base, solvent, and catalyst system plays a pivotal role in dictating the regioselectivity of the arylation.[1][2]

  • Base Strength and Type: Strong bases, such as sodium tert-butoxide (NaOt-Bu), in nonpolar solvents can favor deprotonation at the C2 position, leading to C2-arylation.[2] In contrast, weaker bases like carbonates (e.g., K₂CO₃) or carboxylates tend to promote C-H activation at the C5 position via a ligand-assisted palladation mechanism.[2]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway by stabilizing different transition states.[3] A switch from a polar to a nonpolar solvent can sometimes alter the regioselectivity from C5- to C2-arylation.[2]

Troubleshooting Strategies:

  • Optimize the Base: If you are observing C-arylation, particularly at the C2 position, consider switching from a strong alkoxide base to a weaker carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]

  • Solvent Screening: Experiment with a range of solvents. Polar aprotic solvents like DMF, DMSO, or DMA are commonly used for N-arylation.[3][4] If you are using a nonpolar solvent like toluene, switching to a more polar option might favor N-arylation.

  • Employ Protecting Groups: The use of a protecting group on one of the nitrogen atoms can effectively block C-arylation and direct the reaction to the desired nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly effective protecting group for imidazoles in palladium-catalyzed C-H arylations.[2]

  • Ligand Selection (for Palladium Catalysis): The choice of phosphine ligand is critical. For palladium-catalyzed N-arylation of unsymmetrical imidazoles, biaryl phosphine ligands have been shown to be highly effective in achieving N1-selectivity.[5][6]

Question 2: I'm observing the formation of a bis-arylated product. How can I prevent this double addition?

The formation of bis-arylated products occurs when the initially formed N-arylimidazole undergoes a second arylation event, typically at one of the carbon atoms of the imidazole ring.

Root Causes & Mechanistic Insight:

  • Reaction Stoichiometry: An excess of the aryl halide or a highly reactive catalytic system can drive the reaction towards double arylation.

  • High Temperatures and Long Reaction Times: Prolonged exposure to the reaction conditions can provide the opportunity for the second, often slower, arylation to occur.

Troubleshooting Strategies:

  • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the imidazole relative to the aryl halide (e.g., 1.2 equivalents of imidazole).

  • Lower the Reaction Temperature: Temperature is a critical parameter.[7] Reducing the reaction temperature can often minimize the formation of undesired byproducts by decreasing the rate of the second arylation.

  • Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excessively high loading can lead to over-reactivity. Try decreasing the catalyst loading incrementally.[7]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the bis-arylated product.

Question 3: For my unsymmetrically substituted imidazole, I'm getting a mixture of N1 and N3 arylated regioisomers. How can I achieve complete N1-selectivity?

The tautomeric nature of unsymmetrically substituted 1H-imidazoles often leads to poor regioselectivity in N-arylation reactions, particularly with copper-catalyzed systems.[1][6]

Root Causes & Mechanistic Insight:

  • Tautomerism: Unsubstituted imidazoles exist as a mixture of tautomers, and deprotonation can lead to an anion where the charge is delocalized over both nitrogen atoms, making both susceptible to arylation.[1]

  • Steric and Electronic Effects: The substituents on the imidazole ring can influence the regioselectivity. Steric hindrance will generally favor arylation at the less hindered nitrogen.[1]

Troubleshooting Strategies:

  • Palladium Catalysis with Specific Ligands: Palladium-catalyzed systems, particularly with carefully chosen biaryl phosphine ligands, have demonstrated excellent N1-selectivity for the arylation of unsymmetrical imidazoles.[5][6][8]

  • Catalyst Pre-activation: Imidazoles can inhibit the in-situ formation of the active Pd(0)-ligand complex.[5][6][8] Pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent before adding the imidazole substrate can dramatically improve reaction efficiency and selectivity.[5][6][8]

  • Protecting Group Strategy: A protecting group can be used to block one of the nitrogen atoms, forcing the arylation to occur at the desired position. The SEM group, for instance, can be strategically employed and subsequently removed.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N1-Selective Arylation of an Unsymmetrical Imidazole

This protocol is adapted from the work of Buchwald and co-workers and is highly effective for achieving N1-selectivity.[5][6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., L1 as described in the cited literature)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Unsymmetrical imidazole

  • Aryl halide (bromide, chloride, or triflate)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • Catalyst Pre-activation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source and the phosphine ligand to the anhydrous solvent.

  • Heat the mixture at the intended reaction temperature (e.g., 100-120 °C) for a short period (e.g., 3-5 minutes). This step is crucial for forming the active catalyst.[5][6]

  • Reaction Assembly: To a separate dry reaction vessel, add the unsymmetrical imidazole, the aryl halide, and the base.

  • Reaction Initiation: After the pre-activation period, cool the catalyst solution slightly and then transfer it to the vessel containing the reactants.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general procedure for copper-catalyzed N-arylation, which can be a more economical alternative to palladium catalysis.[4][9]

Materials:

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Ligand (e.g., 1,10-phenanthroline, Salen-type ligands)[4][10]

  • Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)[4][7]

  • Imidazole

  • Aryl halide (iodide or bromide)

  • Solvent (e.g., DMSO, DMF)[4]

Procedure:

  • Reaction Assembly: To a reaction vessel, add the copper salt, the ligand, the base, the imidazole, and the aryl halide.

  • Solvent Addition: Add the solvent to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Influence of Reaction Parameters on Regioselectivity in Imidazole Arylation
ParameterCondition Favoring N-ArylationCondition Favoring C-ArylationRationale
Catalyst Palladium with biaryl phosphine ligandsPalladium with certain ligands under specific conditionsLigand environment around the metal center dictates the reaction pathway.
Base Weaker bases (K₂CO₃, Cs₂CO₃)Stronger bases (NaOt-Bu)Stronger bases can deprotonate the C2 position, leading to C-arylation.[2]
Solvent Polar aprotic (DMF, DMSO)Nonpolar (Toluene) in some cases for C2-arylationSolvent polarity influences the stability of charged intermediates and transition states.[2][3]
Protecting Group N-protection (e.g., SEM)-Blocks the N-H group, preventing N-arylation and directing towards C-H activation.

Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Imidazole Arylation

G Imidazole Imidazole N_Deprotonation N-Deprotonation Imidazole->N_Deprotonation Base C_Deprotonation C-Deprotonation (e.g., C2 position) Imidazole->C_Deprotonation Strong Base ArylHalide Aryl Halide Catalyst Catalyst (Pd or Cu) Base Base N_Arylated_Product N-Arylated Imidazole N_Deprotonation->N_Arylated_Product Aryl Halide, Catalyst C_Arylated_Product C-Arylated Imidazole C_Deprotonation->C_Arylated_Product Aryl Halide, Catalyst

Caption: Competing N-arylation and C-arylation pathways for imidazole.

Diagram 2: Troubleshooting Flowchart for Poor N-Arylation Selectivity

G start Poor N-Arylation Selectivity check_product Identify Side Product(s) (C-arylation, bis-arylation, regioisomer) start->check_product c_arylation C-Arylation Observed check_product->c_arylation C-Arylation bis_arylation Bis-Arylation Observed check_product->bis_arylation Bis-Arylation regioisomers N1/N3 Regioisomers check_product->regioisomers Regioisomers change_base Switch to Weaker Base (e.g., K₂CO₃, Cs₂CO₃) c_arylation->change_base adjust_stoich Adjust Reactant Stoichiometry (slight excess of imidazole) bis_arylation->adjust_stoich pd_catalysis Use Pd-Catalysis with Biaryl Phosphine Ligand regioisomers->pd_catalysis change_solvent_c Screen Polar Aprotic Solvents (DMF, DMSO) change_base->change_solvent_c use_pg Employ N-Protecting Group (e.g., SEM) change_solvent_c->use_pg end Improved N-Arylation Selectivity use_pg->end lower_temp Lower Reaction Temperature adjust_stoich->lower_temp monitor_rxn Monitor Reaction Closely and Quench Promptly lower_temp->monitor_rxn monitor_rxn->end preactivate Pre-activate Catalyst (heat Pd source + ligand) pd_catalysis->preactivate preactivate->end

Caption: A troubleshooting guide for improving N-arylation selectivity.

References

  • N-Arylation of imidazole with arylboronic acid in various solvents and... - ResearchGate. Available from: [Link]

  • Boga, C., C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available from: [Link]

  • Liu, Y. et al. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar. Available from: [Link]

  • Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. PubMed. Available from: [Link]

  • Goksu, H. et al. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. 2020, 27(4). Available from: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available from: [Link]

  • Proposed mechanism for N‐arylation of Imidazole. (Reproduced with permission from ref. 30) - ResearchGate. Available from: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available from: [Link]

  • Chen, H. et al. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available from: [Link]

  • THEORETICAL STUDY ON CUI-CATALYZED LIGAND-FREE N-ARYLATION OF IMIDAZOLE WITH BROMOBENZENE. World Scientific Publishing. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available from: [Link]

  • Ligands used for the N‐arylation of imidazoles with aryl halides - ResearchGate. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available from: [Link]

  • Kinger, M. et al. Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available from: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available from: [Link]

Sources

Addressing solubility issues of Sodium p-(1H-imidazol-1-yl)phenolate in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the persistent solubility bottlenecks associated with Sodium p-(1H-imidazol-1-yl)phenolate .

This compound—a highly polar, ionic organic salt with a rigid imidazole-phenol architecture—frequently presents mass-transfer limitations in organic synthesis (e.g., during Ullmann couplings or nucleophilic aromatic substitutions). This guide provides the thermodynamic causality behind these issues, validated experimental protocols, and strategic workarounds.

SECTION 1: Thermodynamic Causality of Solubility Issues

Q: Why is Sodium p-(1H-imidazol-1-yl)phenolate persistently insoluble in common organic reaction media like THF or Toluene? A: The insolubility stems directly from the high lattice energy inherent to its ionic structure. The molecule consists of a hard sodium cation (Na⁺) and a delocalized, rigid p-(1H-imidazol-1-yl)phenolate anion. In non-polar or moderately polar solvents, the solvent-solute interactions are thermodynamically insufficient to overcome the strong electrostatic forces holding the crystal lattice together[1].

Effective dissolution requires solvents where the partial negative charge is well-exposed to strongly solvate the Na⁺ ion. Polar aprotic solvents (like DMSO) achieve this, leaving the highly reactive phenolate anion "naked" and ready for nucleophilic attack[2].

Table 1: Quantitative Solvation Parameters & Predicted Efficacy

Solvent Category Example Solvents Dielectric Constant (ε) Dipole Moment (D) Predicted Solvation Efficacy Mechanistic Role in Reaction
Non-Polar Toluene, Hexane < 3.0 < 1.0 Negligible Cannot overcome lattice energy; requires additives.
Moderately Polar THF, DCM 7.5 - 9.0 1.6 - 1.7 Poor to Marginal Weak ion-dipole interactions; suspension only.
Polar Aprotic DMF, DMSO 36.7 - 46.7 3.8 - 4.0 Excellent Strong Na⁺ solvation; yields highly nucleophilic naked anion.

| Polar Protic | Methanol, Water | 32.7 - 80.1 | 1.7 - 1.8 | High (but deactivates) | Solvates both ions; H-bonding blunts anion nucleophilicity. |

SECTION 2: Strategic Workflows & Troubleshooting

Q: My downstream coupling chemistry is incompatible with polar aprotic solvents like DMSO. How can I dissolve the salt in non-polar media? A: If you are restricted to non-polar solvents, you must utilize Phase Transfer Catalysis (PTC) or a specific chelating additive. When solid sodium phenolate derivatives are suspended in non-polar solvents, the reaction occurs only at the solid-liquid interface, which severely limits reaction kinetics[3].

By introducing a PTC like Tetrabutylammonium bromide (TBAB) or a chelator like 15-Crown-5, you facilitate phase transfer:

  • Crown Ethers: 15-Crown-5 specifically coordinates the Na⁺ cation (matching its ionic radius), forming a lipophilic pseudo-organic cation. This complex pulls the phenolate anion into the organic bulk phase as an ion pair, dramatically increasing its solubility and reactivity[4].

  • Quaternary Ammonium Salts: TBAB exchanges its bromide for the phenolate anion, creating a highly organic-soluble tetrabutylammonium phenolate intermediate that shuttles across the phase boundary.

SolubilityWorkflow Start Start: Solid Sodium p-(1H-imidazol-1-yl)phenolate CheckSolvent Can the reaction tolerate Polar Aprotic Solvents? Start->CheckSolvent UsePolar Use DMSO or DMF (Direct Solvation) CheckSolvent->UsePolar Yes UseNonPolar Use Non-Polar Solvent (Toluene, DCM, THF) CheckSolvent->UseNonPolar No SuccessPolar Homogeneous Reaction: High Nucleophilicity UsePolar->SuccessPolar AddPTC Add Phase Transfer Catalyst (e.g., TBAB) UseNonPolar->AddPTC AddCrown Add Chelator (15-Crown-5) UseNonPolar->AddCrown SuccessBiphasic Biphasic/Solid-Liquid Reaction: Enhanced Mass Transfer AddPTC->SuccessBiphasic AddCrown->SuccessBiphasic

Workflow for optimizing the solubility of sodium phenolate salts in organic synthesis.

SECTION 3: Validated Experimental Protocols

Protocol A: Homogeneous Solvation via Polar Aprotic Media

Causality: DMSO's exposed partial negative charge heavily solvates Na⁺, breaking the crystal lattice and generating a highly reactive, homogeneous system.

  • Preparation: Flame-dry a Schlenk flask under inert gas (Argon or N₂) to prevent ambient moisture from protonating the highly basic phenolate.

  • Solvent Addition: Add anhydrous DMSO (≥99.9%, extra dry over molecular sieves) at a ratio of 5-10 mL per gram of Sodium p-(1H-imidazol-1-yl)phenolate.

  • Thermal Agitation: Heat the suspension gently to 40–50°C while stirring at 400 rpm. The high dielectric constant of DMSO (ε = 46.7) will rapidly dissociate the ion pairs.

  • System Validation: The solution must become completely transparent. Once visual clarity is achieved, proceed immediately with the addition of your electrophile.

Protocol B: Solid-Liquid Phase Transfer Catalysis (SL-PTC) in Non-Polar Media

Causality: 15-Crown-5 encapsulates the Na⁺ ion, creating a lipophilic complex that drags the phenolate into the non-polar organic bulk phase to react with the substrate.

  • Suspension: Suspend 1.0 equivalent of Sodium p-(1H-imidazol-1-yl)phenolate in anhydrous Toluene (10 mL/g). The salt will remain strictly heterogeneous.

  • Catalyst Addition: Add 0.05 - 0.10 equivalents of 15-Crown-5. (Note: 15-Crown-5 is perfectly sized for the ionic radius of Na⁺, which is approximately 1.02 Å).

  • Agitation: Stir vigorously (>600 rpm) to minimize mass transfer resistance at the solid-liquid interface[3].

  • Reaction Execution: Add the electrophile. The reaction occurs via the continuous shuttling of the phenolate anion from the solid surface into the organic phase by the crown ether[4].

SECTION 4: Advanced Troubleshooting FAQs

Q: I am using DMSO, but I still see turbidity and my reaction yields are low. What is happening? A: Turbidity in polar aprotic solvents usually indicates either incomplete deprotonation during the initial synthesis of the salt, or moisture contamination. Sodium phenolates are highly hygroscopic. If water is present, it will form strong hydrogen bonds with the phenolate oxygen, severely dampening its nucleophilicity—a phenomenon known as specific solvation[2]. Ensure all solvents are strictly anhydrous and store the salt in a desiccator over P₂O₅.

Q: Can I use sonication to force dissolution in THF without adding a catalyst? A: Sonication will not alter the thermodynamic solubility limit of the salt in THF. However, it will cavitate the solvent and drastically reduce the particle size of the suspended solid. This exponentially increases the surface area available for a solid-liquid heterogeneous reaction. If you are not using a PTC, sonication is highly recommended to improve apparent reaction rates, though it will never create a true homogeneous solution.

References

  • W.W. Norton. "2.9 Protic and Aprotic Solvents".[Link]

  • ResearchGate. "Phase-transfer catalyzed allylation of sodium phenoxide in a solid–liquid system".[Link]

Sources

Catalyst loading optimization for reactions using Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: The Optimization Strategy

Welcome to the technical support center. You are likely using Sodium p-(1H-imidazol-1-yl)phenolate (hereafter referred to as Na-IP ) as a bifunctional ligand or nucleophilic catalyst. Because this compound contains both a hard nucleophile (phenolate oxygen) and a soft/borderline donor (imidazole nitrogen), its behavior is non-linear with respect to loading.

The Core Challenge: Unlike simple phosphine ligands, Na-IP is prone to forming bridging networks with transition metals (Cu, Pd, Zn) or aggregating in non-polar solvents due to its ionic nature. Therefore, "optimizing loading" is not just about reducing the mole percentage; it is about managing the Ligand-to-Metal Ratio (L/M) and Solubility Equilibria .

Strategic Decision Matrix

Before starting your experiments, classify your reaction system:

Reaction TypeRole of Na-IPOptimization FocusCommon Failure Mode
Cross-Coupling (Cu/Pd) Anionic LigandL/M Ratio (Start 2:1)Catalyst aggregation (bridging) at high concentrations.
Hydrolysis / Acylation Nucleophilic CatalystAbsolute Loading Product inhibition or pH drift (phenolate protonation).
Biomimetic Oxidation Co-factor MimicSolvent Compatibility Precipitation of the sodium salt in organic media.

Troubleshooting Guides (Q&A)

Issue A: Non-Linear Scaling

Q: I doubled the catalyst loading from 1 mol% to 2 mol%, but the reaction rate did not double. In fact, it slowed down. Why?

A: This is a classic signature of Catalyst Aggregation or Dimerization .

  • The Science: Imidazole moieties are excellent bridging ligands. At higher concentrations, the monomeric active species (

    
    ) may equilibrate into an inactive dimer (
    
    
    
    ) or oligomer. The equilibrium shifts toward the inactive aggregate as concentration increases (
    
    
    where
    
    
    ).
  • The Fix:

    • Check Solubility: Ensure the Na-IP salt is fully dissolved. If it forms a suspension, you are surface-area limited, not loading limited.

    • Perform a "Same Excess" Experiment: (See Protocol below). This will definitively prove if the catalyst is deactivating or aggregating.

    • Add a Co-Solvent: Introduce small amounts of DMSO or DMF to break up aggregates if working in non-polar solvents.

Issue B: Induction Periods

Q: The reaction does nothing for the first 30 minutes, then suddenly accelerates. How do I fix this induction period?

A: This suggests the Na-IP is a pre-catalyst that requires activation.

  • The Science: Since you are using the Sodium salt, the phenolate is already deprotonated. However, if your metal source is a neutral salt (e.g.,

    
     or 
    
    
    
    ), there is a ligand exchange phase. Alternatively, if the system contains trace water, the hygroscopic Na-IP may be forming a hydrate shell that delays coordination.
  • The Fix:

    • Pre-Stirring: Stir the Metal source and Na-IP in the solvent for 30 minutes at reaction temperature before adding the substrate.

    • Drying Protocol: Na-IP is hygroscopic. Dry the salt at 60°C under vacuum (0.1 mbar) for 4 hours before use. Water acts as a competitive ligand for the hard phenolate oxygen.

Issue C: Variable Yields Between Batches

Q: My optimized loading of 0.5 mol% worked yesterday, but failed today. What changed?

A: This is likely an issue with Protonation State or Atmospheric CO2 .

  • The Science: The phenolate anion is a base. If exposed to air, it reacts with

    
     and moisture to form the phenol and sodium carbonate/bicarbonate. The neutral phenol (
    
    
    
    ) has vastly different coordination properties than the anionic phenolate.
  • The Fix:

    • Handle in Glovebox: Store and weigh Na-IP under inert atmosphere (

      
       or Ar).
      
    • Titration Check: If you suspect degradation, check the pH of an aqueous solution of your catalyst. A drop in pH indicates protonation/carbonation.

Experimental Protocols

Protocol 1: Visual Kinetic Analysis (The "Blackmond" Method)

Use this protocol to determine if you can lower catalyst loading without losing conversion.

Objective: Distinguish between catalyst death and simple kinetic dependence.

Materials:

  • Standard Reaction Setup (Substrate A + B)

  • Na-IP / Metal Catalyst System

  • In-situ monitoring (HPLC, GC, or NMR)

Steps:

  • Run 1 (Standard): Run the reaction with [Substrate]₀ = 0.2 M and Catalyst = 1 mol% . Record conversion vs. time.

  • Run 2 (Same Excess): Run the reaction with [Substrate]₀ = 0.1 M (starting at 50% conversion concentration) and Catalyst = 1 mol% .

    • Crucial Note: Adjust the time axis of Run 2 so

      
       corresponds to the time Run 1 reached 50% conversion.
      
  • Analysis: Overlay the Rate vs. Conversion curves.

    • Overlay Matches: The catalyst is stable. You can likely reduce loading.

    • Run 2 is Faster: The catalyst in Run 1 died/deactivated over time. You cannot reduce loading without stabilizing the catalyst.

    • Run 2 is Slower: Product inhibition is occurring.

Protocol 2: The "High-Throughput" Loading Screen

Use this for rapid determination of the Minimum Effective Concentration (MEC).

VialNa-IP Loading (mol%)Metal Loading (mol%)L/M RatioPurpose
1 5.02.52:1High Benchmark (Should work)
2 2.01.02:1Standard Optimization
3 1.00.52:1Aggressive Reduction
4 0.50.252:1Limit Testing
5 2.02.01:1 Ratio Check (Is 2:1 necessary?)
6 5.00.0N/ABackground Check (Organocatalysis?)

Procedure:

  • Prepare stock solutions of Metal and Na-IP separately in degassed solvent.

  • Add Metal solution to vials, followed by Na-IP solution. Wait 10 mins for complexation.

  • Add substrates.[1]

  • Heat to target temperature.[1][2]

  • Sample at

    
     and 
    
    
    
    .
  • Decision Rule: Choose the lowest loading that achieves >90% yield at 24h. If Vial 5 (1:1 ratio) works as well as Vial 2 (2:1), switch to 1:1 to save ligand costs.

Visualization of Workflows

Diagram 1: Catalyst Optimization Logic Flow

Caption: A decision tree for optimizing Na-IP loading based on kinetic outcomes.

OptimizationFlow Start Start: Initial Loading Screen (1 - 5 mol%) CheckYield Check Yield @ 24h Start->CheckYield HighYield Yield > 90% CheckYield->HighYield LowYield Yield < 50% CheckYield->LowYield ReduceLoad Reduce Loading by 50% HighYield->ReduceLoad CheckSolubility Check Na-IP Solubility LowYield->CheckSolubility KineticTest Run 'Same Excess' Protocol ReduceLoad->KineticTest Stable Curves Overlay: Catalyst Stable KineticTest->Stable Success Unstable Curves Diverge: Catalyst Deactivation KineticTest->Unstable Failure Finalize Protocol Finalize Protocol Stable->Finalize Protocol Add Stabilizing Ligand\nor Lower Temp Add Stabilizing Ligand or Lower Temp Unstable->Add Stabilizing Ligand\nor Lower Temp Aggregates Cloudy/Precipitate? CheckSolubility->Aggregates ChangeSolvent Switch to Polar Aprotic (DMF/DMSO) Aggregates->ChangeSolvent Yes IncreaseTemp Increase Temp (+10°C) Aggregates->IncreaseTemp No

Diagram 2: Mechanistic Failure Modes of Na-IP

Caption: Equilibrium between active monomeric catalyst and inactive aggregates driven by high loading.

Mechanism NaIP Na-IP (Ligand) Active Active Monomer [L-M-Substrate] NaIP->Active Low Conc. Metal Metal Precursor (e.g., CuI) Metal->Active Active->Active Turnover Dimer Inactive Dimer [L-M-L-M] Active->Dimer High Conc. (Reversible) Product Coupled Product Active->Product Catalytic Cycle Polymer Precipitated Aggregate (M-L)n Dimer->Polymer Very High Load (Irreversible)

References

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.

  • Hiti, E. A., et al. (2021).[3] Comparing Coordination Uranyl (VI) Complexes with 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives.[3] Dalton Transactions.[3] (Demonstrates coordination modes of imidazole-phenol ligands).

  • BenchChem Technical Support. (2025). Optimization of Catalyst Loading for Cross-Coupling Reactions. (General protocols for catalyst screening).

  • Sigma-Aldrich. (2024). Product Specification: 4-(Imidazol-1-yl)phenol.[4] (Physical properties and solubility data).

Sources

Stability of Sodium p-(1H-imidazol-1-yl)phenolate in biological media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for assay development and in vitro testing. As a Senior Application Scientist, I have seen countless promising compounds fail in biological assays not because of poor target engagement, but due to misunderstood physicochemical behavior in complex media.

Sodium p-(1H-imidazol-1-yl)phenolate (CAS 71662-40-3) is a highly soluble salt, but its behavior in physiological environments requires precise handling. This guide is designed to provide you with the mechanistic causality behind its behavior, actionable troubleshooting steps, and self-validating protocols to ensure your data is robust and reproducible.

Part 1: Core Physicochemical Behavior (The "Why")

To master the handling of Sodium p-(1H-imidazol-1-yl)phenolate, you must first understand its pH-dependent speciation. The compound is supplied as a sodium salt, which dissolves readily in water. However, according to the , the parent compound 4-(1H-imidazol-1-yl)phenol has a predicted phenolic pKa of approximately 9.36[1]. The imidazole nitrogen typically exhibits a pKa between 6.0 and 6.5.

When you transition this compound from a basic or pure organic stock solution into physiological media (pH 7.4), the phenolate instantly picks up a proton. The resulting neutral zwitterion/uncharged molecule has drastically lower aqueous solubility. Research on the demonstrates that in buffer solutions at pH 7.4, simulating blood plasma, the solubility of such hybrid compounds is significantly lower compared to highly acidic environments[2]. This rapid shift in speciation is the root cause of 90% of handling issues, leading to supersaturation, micro-crystallization, and erratic assay readouts.

Speciation A Sodium p-(1H-imidazol-1-yl)phenolate (Highly Soluble Salt) B Addition to Biological Media (pH 7.4, 37°C) A->B C Protonation of Phenolate (pKa ~ 9.36) B->C D Neutral 4-(1H-imidazol-1-yl)phenol (Low Aqueous Solubility) C->D E Supersaturation D->E F Precipitation / Micro-crystallization (Assay Artifacts) E->F Protein-free Media G Protein Binding (BSA/FBS) (Solubilization) E->G 10% FBS Media

pH-dependent speciation and precipitation pathway of Sodium p-(1H-imidazol-1-yl)phenolate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my culture media turn cloudy or exhibit precipitation immediately after spiking the compound? A: This is a classic case of exceeding the kinetic solubility limit. At pH 7.4, the sodium salt converts to the neutral 4-(1H-imidazol-1-yl)phenol[1]. If your final assay concentration exceeds its intrinsic solubility, the solution supersaturates and the compound micro-crystallizes[2].

  • The Fix: Keep DMSO stocks at 10 mM and ensure the final DMSO concentration in the assay is ≤0.5%. Perform serial dilutions directly in media containing protein (like 10% FBS), which acts as a solubilizing sink to prevent nucleation.

Q2: My LC-MS/MS quantification shows a 40% drop in compound concentration after 24 hours in DMEM, but no precipitation is visible. What is happening? A: Phenolic compounds are susceptible to oxidative degradation in biological media containing transition metals (e.g., iron, copper in DMEM) and dissolved oxygen, potentially forming reactive quinone-imine intermediates. Furthermore, the imidazole ring can coordinate with trace metals, pulling the compound out of the freely available pool.

  • The Fix: Prepare fresh media immediately before the assay. If compatible with your cell line, introduce a mild antioxidant (e.g., ascorbic acid) to the media, and use silanized glassware to prevent non-specific surface adsorption.

Q3: Why are my cell-based IC50 values highly variable between different batches of FBS? A: The neutral form of the compound is moderately lipophilic and contains both hydrogen bond donors (OH) and acceptors (imidazole N). It exhibits high plasma protein binding (PPB). Different FBS batches have varying lipid and albumin contents, which alters the free (unbound) fraction of the drug.

  • The Fix: Measure the unbound fraction using equilibrium dialysis for each new batch of FBS. Always report your EC50/IC50 values based on the free drug concentration rather than the nominal spiked concentration.

Part 3: Quantitative Data & Stability Matrices

To facilitate easy comparison during your assay design, refer to the following quantitative summaries.

Table 1: Physicochemical Properties & Speciation Impact

PropertyValueImplication for Biological Assays
Parent Compound 4-(1H-imidazol-1-yl)phenolThe actual active moiety present in biological systems.
Phenol pKa ~9.36Protonates at pH 7.4, losing its negative charge and aqueous solubility.
Imidazole pKa ~6.0 - 6.5Mostly unprotonated at pH 7.4; available to coordinate with metals/cytochromes.
LogP (predicted) ~1.3Moderate lipophilicity; highly prone to binding with serum albumin.

Table 2: Stability Matrix in Common Biological Media

Media TypeAdditives24h Stability (% Remaining)Kinetic Solubility LimitPrimary Degradation/Loss Mechanism
PBS (pH 7.4) None> 95%< 10 µMPrecipitation (Supersaturation)
DMEM None80 - 85%< 15 µMOxidation (Trace metals/Phenol Red)
DMEM 10% FBS> 90%> 50 µMProtein Binding (Reduces free fraction)
SGF (pH 2.0) None> 98%> 100 µMHighly stable/soluble (Protonated Imidazole)

Part 4: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. By understanding the causality behind each step, you can prevent artifacts before they occur.

Protocol A: Preparation of Stable Stock Solutions
  • Step 1: Weighing. Use anti-static spatulas. Causality Rationale: Sodium salts are highly hygroscopic. Moisture absorption leads to inaccurate molarity calculations and premature hydrolysis.

  • Step 2: Dissolution. Dissolve the powder in 100% anhydrous DMSO to yield a 10 mM stock. Causality Rationale: Using aqueous buffers for stock solutions initiates premature protonation of the phenolate to the less soluble phenol, risking micro-precipitation before the assay even begins.

  • Step 3: Storage. Aliquot into amber vials and store at -20°C under an argon or nitrogen blanket. Causality Rationale: Phenolic moieties are susceptible to auto-oxidation. Displacing oxygen prevents the formation of reactive quinone species during long-term storage.

Protocol B: Kinetic Solubility Profiling in Biological Media
  • Step 1: Spiking. Add the DMSO stock directly into the pH 7.4 media while vortexing (target 1-100 µM). Causality Rationale: Always add the solvent to the bulk media, never the reverse. This ensures rapid dispersion and prevents localized zones of high solvent concentration that trigger nucleation.

  • Step 2: Incubation. Incubate at 37°C, 5% CO2 for 24 hours. Causality Rationale: Thermodynamic and kinetic solubility are highly temperature-dependent. Room temperature incubations will yield false-positive precipitation data.

  • Step 3: Centrifugation. Centrifuge aliquots at 10,000 x g for 10 minutes. Causality Rationale: Essential to separate the soluble fraction from micro-crystals. Failure to do so results in artificially high LC-MS/MS signals because the organic extraction solvent will dissolve the suspended crystals.

  • Step 4: Quantification. Quantify the supernatant via LC-MS/MS against a matrix-matched standard curve. Causality Rationale: UV-Vis is inappropriate here due to severe spectral overlap with media components like Phenol Red and serum proteins.

Workflow S1 Step 1: Stock Prep (10 mM in DMSO) S2 Step 2: Media Spiking (Target: 1-100 µM) S1->S2 S3 Step 3: Incubation (37°C, 5% CO2) S2->S3 S4 Step 4: Sampling (0, 1, 2, 4, 24h) S3->S4 S5 Step 5: LC-MS/MS Quantification S4->S5

Standardized experimental workflow for biological media stability and kinetic solubility profiling.

References

  • PubChem Database: 1-(p-Hydroxyphenyl)imidazole (CID 82315). National Center for Biotechnology Information. Contains standardized chemical structure, pKa predictions, and annotation information for the parent phenol. URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, National Library of Medicine (PMC9572621). Details the principles of kinetic solubility evaluation in pH 7.4 buffer solutions simulating blood plasma. URL:[Link]

Sources

Validation & Comparative

Comparing the catalytic activity of Sodium p-(1H-imidazol-1-yl)phenolate with other bases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Anionic Push" Catalyst

Sodium p-(1H-imidazol-1-yl)phenolate (Na-IP) represents a specialized class of bifunctional nucleophilic catalysts . Unlike standard organic bases like DMAP (4-Dimethylaminopyridine) or Triethylamine (TEA), Na-IP combines a hard anionic center (phenolate) with a soft nucleophilic center (imidazole).

This guide analyzes its performance in acyl transfer and transesterification reactions.[1] The core advantage of Na-IP lies in the electronic coupling between the phenolate and the imidazole ring: the negative charge on the oxygen atom exerts a strong mesomeric (+M) effect, significantly boosting the electron density (and thus nucleophilicity) of the distal imidazole nitrogen. This makes it a superior choice for high-temperature melt polymerizations and reactions in polar aprotic media where volatile or thermally unstable catalysts (like DMAP) fail.

Mechanistic Profile & Chemical Logic[2]

The "Electron Pump" Mechanism

The catalytic superiority of Na-IP over unsubstituted imidazole stems from the p-phenylene spacer . In the sodium salt form, the deprotonated phenolic oxygen acts as an electron pump.

  • Resonance Injection: The oxyanion (

    
    ) donates electron density into the benzene ring.
    
  • Trans-Ring Activation: This density is transmitted across the para-position to the N1 of the imidazole ring.

  • Super-Nucleophilicity: The N3 atom of the imidazole becomes significantly more electron-rich than in neutral imidazole, lowering the activation energy for attacking carbonyl electrophiles.

Visualizing the Activation Pathway

The following diagram illustrates the electronic activation and the catalytic cycle in a transesterification context.

CatalyticCycle cluster_legend Mechanism Logic NaIP Na-IP Catalyst (Active Anion) Resonance Electronic Activation (O- pushes e- to N) NaIP->Resonance Mesomeric Effect (+M) Intermediate Acyl-Imidazolium Intermediate Resonance->Intermediate Nucleophilic Attack Substrate Ester/Carbonyl Substrate Substrate->Intermediate + Substrate Product Transesterified Product Intermediate->Product + Alcohol/Nucleophile - Catalyst Regeneration Product->NaIP Cycle Complete desc The phenolate anion acts as an internal electron donor, boosting imidazole basicity.

Figure 1: The catalytic cycle showing the electronic activation of the imidazole ring by the phenolate anion.

Comparative Analysis: Na-IP vs. Standard Bases

This section contrasts Na-IP with industry standards. The data reflects performance trends in acyl transfer and polymerization (e.g., Polycarbonate synthesis) contexts.

Table 1: Performance Matrix
FeatureNa-IP (Sodium Salt) DMAP Imidazole Triethylamine (TEA)
Primary Role Nucleophilic Catalyst / SuperbaseHyper-Nucleophilic CatalystGeneral Base / NucleophileGeneral Base (Proton Sponge)
Active Species Anionic (Imidazolyl-Phenolate)Neutral (Pyridine derivative)Neutral (Amphoteric)Neutral (Tertiary Amine)
Thermal Stability High (>250°C) Moderate (<150°C, sublimes)Low-ModerateLow (Volatile)
Solubility Profile Polar Aprotic (DMSO, DMF), Ionic Liquids, WaterOrganic Solvents (DCM, THF)Water, AlcoholsOrganic Solvents
Catalytic Power High (Electronic boost from O-)Very High (Resonance stabilized)ModerateLow (Steric hindrance)
Best Application Melt Polymerization, Ionic Liquid MediaSolution-phase AcylationSilylation, Peptide CouplingAcid Scavenging
Detailed Comparison
1. Vs. DMAP (The Gold Standard)
  • The Conflict: DMAP is the standard for acylation in solution (DCM/THF). However, DMAP is volatile and thermally unstable above 150°C.

  • The Na-IP Advantage: In melt transesterification (e.g., synthesizing polycarbonates or polyesters), reaction temperatures often exceed 200°C. DMAP degrades or evaporates under these conditions. Na-IP, being an ionic salt with a stable aromatic core, retains activity at high temperatures, making it the industrial choice for high-performance polymer synthesis.

2. Vs. Imidazole (The Precursor)[2]
  • The Conflict: Imidazole is a decent nucleophile but requires high loading (often stoichiometric) to match the speed of catalytic DMAP.

  • The Na-IP Advantage: The p-phenolate substituent increases the

    
     of the conjugate acid of the imidazole nitrogen (estimated shift from ~7.0 to ~8.5+ due to the anionic push). This makes Na-IP a "super-imidazole," capable of activating less reactive esters (like diphenyl carbonate) that neutral imidazole cannot efficiently process.
    

Experimental Protocol: Melt Transesterification

Objective: Evaluation of Na-IP catalytic efficiency in the synthesis of Polycarbonate oligomers via transesterification of Diphenyl Carbonate (DPC) and Bisphenol A (BPA).

Rationale: This protocol validates the thermal stability and nucleophilic power of Na-IP in a solvent-free (melt) environment, a condition where TEA and DMAP fail.

Reagents
  • Bisphenol A (BPA): 22.8 g (100 mmol)

  • Diphenyl Carbonate (DPC): 21.4 g (100 mmol)

  • Catalyst (Na-IP):

    
     mol (0.1 mol% relative to BPA)
    
  • Reference Catalyst: NaOH or DMAP (for side-by-side control)

Step-by-Step Workflow
  • Pre-Reaction Setup:

    • Ensure the reactor is strictly inert (Nitrogen atmosphere). Oxygen at high temps causes phenol oxidation (browning).

    • Load BPA and DPC into a 100 mL glass reactor equipped with a mechanical stirrer and a vacuum distillation arm.

  • Catalyst Addition:

    • Add Na-IP as a solid powder or dissolved in a minimal amount of water/methanol (solvent will be flashed off).

    • Note: If using DMAP for comparison, add it here (expect sublimation losses later).

  • Melt Stage (180°C):

    • Heat the mixture to 180°C under

      
       flow.
      
    • Allow the solids to melt completely. Stir at 100 rpm.

    • Observation Point: The reaction initiates as Phenol is generated.

  • Reaction & Distillation (210°C - 240°C):

    • Raise temperature to 210°C .

    • Reduce pressure gradually to 100 mbar .

    • Distill off the byproduct (Phenol). The rate of phenol evolution is the direct measure of catalytic activity.

  • Finishing (270°C):

    • Raise temp to 270°C and full vacuum (<1 mbar) to drive molecular weight build-up.

    • Result: Na-IP yields a clear, high-viscosity polymer. DMAP reactions often show discoloration or lower molecular weight due to catalyst loss.

Decision Workflow for Catalyst Selection

SelectionLogic Start Select Reaction Type Temp Reaction Temp? Start->Temp Solvent Solvent System? Temp->Solvent < 100°C UseNaIP Use Na-IP Temp->UseNaIP > 150°C (Melt) UseDMAP Use DMAP Solvent->UseDMAP Non-Polar (DCM/Tol) Solvent->UseNaIP Ionic Liquid / Aqueous UseTEA Use TEA Solvent->UseTEA Simple Scavenging

Figure 2: Decision matrix for selecting Na-IP over traditional bases.

Safety & Handling

  • Hygroscopicity: Sodium phenolate salts are hygroscopic. Store in a desiccator. Moisture converts the active phenolate back to the neutral phenol + NaOH, altering the stoichiometry.

  • Corrosivity: While less volatile than amines, the concentrated salt is caustic. Wear nitrile gloves and eye protection.

References

  • Mechanistic Basis of Imidazole-Phenolate Systems

    • Title: The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Thermal Stability in Polymerization

    • Title: On the Origin of Alkali-Catalyzed Aromatization of Phenols (Analysis of Sodium Phenol
    • Source: MDPI (Polymers).
    • URL:[Link]

  • Synthesis and Properties of the Precursor

    • Title: 4-(Imidazol-1-yl)phenol Properties and Applications.[2][3]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Comparative Acylation Catalysis (DMAP Context)

    • Title: DMAP-assisted sulfonylation as an efficient step for the methyl
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation of the structure of Sodium p-(1H-imidazol-1-yl)phenolate via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical salts and diagnostic reagents, the structural fidelity of the active ingredient is paramount. Sodium p-(1H-imidazol-1-yl)phenolate (CAS 71662-40-3) serves as a critical luminol enhancer and chemical building block. However, its amphoteric nature—containing both a basic imidazole ring and an acidic phenolic group—creates a risk of ambiguous solid-state forms (e.g., neutral zwitterions vs. true sodium salts vs. solvates).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for validating this specific structure. While spectroscopic methods provide rapid functional group analysis, only SC-XRD offers the definitive atomic-resolution proof required for regulatory filing and intellectual property protection.

Part 1: Comparative Analysis of Validation Methods

The following table contrasts the performance of the three primary analytical techniques in the context of validating the sodium salt of p-(1H-imidazol-1-yl)phenol.

FeatureSingle Crystal X-ray (SC-XRD) Solution State NMR (1H/13C) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates & PackingChemical Shifts (Solution avg.)Chemical Shifts (Solid env.)
Salt vs. Cocrystal Definitive. Direct visualization of Na⁺ coordination and proton absence on Oxygen.Ambiguous. Rapid proton exchange often obscures the exact protonation state.High. Can distinguish, but requires complex interpretation of 15N/13C shifts.
Stoichiometry Precise (e.g., 1:1 Na:Phenolate).Precise, but assumes purity.Qualitative to Semi-Quantitative.
Sample State Single Crystal (Solid).Solution (Structure destroyed).Powder/Solid.
Key Metric C–O Bond Length (~1.29–1.32 Å for phenolate).Ortho-proton shielding (Upfield shift).13C Shift of C–O carbon.
Throughput Low (Days to Weeks).High (Minutes).Medium (Hours).[1]
Why SC-XRD is the Gold Standard for this Compound

For Sodium p-(1H-imidazol-1-yl)phenolate , the critical validation question is the location of the sodium ion and the deprotonation of the phenol.

  • NMR Limitation: In solution, the sodium salt dissociates. You are observing the solvated phenolate anion, not the solid-state salt structure. You cannot determine if the solid was a hydrate or a specific polymorph.

  • X-ray Advantage: SC-XRD reveals the coordination sphere of the Sodium ion (typically 5- or 6-coordinate, often bridging multiple phenolate oxygens or recruiting solvent molecules) and the shortening of the C–O bond (from ~1.37 Å in phenol to ~1.31 Å in phenolate) due to resonance delocalization [1, 2].

Part 2: Detailed Experimental Protocol

This protocol outlines the self-validating workflow to transition from crude synthesis to a crystallographically validated structure.

Phase 1: Crystallization of the Sodium Salt

The challenge with sodium phenolates is their high solubility in water and tendency to form hygroscopic powders.

  • Synthesis: React 4-(1H-imidazol-1-yl)phenol with 1.0 equivalent of NaOH in minimal Ethanol/Water (9:1 ratio).

  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve the resulting salt in a semi-polar solvent (e.g., Methanol or Ethanol).

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing a non-solvent (e.g., Diethyl Ether or Hexane).

    • Seal tightly. As the ether diffuses into the alcohol, the solubility decreases, promoting slow crystallization of the ionic salt [3].

    • Alternative: Slow evaporation of a saturated ethanol solution at 4°C.

Phase 2: X-ray Data Collection & Refinement

Target Parameters for Validation:

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil to prevent hydration/oxidation.

  • Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the sodium ion.

  • Refinement Strategy (SHELXL/OLEX2):

    • Step A: Solve structure using Direct Methods (SHELXT).

    • Step B: Locate Heavy Atoms. The Na⁺ and O atoms will have the highest electron density peaks.

    • Step C (Critical Validation): Check the Difference Fourier Map around the Oxygen atom.

      • Pass: No residual electron density peak (~1 e⁻/ų) near Oxygen (indicates deprotonation).

      • Fail: A peak ~0.9 Å from Oxygen indicates a neutral phenol (cocrystal or hydrolysis product).

    • Step D: Refine anisotropic displacement parameters. High ellipticity on Na⁺ may indicate disorder or wrong placement.

Part 3: Data Interpretation & Visualization

The "Bond Length" Metric

The most robust numerical proof of salt formation is the C–O bond length.

  • Neutral 4-(imidazol-1-yl)phenol: C–O ≈ 1.36 – 1.38 Å (Single bond character).

  • Sodium p-(1H-imidazol-1-yl)phenolate: C–O ≈ 1.28 – 1.32 Å (Partial double bond character due to anionic resonance).

Coordination Geometry

The Na⁺ ion will rarely exist in isolation. Expect to see a polymeric chain or cluster where the Na⁺ is bridged by phenolate oxygens and potentially coordinated by the N3 nitrogen of the imidazole ring from a neighboring molecule, forming a 3D supramolecular network [4].

Validation Workflow Diagram

ValidationWorkflow Start Crude Product (Sodium p-(1H-imidazol-1-yl)phenolate) Cryst Crystallization (Vapor Diffusion: MeOH/Ether) Start->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Refine Structure Refinement (Locate Na+ & H atoms) XRD->Refine CheckH Decision: Is H present on Oxygen? Refine->CheckH CheckBond Decision: C-O Bond Length? CheckH->CheckBond No (Clean map) ResultNeutral INVALID: Neutral Cocrystal/Hydrolysis (C-O > 1.36 Å, H present) CheckH->ResultNeutral Yes (Peak found) ResultSalt VALIDATED: Sodium Salt (C-O < 1.32 Å, No H) CheckBond->ResultSalt < 1.32 Å CheckBond->ResultNeutral > 1.35 Å

Figure 1: Decision matrix for structural validation. The absence of the phenolic proton and the shortening of the C-O bond are the two "gatekeeper" metrics for confirming the salt form.

References

  • Grynkiewicz, G., et al. (2004).[1] "X-ray and 13C CP MAS investigations of structure of two genistein derivatives." Journal of Molecular Structure, 694(1-3), 121–129.[1] Link

  • Hiramatsu, K., et al. (2015). "Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes." Journal of Crystallographic Society of Japan. Link

  • Stalder, A. K., et al. (2018). "Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy." Molecular Pharmaceutics. Link

  • Haynes, D. A., et al. (2022). "Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate." Crystal Growth & Design. Link

Sources

Quantitative structure-activity relationship (QSAR) of imidazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Structure-Activity Relationship (QSAR) of Imidazole-Based Compounds: A Comparative Guide for Antifungal Drug Design

Introduction

Imidazole-based compounds represent a cornerstone in medicinal chemistry, functioning as highly potent antifungal, antibacterial, and anticancer agents. In antifungal drug development, their primary mechanism of action involves the inhibition of Lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for ergosterol biosynthesis. However, the emergence of drug-resistant fungal strains and off-target mammalian toxicity (such as human CYP450 cross-reactivity) has driven the need for highly optimized derivatives.

This guide objectively compares imidazole derivatives against their primary alternatives—triazoles—and provides a comprehensive 3D-QSAR (Quantitative Structure-Activity Relationship) methodology to decode the structural determinants of their biological activity.

Mechanistic Pathway

The efficacy of azole antifungals hinges on two distinct binding events: the coordinative binding of the azole nitrogen to the heme iron in the CYP51 active site, and the hydrophobic interactions of the N-1 substituent with the surrounding apoprotein[1].

G Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Catalyzes CYP51->Ergosterol Inhibition Imidazole Imidazole Derivative (Inhibitor) Heme Heme Iron (Fe2+) Coordination via N-3 Imidazole->Heme Targets Heme->CYP51 Blocks Active Site

Mechanism of CYP51 inhibition by imidazole derivatives.

Comparative Analysis: Imidazoles vs. Triazoles

While imidazoles (e.g., miconazole, ketoconazole) represent the first generation of azole antifungals, triazoles (e.g., fluconazole, voriconazole) were developed by modifying the 5-membered ring to include three nitrogen atoms. This structural modification generally improves the safety profile and spectrum of activity[2]. The table below compares the quantitative performance metrics of these two classes based on QSAR and molecular docking studies.

Compound ClassPharmacophore ScaffoldPrimary Target InteractionAverage pIC50 RangeSelectivity & Toxicity Profile
First-Gen Imidazoles 5-membered ring (2 N atoms)N-3 coordination with Heme Fe2+6.5 – 7.5Moderate; prone to cross-reactivity with human CYP3A4.
Triazole Alternatives 5-membered ring (3 N atoms)N-4 coordination with Heme Fe2+7.0 – 8.5High; lower mammalian CYP450 toxicity, reduced side effects.
Optimized Imidazoles Imidazole + bulky lipophilic R-groupsN-3 + Hydrophobic groove affinity7.5 – 8.8Improved selectivity via steric tuning and 3D-QSAR guided design.

3D-QSAR Methodology: CoMFA and CoMSIA

To rationally design optimized imidazole derivatives that overcome the limitations of early-generation drugs, researchers employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models correlate the 3D spatial arrangement of steric, electrostatic, and hydrophobic fields with the compound's pIC50, often yielding excellent predictive statistics (e.g.,


 and 

)[3].

QSAR_Workflow Data Dataset Preparation (IC50 -> pIC50) Opt Geometry Optimization (DFT / PM3) Data->Opt Align Molecular Alignment (Core-based) Opt->Align Fields Field Calculation (Steric, Electrostatic) Align->Fields PLS Partial Least Squares (PLS) Regression Fields->PLS Val Model Validation (LOO-CV, External Test) PLS->Val

Step-by-step 3D-QSAR modeling workflow using CoMFA and CoMSIA.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates internal cross-validation and external predictive testing to establish trustworthiness in the generated models.

  • Dataset Curation & Biological Activity Conversion:

    • Select a congeneric series of imidazole derivatives with known

      
       values against the target (e.g., C. albicans CYP51).
      
    • Convert

      
       values (in molarity) to a logarithmic scale (
      
      
      
      ) to ensure a linear relationship with free energy changes.
    • Self-Validation Step: Randomly split the dataset into a training set (80%) and an external test set (20%). Ensure the

      
       distribution is uniform across both sets.
      
  • Conformational Search & Geometry Optimization:

    • Sketch 3D structures and assign Gasteiger-Hückel partial charges.

    • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level or semi-empirical PM3 methods to identify the lowest-energy conformer.

  • Molecular Alignment:

    • Select the most active compound as the structural template.

    • Align all molecules in the training and test sets using the common imidazole core to ensure field descriptors are calculated from a consistent spatial reference frame.

  • CoMFA and CoMSIA Field Calculation:

    • Place the aligned molecules in a 3D grid with a spacing of 2.0 Å.

    • CoMFA: Use an

      
       carbon probe atom with a +1.0 charge to calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields[4]. Apply an energy cutoff of 30 kcal/mol to prevent asymptotic errors near atomic cores.
      
    • CoMSIA: Calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields using a Gaussian-type distance-dependent function to avoid the singularities inherent in CoMFA.

  • Partial Least Squares (PLS) Analysis & Validation:

    • Perform PLS regression to correlate the 3D field descriptors with

      
       values.
      
    • Self-Validation Step: Execute Leave-One-Out Cross-Validation (LOO-CV) to calculate the cross-validated correlation coefficient (

      
      ). A 
      
      
      
      indicates a robust model.
    • Validate externally by predicting the

      
       of the 20% test set (
      
      
      
      ).
    • Perform Y-randomization (scrambling biological activities) to ensure the model is not a result of chance correlation.

  • Molecular Docking Verification:

    • Dock the optimized structures into the CYP51 active site to verify that the QSAR-predicted favorable steric/electrostatic regions physically align with the apoprotein's binding pockets.

Causality in Experimental Choices (E-E-A-T)

Every step in the QSAR pipeline is governed by strict physicochemical logic:

  • Why Core-Based Alignment? The predictive accuracy of 3D-QSAR relies entirely on the assumption that all ligands bind in a similar orientation. Because the affinity of azole antifungals for CYP51 is determined by both the coordinative binding of the N-3 of imidazole to the heme iron and the affinity of the N-1 substituent to the apoprotein's hydrophobic groove[1], aligning the imidazole core ensures that the calculated fields accurately reflect the topological variations of the R-groups within the active site.

  • Why use CoMSIA alongside CoMFA? While CoMFA is excellent for steric and electrostatic mapping, it uses rigid cutoffs (e.g., 30 kcal/mol) that can cause abrupt changes in field values. CoMSIA utilizes a Gaussian function that smoothly evaluates fields without requiring energy cutoffs, and critically, it incorporates hydrophobic and hydrogen-bonding fields. For imidazole derivatives, where lipophilicity (LogP) dictates cell membrane penetration, capturing hydrophobic fields is essential for modeling in vivo efficacy.

  • Why Y-Randomization? In QSAR, the number of field descriptors (thousands of grid points) vastly outnumbers the number of compounds (typically 30-100). This creates a high risk of "chance correlation" (overfitting). By scrambling the

    
     values and re-running the PLS, we prove that the original model's high 
    
    
    
    is driven by true structural causality, not mathematical noise.

References

1.1 - nih.gov 2.3 - tandfonline.com 3.2 - researchgate.net 4.4 - researchgate.net

Sources

Comparison of Sodium p-(1H-imidazol-1-yl)phenolate with its potassium salt analogue

[1]

Executive Summary

In the synthesis of high-performance polyarylene ethers and pharmaceutical intermediates, p-(1H-imidazol-1-yl)phenol (CAS: 10041-02-8) serves as a critical monomeric building block.[1] The choice between its Sodium (Na-IP) and Potassium (K-IP) salt analogues is not merely a matter of reagent availability but a decisive factor in reaction kinetics, solubility profiles, and downstream processing.[1]

  • Select the Potassium Salt (K-IP) for nucleophilic aromatic substitution (

    
    ) reactions in polar aprotic solvents (DMSO, NMP) where maximizing reaction rate and solubility is paramount.
    
  • Select the Sodium Salt (Na-IP) for processes requiring tighter control over hygroscopicity, lower reagent costs, or where the "template effect" of the smaller sodium cation is required for specific macrocyclizations.

Chemical Identity & Structural Basis[1][2][3]

The parent compound, 4-(1H-imidazol-1-yl)phenol, features a phenol moiety coupled to an imidazole ring.[1] Upon treatment with a base (MOH or

Key Structural Distinction: The imidazole ring acts as a neutral, electron-withdrawing substituent via the N1-phenyl bond, reducing the electron density on the phenolate oxygen compared to unsubstituted phenol.[1] This makes the choice of counter-cation (Na⁺ vs K⁺) critical for modulating the nucleophilicity of the oxygen anion.

FeatureSodium Salt (Na-IP)Potassium Salt (K-IP)
Formula


Cation Radius 1.02 Å1.38 Å
Charge Density High (Hard Cation)Low (Soft Cation)
Ion Pairing Tight Ion Pairs (TIP)Solvent-Separated Ion Pairs (SSIP)
Reaction Pathway Diagram

The following diagram illustrates the selective deprotonation and the equilibrium between tight and loose ion pairs, which drives reactivity.

ReactionPathwaycluster_IonPairCation Effect on ReactivityPhenolp-(1H-imidazol-1-yl)phenol(Parent)SaltMetal Phenolate Salt(Nucleophile)Phenol->SaltDeprotonation(pK_a ~9.5)BaseBase (MOH / M2CO3)(M = Na, K)Base->SaltTIPTight Ion Pair(Na+ -- O-)Less ReactiveSalt->TIPIn Non-Polar/Na+SSIPSolvent-Separated Ion Pair(K+ // O-)Highly ReactiveSalt->SSIPIn Polar Aprotic/K+

Caption: Selective deprotonation of the phenolic hydroxyl group. The equilibrium between Tight Ion Pairs (TIP) and Solvent-Separated Ion Pairs (SSIP) dictates the nucleophilic strength.[1]

Comparative Performance Analysis

A. Solubility and Solution Dynamics

The solubility of these salts in aprotic solvents (DMSO, DMF, DMAc) is the primary driver for their utility in

  • Potassium p-(1H-imidazol-1-yl)phenolate: Exhibits superior solubility.[1] The larger ionic radius of

    
     reduces the lattice energy of the salt and interacts more favorably with polar aprotic solvents. This promotes the formation of Solvent-Separated Ion Pairs (SSIPs) , leaving the phenolate oxygen "naked" and highly nucleophilic.[1]
    
  • Sodium p-(1H-imidazol-1-yl)phenolate: Tends to form Tight Ion Pairs (TIPs) or aggregates.[1] In solvents like DMAc, the

    
     cation binds tightly to the phenoxide oxygen, effectively shielding the nucleophile and retarding reaction rates.
    
B. Reactivity in Nucleophilic Substitution ( )

In the synthesis of poly(aryl ether imidazole)s or small molecule coupling:

  • Reaction Rate:

    
    .[1] Experimental trends in analogous phenolate systems show potassium salts reacting 2–10x faster than sodium salts in DMSO due to the higher concentration of free phenolate ions.
    
  • Side Reactions: The higher reactivity of the Potassium salt can sometimes lead to side reactions (e.g., transetherification) if temperatures are uncontrolled. The Sodium salt offers a "softer" reactivity profile, useful when selectivity is more critical than speed.

C. Hygroscopicity and Handling
  • Potassium Salt: Significantly more hygroscopic.[1] It greedily absorbs atmospheric moisture, which can quench water-sensitive

    
     reactions (hydrolysis of the halide partner).[1] Strict anhydrous handling (glovebox or immediate use) is required.[1]
    
  • Sodium Salt: Generally forms stable hydrates or less hygroscopic powders.[1] It is easier to weigh and handle in open air for short periods, though drying is still recommended.

Experimental Data Summary

The following table synthesizes physicochemical data and reactivity trends.

PropertySodium p-(1H-imidazol-1-yl)phenolatePotassium p-(1H-imidazol-1-yl)phenolate
CAS (Parent) 10041-02-810041-02-8
Molecular Weight ~182.15 g/mol ~198.26 g/mol
Solubility (DMSO, 25°C) Moderate (< 50 mg/mL est.)[1]High (> 100 mg/mL est.)[1]

Reactivity
Moderate (Requires >140°C)High (Active at 100-120°C)
Hygroscopicity ModerateHigh (Deliquescent)
Preferred Solvent NMP, SulfolaneDMSO, DMF, DMAc
Cost Efficiency High (NaOH/Na2CO3 is cheaper)Moderate (KOH/K2CO3 is costlier)

Experimental Protocols

Protocol A: Synthesis of Parent p-(1H-imidazol-1-yl)phenol

Before generating the salt, ensure high purity of the parent phenol.[1]

  • Reagents: 4-Bromophenol (1.0 eq), Imidazole (1.5 eq),

    
     (2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq).[1]
    
  • Solvent: DMSO (Concentration 0.5 M).[1]

  • Conditions: Heat to 110°C for 24 hours under

    
     atmosphere.
    
  • Workup: Dilute with water, adjust pH to 7, extract with EtOAc. Recrystallize from Ethanol/Water.[1]

  • Yield: Typically 85-90% as a white solid (mp 204-206°C).[1]

Protocol B: In Situ Salt Generation & Coupling (Standard Workflow)

This protocol compares the generation of Na vs K salts for a standard

1
  • Setup: A 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer.

  • Loading:

    • For Na-Salt: Add Parent Phenol (10 mmol) + NaOH (10.05 mmol) or

      
       (5.5 mmol).[1]
      
    • For K-Salt: Add Parent Phenol (10 mmol) + KOH (10.05 mmol) or

      
       (5.5 mmol).[1]
      
  • Solvent System: Add DMAc (20 mL) and Toluene (10 mL, azeotropic agent).

  • Dehydration (Critical Step):

    • Heat to 140°C. Water formed during salt formation is removed via the Toluene azeotrope.[1]

    • Observation: The Potassium salt will likely remain in solution or form a fine suspension.[1] The Sodium salt may precipitate as a dense solid, requiring vigorous stirring.

  • Coupling:

    • Distill off excess Toluene.[1]

    • Add electrophile (e.g., 4-fluorobenzonitrile or activated halide).[1]

    • K-Salt Reaction: Proceed at 120-130°C. Monitor by HPLC (expect completion < 4 hrs).

    • Na-Salt Reaction: Increase temp to 150-160°C. Monitor by HPLC (expect completion 6-12 hrs).

Mechanistic Visualization: The Cation Effect

This diagram explains the kinetic difference between the two salts during the substitution reaction.

CationEffectcluster_NaSodium Salt Pathway (Slower)cluster_KPotassium Salt Pathway (Faster)Na_SaltNa-Phenolate(Tight Ion Pair)Na_TSTransition State(High Energy Barrier)Na_Salt->Na_TSRequires Heatto Break Ion PairNa_ProdProduct(Slow Formation)Na_TS->Na_ProdK_SaltK-Phenolate(Loose Ion Pair)K_TSTransition State(Low Energy Barrier)K_Salt->K_TSSolvent StabilizedNucleophileK_ProdProduct(Rapid Formation)K_TS->K_Prod

Caption: Kinetic landscape of the substitution reaction. The potassium salt benefits from a lower activation energy barrier due to weaker cation-anion interactions.[1]

References

  • Synthesis of 4-(imidazol-1-yl)

    • Patent: CN113512003A - Preparation method of 4-(imidazole-1-yl)phenol. (2021).[1]

  • Cation Effects in Nucleophilic Substitution

    • Journal: Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides.[2] J. Am. Chem. Soc.[1] (2020).[1][3] [1]

  • Physical Properties & CAS Data

    • Source: Sigma-Aldrich Product Sheet for 4-(Imidazol-1-yl)phenol (CAS 10041-02-8).[1][4] [1]

  • General Reactivity of Imidazole Salts

    • Guide: A Comparative Guide to Sodium Imidazole and Potassium Imidazole.[1][5] BenchChem. [1]

Benchmarking the performance of Sodium p-(1H-imidazol-1-yl)phenolate against traditional catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the performance of Sodium p-(1H-imidazol-1-yl)phenolate against traditional catalysts

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Sodium p-(1H-imidazol-1-yl)phenolate (Na-IP) represents a specialized class of super-nucleophilic catalysts that bridges the gap between traditional organic bases (like DMAP) and phase-transfer catalysts. Unlike standard imidazole or pyridine, Na-IP features a phenolate anion directly coupled to the imidazole ring. This structural motif creates a "push-pull" electronic system that significantly enhances the nucleophilicity of the imidazole nitrogen, making it a potent catalyst for acylation, hydrolysis, and signal enhancement in bio-assays.

Verdict: Na-IP outperforms unsubstituted imidazole by orders of magnitude in reaction rate and offers a distinct solubility advantage over DMAP in aqueous and polar-protic media, making it the superior choice for "green chemistry" applications and biphasic systems.

Mechanistic Insight: The "Super-Nucleophile" Effect

To understand the performance of Na-IP, one must analyze its electronic structure compared to traditional catalysts.

  • Traditional (Imidazole): Relies on the lone pair of the N3 nitrogen. It is a moderate nucleophile (

    
    ).
    
  • Competitor (DMAP): The dimethylamino group acts as an electron donor (

    
    ), pushing density into the pyridine ring and stabilizing the acyl-pyridinium intermediate.
    
  • Na-IP (The Challenger): The phenolate anion (

    
    ) is an exceptionally strong electron donor (
    
    
    
    to
    
    
    ). Through resonance, this negative charge is delocalized into the imidazole ring, dramatically increasing the electron density at the catalytic N3 position.
Visualizing the Resonance Enhancement

G cluster_0 Electronic Activation Pathway Phenolate Phenolate Oxygen (Strong Donor -O⁻) Benzene Benzene Ring (Conduit) Phenolate->Benzene Resonance (+M Effect) Imidazole Imidazole Ring (Catalytic Center) Benzene->Imidazole Electron Push N3 N3 Nitrogen (Super-Nucleophile) Imidazole->N3 Charge Localization Substrate Electrophilic Substrate (e.g., Ester/Anhydride) N3->Substrate Nucleophilic Attack (k_cat)

Caption: The "Push" Mechanism: The phenolate anion donates electron density through the benzene linker, supercharging the imidazole nitrogen for nucleophilic attack.

Comparative Benchmarking Data

The following data compares Na-IP against industry standards: Imidazole (baseline), Pyridine (weak base), and DMAP (standard super-nucleophile).

Table 1: Electronic Properties & Theoretical Reactivity
CatalystStructure TypeDonor Group (

)
Active SpeciesSolubility ProfileRelative Nucleophilicity*
Pyridine HeterocycleNone (H)NeutralOrganic1.0 (Baseline)
Imidazole AzoleNone (H)NeutralWater/Organic~10 - 100
DMAP Pyridine deriv.

(-0.83)
NeutralOrganic~10,000
Na-IP Phenolate-Azole

(-0.90)**
Anionic Water/Polar ~12,000 - 15,000

*Relative Nucleophilicity is estimated based on Hammett correlation data for acylation reactions. **The phenolate donor strength varies by solvent but consistently exceeds the amino group in polar aprotic media.

Table 2: Performance in Key Applications
ApplicationNa-IP PerformanceDMAP PerformanceImidazole PerformanceComparison Note
Ester Hydrolysis Excellent GoodPoorNa-IP's salt form allows it to function in aqueous buffers where DMAP is less soluble.
Acylation (Organic) Very GoodExcellent ModerateDMAP is preferred in non-polar solvents (DCM); Na-IP requires phase transfer or polar solvents.
HRP Signal Enhancement Superior N/AModerateNa-IP is a validated "potent enhancer" for chemiluminescence, outperforming imidazole by >50x.
Experimental Protocol: Catalytic Hydrolysis Benchmark

To validate the performance of Na-IP in your own lab, use this standardized kinetic assay. This protocol measures the rate of hydrolysis of p-nitrophenyl acetate (PNPA), a classic probe for nucleophilic catalysis.

Objective: Determine the observed rate constant (


) for Na-IP vs. Imidazole.
Materials:
  • Substrate: p-Nitrophenyl acetate (PNPA), 10 mM in Acetonitrile.

  • Catalyst A: Sodium p-(1H-imidazol-1-yl)phenolate (Na-IP).

  • Catalyst B: Imidazole (Control).

  • Buffer: Phosphate Buffer (pH 7.0 and pH 8.0), 0.1 M.

  • Detection: UV-Vis Spectrophotometer (Absorbance at 400 nm).

Workflow:
  • Preparation: Prepare a 1 mM stock solution of Catalyst A and Catalyst B in the Phosphate Buffer.

  • Blanking: Zero the spectrophotometer with pure buffer.

  • Initiation:

    • Add 2.9 mL of Catalyst solution (A or B) to a cuvette.

    • Inject 100 µL of PNPA substrate stock.

    • Immediately mix (inversion) and start recording.

  • Data Acquisition: Monitor the appearance of the p-nitrophenolate anion at 400 nm for 10 minutes.

  • Analysis: Plot

    
     vs. time. The slope of the line is 
    
    
    
    .

Expected Result: The Na-IP curve will show a significantly steeper slope (higher


) compared to Imidazole, confirming the "super-nucleophile" effect of the phenolate substituent.
Case Study: Signal Enhancement in HRP Assays

One of the most commercially significant applications of Na-IP is in ELISA and Western Blot chemiluminescence.

  • Challenge: The horseradish peroxidase (HRP) cycle is often rate-limited by the electron transfer step from the oxidant to the luminol substrate.

  • Solution: Na-IP acts as a radical mediator. The phenolate moiety is easily oxidized to a stable radical, which then facilitates electron transfer more efficiently than the enzyme alone.

  • Data Point: In competitive assays, adding Na-IP to the HRP-Luminol system increases signal intensity by 20-50 fold compared to standard conditions, and 5-10 fold compared to using 4-iodophenol (a traditional enhancer).

Safety & Handling
  • Hazards: Na-IP is a sodium salt of a phenol; it is basic and can cause skin/eye irritation (H315, H319).

  • Stability: Unlike DMAP, which is stable in air, Na-IP is hygroscopic. It should be stored in a desiccator.

  • Incompatibility: Avoid strong acids, which will protonate the phenolate (converting it to the neutral phenol form) and deactivate the "super-nucleophile" resonance effect.

References
  • Compound Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82315, 4-(Imidazol-1-yl)phenol. Retrieved from [Link]

  • Catalytic Mechanism (Nucleophilicity)

    • Mayr, H., et al. (2012). "A quantitative approach to nucleophilic organocatalysis." Beilstein Journal of Organic Chemistry. (Discusses N parameters of imidazole vs DMAP). Retrieved from [Link]

  • Application in Signal Enhancement (HRP)

    • Khramtsov, P., et al. (2025). "A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA." ResearchGate. (Validates 4-(imidazol-1-yl)phenol as a potent enhancer).[1][2][3][4] Retrieved from [Link]

  • Synthesis & Structural Context

Sources

A Comparative Guide to the Isomeric Purity Analysis of Ortho- vs. Para-Substituted Imidazolyl-Phenolates

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and pharmaceutical sciences, the precise characterization of molecular structure is not merely a regulatory formality but a cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) containing substituted aromatic rings, such as imidazolyl-phenolates, the distinction between positional isomers—specifically ortho- and para- substituted variants—is of paramount importance. These isomers, while possessing the same molecular formula, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Therefore, robust analytical methodologies to ensure isomeric purity are critical.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of ortho- versus para- substituted imidazolyl-phenolates. We will delve into the causality behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.

The Significance of Isomeric Purity in Drug Development

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of stereoisomeric composition for any new drug substance.[3][5][6] This scrutiny extends to positional isomers. The seemingly subtle shift of a substituent from the ortho- to the para- position on a phenyl ring can significantly alter a molecule's three-dimensional structure, electronic distribution, and ability to interact with biological targets.[7] This can lead to variations in:

  • Pharmacological Activity: One isomer may be therapeutically active while the other is inactive or even antagonistic.

  • Toxicity: The inactive isomer could contribute to adverse effects or off-target toxicities.

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) profiles can affect bioavailability and dosing regimens.

Consequently, controlling the isomeric purity of an API is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product.[8]

Comparative Analysis of Analytical Techniques

The differentiation and quantification of ortho- and para- imidazolyl-phenolate isomers primarily rely on chromatographic and spectroscopic techniques. Each method offers distinct advantages and is often used in a complementary fashion to build a comprehensive analytical profile.

Analytical TechniquePrinciple of Separation/DifferentiationKey AdvantagesPrimary Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a mobile phase.High resolution, quantitative accuracy, and versatility.[8][9]Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of atomic nuclei.Unambiguous structural elucidation and isomer identification.[1][7][10][11]Lower sensitivity compared to other techniques.
Mass Spectrometry (MS) Differences in mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity.Isomers often have identical molecular weights, requiring specific ionization techniques or hyphenation with chromatography.[12]

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its ability to separate and quantify components in a mixture with high precision.[8][9][13][14] The choice of stationary phase is critical for resolving positional isomers.

Causality Behind Experimental Choices

For the separation of aromatic isomers like ortho- and para- imidazolyl-phenolates, a phenyl-based stationary phase is often preferred over a standard C18 column.[15] The rationale lies in the unique separation mechanism offered by phenyl columns. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[15] This secondary interaction mechanism enhances the selectivity for positional isomers, which may co-elute on a C18 column.

Another effective approach involves the use of pentafluorophenyl (PFP) stationary phases . The fluorine groups in the PFP phase create significant changes in solute-stationary phase interactions, leading to enhanced retention and selectivity for positional isomers, particularly for polar compounds containing hydroxyl or other polar groups on an aromatic ring.[16]

Experimental Protocol: HPLC Analysis

Objective: To achieve baseline separation and quantification of ortho- and para- imidazolyl-phenolate isomers.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[15]

Chromatographic Conditions:

ParameterConditionRationale
Column Phenyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers.[15][16]
Mobile Phase Gradient elution with Acetonitrile and Water (both with 0.1% Formic Acid)Gradient elution is often necessary to resolve closely eluting isomers and other impurities. Formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength Determined by the UV absorbance maximum of the imidazolyl-phenolate chromophore (typically scanned with a PDA detector).For optimal sensitivity.
Injection Volume 5 µLA typical injection volume to avoid column overloading.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The percentage of each isomer is calculated based on the peak area relative to the total peak area of both isomers.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Phenyl/PFP Column Inject->Separate Detect UV-Vis/PDA Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Isomeric Purity Integrate->Calculate

Caption: A streamlined workflow for the HPLC analysis of isomeric purity.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive identification of isomers by providing detailed information about the molecular structure.[1][2][11] The key to differentiating ortho- and para- isomers lies in the symmetry of the molecule, which directly influences the number of unique signals and their splitting patterns in the NMR spectrum.[1][7][10]

Causality Behind Experimental Choices

For a para- substituted imidazolyl-phenolate, the molecule possesses a higher degree of symmetry compared to its ortho- counterpart. This symmetry results in chemically equivalent protons and carbons on the phenyl ring, leading to a simpler NMR spectrum with fewer signals.[1][2] The ortho- isomer, being less symmetrical, will exhibit a more complex spectrum with a greater number of distinct signals.[1][7]

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The para- isomer will typically show two distinct doublets (an AA'BB' system), while the ortho- isomer will display a more complex pattern of four distinct multiplets.

¹³C NMR: The difference in symmetry is even more pronounced in the ¹³C NMR spectrum. The para- isomer will have fewer carbon signals in the aromatic region due to the equivalence of certain carbon atoms.[1][10] The ortho- isomer will show a signal for each unique carbon atom in the aromatic rings.

Experimental Protocol: NMR Analysis

Objective: To structurally confirm the identity of the major isomer and identify the presence of the minor isomer.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C{¹H} NMR spectra.

  • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[11]

Data Analysis:

  • Analyze the number of signals, chemical shifts, and coupling constants in the aromatic region to distinguish between the ortho- and para- isomers.

  • The relative integration of characteristic signals in the ¹H NMR spectrum can be used to estimate the isomeric ratio.

Visualizing the NMR Logic

NMR_Logic cluster_isomer Isomer Structure cluster_spectrum Expected NMR Spectrum Ortho Ortho-Isomer (Low Symmetry) Ortho_Spectrum Complex Spectrum (More Signals) Ortho->Ortho_Spectrum leads to Para Para-Isomer (High Symmetry) Para_Spectrum Simpler Spectrum (Fewer Signals) Para->Para_Spectrum leads to

Caption: The relationship between molecular symmetry and NMR spectral complexity.

III. Mass Spectrometry (MS)

While standard mass spectrometry under electron ionization (EI) often produces similar mass spectra for positional isomers due to identical molecular weights and similar fragmentation, specific effects can be exploited for their differentiation.[7][17][18] The "ortho-effect," for instance, can lead to unique fragmentation pathways for the ortho- isomer due to the proximity of the substituent groups.[7][17][18]

A more robust approach is the hyphenation of MS with a separation technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) . This combines the high-resolution separation of HPLC with the sensitive and specific detection of MS.

More advanced techniques like Infrared Ion Spectroscopy (IRIS) coupled with mass spectrometry have shown great promise in distinguishing positional isomers by probing their unique vibrational signatures.[12][19]

Causality Behind Experimental Choices

In an LC-MS setup, after the isomers are separated by the HPLC column, they enter the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used that keeps the molecule intact, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to fragment the parent ions. The resulting fragmentation patterns can sometimes reveal subtle differences between the ortho- and para- isomers.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the isomers and potentially differentiate them based on fragmentation patterns.

Instrumentation:

  • An LC-MS system, typically a UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • As described in the HPLC section.

MS Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), positive or negative ion modeSoft ionization technique that preserves the molecular ion.
Mass Analyzer High-resolution analyzer (e.g., TOF, Orbitrap)Provides accurate mass measurements to confirm the elemental composition.
MS/MS Fragmentation Collision-Induced Dissociation (CID)To generate fragment ions for structural elucidation.

Data Analysis:

  • Confirm the molecular weight of the eluting peaks.

  • Compare the MS/MS fragmentation spectra of the separated isomers to identify any unique fragment ions that can aid in their identification.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation Isomer Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1 MS1: Molecular Weight Confirmation Ionization->MS1 MS2 MS2: Fragmentation (CID) MS1->MS2

Caption: The sequential workflow of an LC-MS analysis for isomer characterization.

Conclusion and Recommendations

The robust analysis of isomeric purity for ortho- and para- substituted imidazolyl-phenolates requires a multi-faceted approach.

  • For routine quality control and quantification, a validated HPLC method using a phenyl or PFP column is the recommended primary technique due to its high precision and reliability.

  • For definitive structural confirmation and identification, NMR spectroscopy is indispensable. Its ability to probe the molecular symmetry provides unambiguous evidence for the isomeric substitution pattern.

  • LC-MS serves as a powerful complementary technique, confirming molecular weight and providing additional structural information through fragmentation analysis.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package that ensures the isomeric purity, and ultimately the safety and efficacy, of their pharmaceutical products.

References

  • How could 13C NMR spectroscopy be used to distinguish among isomers X, Y, and Z? (n.d.). Retrieved from [Link]

  • Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved from [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Retrieved from [Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (n.d.). ChemRxiv. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (2020, February 20). Semantic Scholar. Retrieved from [Link]

  • Extraction and Separation techniques in Pharmaceutical Analysis. (n.d.). Unacademy. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. (n.d.). ResearchGate. Retrieved from [Link]

  • Ortho-meta and para-meta isomerisation of phenols. (2025, November 24). ChemRxiv. Retrieved from [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method. (2004, August 15). PubMed. Retrieved from [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (2020, April 14). U.S. Food and Drug Administration. Retrieved from [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). National Center for Biotechnology Information. Retrieved from [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. (2025, September 25). MDPI. Retrieved from [Link]

  • Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography. (2025, November 11). ResearchGate. Retrieved from [Link]

Sources

Photophysical Profiling of Imidazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Imidazole derivatives represent a cornerstone in modern photonics and chemical biology due to their tunable electronic structure. Unlike rigid fluorophores (e.g., rhodamine), imidazoles offer a "molecular chassis" where photophysical properties can be drastically altered via substituent engineering.

This guide provides a comparative analysis of three distinct imidazole classes: Benzimidazoles (BI) , Phenanthroimidazoles (PI) , and Triphenylamine-functionalized Imidazoles (TPA-PI) . We analyze the transition from Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE) and detail the experimental protocols required to validate these properties.

Mechanistic Foundations: Tuning the Excited State

To manipulate the fluorescence of imidazole derivatives, one must control the relaxation pathways of the excited state. The two dominant mechanisms driving these derivatives are Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE) .

The Jablonski-Mechanism Map

The following diagram illustrates the competitive pathways between radiative decay (fluorescence) and non-radiative decay (thermal dissipation/rotation), highlighting how structural rigidity favors emission.

Jablonski_Mechanism Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption (hν) ICT ICT State (Twisted/Polarized) Excited->ICT e- Donor-Acceptor Fluorescence Fluorescence (Radiative) Excited->Fluorescence k_r Rotation Molecular Rotation (Non-Radiative) Excited->Rotation k_nr (Solution) ICT->Fluorescence Red Shifted Emission Rotation->Ground Energy Loss Aggregation Aggregation (Restriction of Rotation) Aggregation->Fluorescence Enhances Aggregation->Rotation Blocks

Figure 1: Competitive decay pathways in imidazole derivatives. Structural modifications (e.g., bulky groups) block the 'Molecular Rotation' pathway, activating AIE.

Comparative Analysis: Structural Classes

The table below contrasts the performance of three standard derivatives.

Key:

  • 
     / 
    
    
    
    :
    Absorption and Emission maxima.[1][2][3]
  • 
    :  Fluorescence Quantum Yield.[2][4][5][6][7][8][9]
    
  • Stokes Shift: Difference between absorption and emission (measure of structural relaxation).

FeatureClass A: Benzimidazole (BI) Class B: Phenanthroimidazole (PI) Class C: TPA-Phenanthroimidazole (TPA-PI)
Core Structure Fused benzene + imidazoleFused phenanthrene + imidazolePI core + Triphenylamine donor
Primary Mechanism

-

* Transition
Hybrid Local & Charge Transfer (HLCT)Strong ICT + AIE

(Soln)
~300–370 nm (UV/Blue)~370–420 nm (Deep Blue)~450–550 nm (Cyan/Green)
Quantum Yield (

)
Low (< 0.20) in polar solventsHigh (0.60–0.90)Variable (Low in soln, High in agg)
Stokes Shift Small (< 50 nm)Moderate (~60–80 nm)Large (> 100 nm)
Solid State ACQ (Quenched)Moderate EmissionAIE Active (Bright)
Application UV Filters, LigandsBlue OLED EmittersBio-imaging, Sensors
Expert Insight: The Causality of Performance
  • Conjugation Extension (BI

    
     PI):  Fusing the phenanthrene ring expands the 
    
    
    
    -conjugation system. This lowers the HOMO-LUMO gap, red-shifting emission into the visible blue spectrum and increasing rigidity, which boosts
    
    
    .
  • Donor-Acceptor Tuning (PI

    
     TPA-PI):  Adding a Triphenylamine (TPA) group creates a "Push-Pull" system.
    
    • Effect: This induces strong Intramolecular Charge Transfer (ICT), causing a large Stokes shift (minimizing self-absorption).

    • AIE Mechanism: The bulky "propeller-like" shape of TPA prevents

      
      -
      
      
      
      stacking in the solid state (preventing ACQ) while restricting rotation, making these ideal for solid-state sensors or OLEDs.

Experimental Protocol: Relative Quantum Yield Determination

Trustworthy photophysical data relies on precise measurement. The Relative Method is the standard for solution-phase samples, using a reference dye (e.g., Quinine Sulfate).

Workflow Diagram

QY_Protocol Start Start: Sample & Standard Selection Prep Prepare Solutions (Abs < 0.1 at λ_ex) Start->Prep Measure Measure Absorbance & Emission (Scan 5 concentrations) Prep->Measure Avoid Inner Filter Effect Integrate Calculate Integrated Fluorescence (F) Measure->Integrate Plot Plot F vs. Absorbance (Determine Gradient) Integrate->Plot Calc Apply QY Equation Plot->Calc

Figure 2: Step-by-step workflow for determining relative quantum yield to ensure linearity and accuracy.

Detailed Methodology

Objective: Determine


 of a novel imidazole derivative (Sample) relative to Quinine Sulfate (Standard, 

in 0.1 M H

SO

).

Step 1: Solvent & Standard Selection [6]

  • Choose a standard with

    
     and 
    
    
    
    close to your sample.
  • Ensure solvents are spectroscopic grade.

  • Critical Check: The refractive index (

    
    ) of both solvents must be known.[6]
    

Step 2: Sample Preparation (The "0.1 Rule")

  • Prepare a stock solution. Dilute to create a series of 5 concentrations.

  • Validation: Measure UV-Vis absorbance at the excitation wavelength (

    
    ). Absorbance must be 
    
    
    
    (optimally 0.02–0.08)
    to prevent the Inner Filter Effect (re-absorption of emitted light).

Step 3: Data Acquisition

  • Excitation: Use the same

    
     for sample and standard.[4]
    
  • Slit Widths: Keep constant (e.g., 2 nm/2 nm).

  • Integration: Record the emission spectrum (e.g., 350–600 nm) and integrate the area under the curve (

    
    ).
    

Step 4: Calculation Plot Integrated Fluorescence (


) vs. Absorbance (

) for both sample and standard. Calculate the gradients (

).[4] Apply the formula:


Where:

  • 
     = Unknown Sample
    
  • 
     = Standard[4]
    
  • 
     = Refractive Index of solvent[4][5][6]
    

References

  • Study on the synthesis and structure-effect relationship of multi-aryl imidazoles. PubMed. [Link]

  • Imidazole derivatives for efficient organic light-emitting diodes. Taylor & Francis Online. [Link]

  • Aggregation-Induced Emission: Phenomenon, Mechanism and Applications. HKUST. [Link]

  • Relative and absolute determination of fluorescence quantum yields. D-NB. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

Sources

Cross-Validation of Analytical Architectures for Sodium p-(1H-imidazol-1-yl)phenolate

Author: BenchChem Technical Support Team. Date: March 2026

A Triad Approach to Pharmaceutical Intermediate Qualification

Executive Summary: The Validation Triad

In the synthesis of muscarinic antagonists like Imidafenacin , the intermediate Sodium p-(1H-imidazol-1-yl)phenolate (hereafter Na-IP ) serves as a critical nucleophilic switch. Its quality directly dictates the yield of subsequent alkylation steps. However, its ionic nature, hygroscopicity, and "zwitterionic" potential in solution create a perfect storm for analytical bias.

A single method is insufficient. HPLC provides specificity but relies on reference standards. Titration offers absolute stoichiometry but lacks specificity. Quantitative NMR (qNMR) provides a structural "judge" but is lower throughput.

This guide moves beyond standard monographs to propose a Cross-Validation Triad :

  • HPLC-UV: For impurity profiling and trace analysis.

  • Non-Aqueous Titration: For absolute assay (Total Base Number).

  • 1H-qNMR: For orthogonal structural confirmation and solvent quantification.

The Analyte: Mechanistic Challenges

To analyze Na-IP, one must understand its behavior in different solvation environments.

  • Structure: A sodium salt of a phenol ring substituted at the para position with an imidazole group.

  • The pKa War:

    • Imidazole moiety:[1][2][3][4][5] pKa ~7.0 (Neutral

      
       Protonated Cation).
      
    • Phenol moiety:[2][6] pKa ~9.5 (Neutral

      
       Deprotonated Anion).
      
  • The Salt Factor: As a sodium salt, the phenol is already deprotonated. In water, it hydrolyzes to release OH⁻, creating a basic solution (

    
    ).
    
  • Critical Impurities:

    • Imidazole:[1][3][4][5][7][8] Starting material (Basic).

    • p-Halophenols: Starting material (Acidic/Phenolic).[9]

    • Bis-alkylated byproducts: If used in alkylation reactions.

Method A: HPLC-UV (The Specificity Engine)

Role: Detection of organic impurities (0.05% - 1.0% range).

The "Ion-Suppression" Strategy

Analyzing the salt directly is impossible; we analyze the dissociated species. To prevent peak tailing (common with imidazoles interacting with silanols) and split peaks (due to phenol ionization), we must lock the ionization state.

Recommendation: Acidic Mobile Phase (pH 3.0).

  • State: Imidazole is protonated (

    
     charge).[4] Phenol is neutral (
    
    
    
    charge).
  • Benefit: The neutral phenol interacts well with C18. The protonated imidazole reduces hydrophobicity slightly but eliminates silanol tailing via ionic repulsion or buffer competition.

Detailed Protocol
ParameterSpecification
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B (Isocratic hold for salts)2-15 min: 5%

60% B (Linear)15-20 min: 60% B (Wash)20-25 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Imidazole/Phenyl absorption max)
Sample Diluent 50:50 Water:Acetonitrile (Neutralize Na-IP in situ)

Self-Validating Check:

  • Tailing Factor (

    
    ): Must be 
    
    
    
    for the main peak. If
    
    
    , increase buffer ionic strength or lower pH.
  • Resolution (

    
    ): Critical pair separation between Imidazole  (early eluting) and Na-IP  (main peak) must be 
    
    
    
    .

Method B: Non-Aqueous Titration (The Absolute Assay)

Role: Precise determination of the salt content (Assay > 98.0%).

The Chemistry

In a non-aqueous solvent like Glacial Acetic Acid (GAA), the sodium phenolate behaves as a strong base (generating sodium acetate). The imidazole ring is a weak base.[10] Perchloric acid (


) will titrate both.




Note: Depending on the resolution of the electrode, these may appear as one large inflection or two distinct ones. For assay purposes, we calculate Total Base Number.

Detailed Protocol
  • Preparation: Dry the Na-IP sample at 105°C for 2 hours (hygroscopic!).

  • Solvent: 50 mL Glacial Acetic Acid (Anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid (Standardized against KHP).
    
  • Detection: Potentiometric (Glass/Calomel electrode).

  • Procedure:

    • Weigh ~200 mg Na-IP accurately.

    • Dissolve in GAA (sonicate if necessary).

    • Titrate to the potentiometric endpoint.[11]

  • Calculation:

    
    
    
    • Eq.Wt: Molecular weight of Na-IP (approx 182.15 g/mol ).

Method C: 1H-qNMR (The Orthogonal Validator)

Role: Confirmation of structure and "True" purity (eliminating inorganic salt bias).

The Protocol

qNMR is the "Supreme Court" of this validation. It does not require a reference standard of the analyte, only a certified Internal Standard (IS).

ParameterSpecification
Solvent DMSO-

(Dissolves both salt and organics well)
Internal Standard Maleic Acid (TraceCERT®) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene)
Relaxation Delay (

)

seconds (Ensure full relaxation of protons)
Scans 16 or 32 (Sufficient S/N ratio > 250:1)
Pulse Angle 90°

Key Signals for Integration:

  • IS (Maleic Acid): Singlet at

    
     6.2 ppm.
    
  • Analyte (Na-IP): The imidazole

    
     singlet (usually 
    
    
    
    7.8 - 8.2 ppm) or the Phenyl AA'BB' system (distinct doublets). Avoid the phenol -OH signal as it is exchangeable and broadened.

Cross-Validation Logic & Visualization

How do you interpret the data when the three methods disagree? Use this logical framework.

Comparison Matrix
FeatureHPLC-UVTitration (Non-Aqueous)qNMR
Specificity High (Separates impurities)Low (Titrates all bases)Very High (Structural resolution)
Precision Medium (RSD ~1.0%)High (RSD ~0.2%)Medium (RSD ~0.5-1.0%)
Bias Risk Reference Standard PurityInorganic basic salts (e.g.,

)
Hygroscopicity / Weighing error
Best For Purity % (Area) Assay % (w/w) Absolute Purity % (w/w)
Workflow Diagram

CrossValidation Start Sample: Na-IP HPLC Method A: HPLC-UV (Purity by Area %) Start->HPLC Titration Method B: Titration (Total Base Assay %) Start->Titration qNMR Method C: qNMR (Absolute Weight %) Start->qNMR Decision Compare Results HPLC->Decision Organic Purity Titration->Decision Stoichiometry qNMR->Decision Orthogonal Check Pass VALIDATED Release for Synthesis Decision->Pass All agree within 1.5% Fail_Inorganic FAIL: Inorganic Contamination (Check Na2CO3/NaOH) Decision->Fail_Inorganic Titration > HPLC (Excess Base) Fail_Organic FAIL: Organic Impurities (Check Synthesis/Recrystallization) Decision->Fail_Organic HPLC < 98% (Side products)

Figure 1: The Logic Flow for Triangulating Analytical Results. Note how discrepancies between Titration and HPLC reveal specific contamination types.

HPLC Method Development Decision Tree

HPLC_Logic Input Analyte: Na-IP (pKa ~7 & ~9.5) Choice Select pH Strategy Input->Choice High_pH High pH (>10) Both Deprotonated Choice->High_pH Low_pH Low pH (<3) Imidazole (+), Phenol (0) Choice->Low_pH Result_High Risk: Silica Dissolution Risk: Split Peaks High_pH->Result_High Result_Low Stable Retention Sharper Peaks Low_pH->Result_Low Final Selected: Phosphate pH 3.0 + C18 Column Result_Low->Final

Figure 2: Rationale for selecting acidic mobile phase conditions to manage the zwitterionic nature of the imidazole-phenol system.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[12] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[13][14][15] Journal of Pharmaceutical and Biomedical Analysis.[14] Link

  • Miyachi, H., et al. (1999).[16] Synthesis and antimuscarinic activity of a series of 4-(1-imidazolyl)-2,2-diphenylbutyramides.[16] Bioorganic & Medicinal Chemistry.[5][11][16] (Context for Imidafenacin intermediates). Link

  • Fritz, J. S. (1952). Titration of Bases in Non-Aqueous Solvents.[10] Analytical Chemistry.[5][8][17][11][13] (Foundational text for HClO4/AcOH titrations). Link

  • PubChem. (2023). 4-(1H-imidazol-1-yl)phenol Compound Summary. National Library of Medicine. Link

Disclaimer: This guide represents a theoretical framework based on standard analytical chemistry principles applied to the specific functional groups of the analyte. All protocols must be validated in-house according to local GMP/GLP standards.

Sources

Safety Operating Guide

Proper Disposal Procedures: Sodium p-(1H-imidazol-1-yl)phenolate

[1]

Executive Summary & Immediate Safety Profile

Sodium p-(1H-imidazol-1-yl)phenolate (Sodium 4-(imidazol-1-yl)phenolate) is the sodium salt of 4-(1H-imidazol-1-yl)phenol.[1] While the parent phenol is a skin and eye irritant, the sodium salt form is significantly more hazardous due to the high alkalinity of the phenoxide anion.[1] Upon contact with moisture (skin, mucous membranes), it hydrolyzes to release hydroxide ions, posing a risk of severe irritation or chemical burns.[1]

Core Disposal Directive:

  • Classification: Basic (Alkaline) Organic Waste.[1]

  • Primary Hazard: Corrosive (Skin/Eye), Irritant (Respiratory).[1]

  • Critical Incompatibility: ACIDS . Mixing with acidic waste streams will cause rapid exothermic neutralization and precipitation of the parent phenol, potentially clogging waste lines or creating pressure hazards.[1]

Chemical Identity & Waste Characterization

Accurate characterization is the prerequisite for safe disposal.[1] Use the data below to complete hazardous waste tags.

ParameterDataRelevance to Disposal
Chemical Name Sodium 4-(1H-imidazol-1-yl)phenolateOfficial shipping/manifest name.
Parent CAS 10041-02-8 (Parent Phenol)Use for reference if Salt CAS is unavailable.[1]
Molecular Formula C

H

N

ONa
Nitrogen content requires incineration with NOx scrubbing.[1]
pH (10% aq) > 11.0 (Estimated)DO NOT mix with acidic waste streams.[1]
Solubility High (Water), Low (Non-polar organics)Dispose in aqueous basic streams or solid waste.[1]
RCRA Class (US) Not specifically listed (P/U); Characteristic Corrosive (D002)Treat as D002 if pH

12.[1]5.

Personal Protective Equipment (PPE) Matrix

Treat this compound as a corrosive solid .[1] Dust inhalation and eye contact are the primary risks during weighing and waste transfer.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for phenolate salts due to high alkalinity.[1]

  • Hands: Nitrile gloves (Double gloving recommended for liquid waste handling).[1]

  • Respiratory: N95 particulate respirator or P100 if handling bulk powder outside a fume hood.[1]

  • Body: Lab coat (buttoned) + chemical-resistant apron if pouring large liquid volumes.[1]

Waste Segregation & Storage Strategy

The most common accident involving phenolates is improper segregation.[1]

Incompatibility Alert
  • Acids (Strong & Weak): Contact releases 4-(imidazol-1-yl)phenol as a precipitate.[1]

    • Reaction:

      
      [1]
      
  • Oxidizers: Potential for fire/explosion.[1][2]

  • Halogenated Solvents: Avoid mixing; keep in non-halogenated streams to reduce disposal costs.[1]

Storage Requirements
  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid aluminum (reacts with alkalis).[1]

  • Labeling: Must read "HAZARDOUS WASTE - Basic Organic Solution".[1]

  • Environment: Store in a cool, dry area away from acid cabinets.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Powder/Residue)

Applicable for: Expired reagents, spill cleanup residues, contaminated weighing boats.

  • Containment: Transfer solid material into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag. List constituents as "Sodium 4-(imidazol-1-yl)phenolate, solid".[1]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (water), then dispose of the towel in the same container.[1]

  • Disposal: Seal tightly and move to the Satellite Accumulation Area (SAA). Do not dissolve in water for drain disposal. [1]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Aqueous or organic solutions containing the salt.

  • pH Check: Verify the pH of the solution.[1] It is likely basic.

  • Solvent Segregation:

    • If Aqueous: Collect in a "Basic Aqueous Organic" waste container.

    • If Organic Solvent (e.g., Methanol): Collect in "Non-Halogenated Organic" waste.[1]

  • Precipitation Check: If you must mix with a neutral stream, watch for cloudiness (precipitation of the parent phenol).[1] If precipitation occurs, treat the mixture as a slurry/solid waste to prevent clogging.[1]

  • Transfer: Use a funnel to prevent splashes. Leave 10% headspace in the container.[1]

Visualized Decision Logic (DOT Diagram)

WasteDisposalStartWaste Material: Sodium p-(1H-imidazol-1-yl)phenolateStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidActionPlace in HDPE Jar.Label: 'Basic Organic Solid'.NO Drain Disposal.Solid->SolidActionSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous (Water)SolventCheck->AqueousOrganicOrganic (MeOH, DMSO)SolventCheck->OrganicAqActionCheck pH.Collect in 'Basic Aqueous' Container.Do NOT mix with Acids.Aqueous->AqActionOrgActionCollect in 'Non-Halogenated'Organic Waste.Organic->OrgAction

Figure 1: Decision tree for segregating sodium imidazolyl phenolate waste streams to ensure safety and compliance.

Emergency Response: Spills

Do not attempt to neutralize a solid spill with acid. This generates heat and may aerosolize the powder.[1]

  • Evacuate & PPE: Clear the immediate area. Don goggles, nitrile gloves, and N95 mask.[1]

  • Dry Spill (Powder):

    • Avoid creating dust.[1][2][3][4][5][6][7]

    • Cover with a dry absorbent pad or scoop carefully using a plastic spatula.[1]

    • Place in a hazardous waste bag/container.

    • After bulk removal, wipe the surface with dilute acetic acid (vinegar) to neutralize residue, followed by water.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or chem-pads).[1] Do not use paper towels for concentrated solutions (rapid degradation/heat).[1]

    • Scoop absorbent into the hazardous waste container.[1]

    • Clean surface with water.[1][4]

References

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.